Beraprost
Description
This compound is a synthetic analogue of prostacyclin, under clinical trials for the treatment of pulmonary hypertension. It is also being studied for use in avoiding reperfusion injury.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation. |
|---|---|
CAS No. |
88430-50-6 |
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1 |
InChI Key |
CTPOHARTNNSRSR-APJZLKAGSA-N |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
88475-69-8 (hydrochloride salt) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate beraprost beraprost sodium TRK 100 TRK-100 |
Origin of Product |
United States |
Foundational & Exploratory
Beraprost's Mechanism of Action in Pulmonary Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beraprost, a stable and orally active prostacyclin analogue, exerts its therapeutic effects in pulmonary hypertension (PH) through a multi-faceted mechanism of action.[1][2][3][4] Primarily, it functions as a potent vasodilator and inhibitor of vascular smooth muscle cell proliferation.[1][2] This is achieved predominantly through the activation of the prostacyclin (IP) receptor and the subsequent cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.[5][6] Emerging evidence also points to significant contributions from secondary pathways, including interaction with the prostaglandin (B15479496) E2 receptor subtype 4 (EP4), modulation of voltage-gated potassium (Kv) channels, and inhibition of the RhoA/Rho-kinase and transforming growth factor-β (TGF-β)-Smad signaling pathways. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: Prostacyclin Pathway Activation
This compound's principal mechanism of action is centered on its agonistic activity at the IP receptor, a G-protein coupled receptor (GPCR) found on pulmonary artery smooth muscle cells (PASMCs).[6][7][8]
Signaling Cascade
Binding of this compound to the IP receptor initiates a conformational change, leading to the activation of the associated Gs alpha subunit (Gαs). This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[5][7] The elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in:
-
Vasodilation: PKA-mediated phosphorylation leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and subsequent relaxation of the PASMCs.[7] This reduces pulmonary vascular resistance.
-
Anti-proliferative Effects: Increased cAMP levels inhibit the proliferation of PASMCs, a key component of vascular remodeling in PH.[5][9] This is partly achieved by preventing the degradation of the cell cycle inhibitor p27Kip1.[9][10][11]
Secondary Mechanisms of Action
Beyond the classical IP receptor pathway, this compound's efficacy in pulmonary hypertension is enhanced by its interaction with other signaling molecules and pathways.
Cross-binding to EP4 Receptor and Modulation of Kv Channels
Studies have revealed that this compound can also bind to the prostaglandin E2 receptor subtype 4 (EP4), albeit with lower affinity than to the IP receptor.[8][12][13] This interaction is particularly relevant in the context of PH, where IP receptor expression may be reduced.[12][14] Activation of the EP4 receptor also couples to Gs and stimulates cAMP production, contributing to vasodilation.[7][13]
Furthermore, this compound has been shown to upregulate the expression and function of O2-sensitive voltage-gated potassium (Kv) channels (specifically Kv1.2, Kv1.5, and Kv2.1) in PASMCs.[12][15] The reduced function of these channels is implicated in the pathogenesis of PH.[10] The effect of this compound on these Kv channels appears to be mediated, at least in part, through the EP4 receptor.[10][15]
Inhibition of the RhoA/Rho-Kinase (ROCK) Pathway
Modulation of the TGF-β-Smad Pathway
In cardiac fibroblasts, this compound has been demonstrated to inhibit proliferation by suppressing the TGF-β-Smad signaling pathway.[6][16][19][20][21][22] It achieves this by blocking TGF-β expression and Smad2 phosphorylation, thereby reducing fibrotic gene transcription.[19][20]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in pulmonary hypertension has been evaluated in various studies, yielding quantitative data on its physiological effects.
Table 1: Hemodynamic and Functional Effects of this compound in Animal Models of Pulmonary Hypertension
| Parameter | Animal Model | Treatment Group | Control Group | % Change / p-value | Reference |
| Mean Pulmonary Artery Pressure (mPAP) | Hypoxia-induced PH rats | Significantly reduced | - | p < 0.05 | [10] |
| Right Ventricular Hypertrophy | Hypoxia-induced PH rats | Suppressed | - | p < 0.05 | [10] |
| Pulmonary Vascular Remodeling | Hypoxia-induced PH rats | Attenuated | - | p < 0.05 | [10] |
Table 2: Clinical Efficacy of this compound in Patients with Pulmonary Arterial Hypertension (PAH)
| Endpoint | Study | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | Treatment Effect | p-value | Reference |
| 6-Minute Walk Distance (6MWD) | ALPHABET | +25.1 m | - | 25.1 m | 0.036 | [13] |
| 6-Minute Walk Distance (6MWD) | Japanese Phase II | +33.4 ± 66.0 m | N/A | - | < 0.05 | [15] |
| Mean Pulmonary Artery Pressure (mPAP) | Japanese Phase II | -2.8 ± 5.5 mmHg | N/A | - | < 0.05 | [15] |
| Pulmonary Vascular Resistance (PVR) | Fontan Candidates | -1.4 Wood units | -0.4 Wood units | -1.0 Wood units | < 0.05 | [23] |
| Borg Dyspnea Index | ALPHABET | -0.94 | - | -0.94 | 0.009 | [13] |
Detailed Experimental Protocols
The following are outlines of key experimental protocols used to elucidate the mechanism of action of this compound.
Induction of Pulmonary Hypertension in Animal Models
-
Monocrotaline (B1676716) (MCT)-Induced PH in Rats:
-
Male Wistar rats (200-250g) are used.
-
A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.[1][2][24]
-
PAH develops over a period of 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.[14][24]
-
This compound or vehicle is then administered to assess its therapeutic effects.
-
-
Chronic Hypoxia-Induced PH in Rats:
-
Rats are placed in a hypoxic chamber with an oxygen concentration of 10% for several weeks (e.g., 3-6 weeks).[7][12][25]
-
This induces a state of chronic PH.
-
In some models, this is combined with a single subcutaneous injection of the VEGF receptor inhibitor SU5416 (20 mg/kg) to induce a more severe, angioproliferative form of PH.[7][12]
-
Isolation and Culture of Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
-
Isolation: HPASMCs are isolated from the human pulmonary artery.[5][26]
-
Cryopreservation: Cells are cryopreserved at passage one.[26]
-
Thawing and Plating: Cryopreserved vials are rapidly thawed in a 37°C water bath. The cell suspension is transferred to a culture flask containing pre-warmed smooth muscle cell growth medium.[5]
-
Culturing: Cells are maintained in a humidified incubator at 37°C and 5% CO2. The medium is changed every 2-3 days.
-
Passaging: When the cells reach 80-90% confluency, they are passaged using trypsin-EDTA solution.
Patch-Clamp Electrophysiology for Kv Channel Analysis
-
Cell Preparation: HPASMCs are seeded onto glass coverslips for recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.[27][28][29]
-
Pipette and Solutions: Borosilicate glass pipettes with a resistance of 2-5 MΩ are used. The pipette solution contains KCl, and the bath solution is a physiological saline solution.[28][29]
-
Data Acquisition: Voltage-clamp protocols are applied to elicit Kv currents. The currents are filtered and digitized for analysis.[27][29]
-
Drug Application: this compound and specific channel blockers are applied to the bath to assess their effects on Kv channel currents.
Conclusion
The mechanism of action of this compound in pulmonary hypertension is a sophisticated interplay of multiple signaling pathways. Its primary action through the IP receptor-cAMP-PKA axis leads to potent vasodilation and anti-proliferative effects. This is further augmented by its ability to engage the EP4 receptor, modulate Kv channel activity, and inhibit pro-hypertensive pathways such as RhoA/ROCK and TGF-β-Smad. This comprehensive understanding of this compound's molecular targets and downstream effects provides a strong rationale for its use in the treatment of pulmonary hypertension and offers avenues for the development of novel therapeutic strategies. The data and protocols presented in this guide serve as a valuable resource for researchers and clinicians working to advance the treatment of this complex disease.
References
- 1. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound Upregulates KV Channel Expression and Function via EP4 Receptor in Pulmonary Artery Smooth Muscle Cells Obtained from Rats with Hypoxia-Induced Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of hypoxia and this compound sodium on human pulmonary arterial smooth muscle cell proliferation: the role of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 14. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Comparison of hypoxia-induced pulmonary hypertension rat models caused by different hypoxia protocols | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 20. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BioKB - Publication [biokb.lcsb.uni.lu]
- 22. Item - Illustration for mechanism of this compound-mediated inhibition on cardiac fibroblast proliferation. - Public Library of Science - Figshare [plos.figshare.com]
- 23. Effect of this compound sodium on pulmonary vascular resistance in candidates for a Fontan procedure: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. cells-online.com [cells-online.com]
- 27. ahajournals.org [ahajournals.org]
- 28. ahajournals.org [ahajournals.org]
- 29. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Beraprost: A Technical Guide on its Pharmacology as a Prostacyclin Analogue
Introduction
Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue that exerts its pharmacological effects primarily through the activation of the prostacyclin receptor (IP receptor). As a member of the prostanoid class of compounds, it mimics the actions of endogenous PGI2, a potent vasodilator, inhibitor of platelet aggregation, and cytoprotective agent. This technical guide provides an in-depth overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound selectively binds to and activates the IP receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, primarily mediated by the Gs alpha subunit of the G-protein complex. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the diverse physiological effects of this compound.
The primary outcomes of IP receptor activation by this compound include:
-
Vasodilation: In vascular smooth muscle cells, increased cAMP leads to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation. This effect contributes to a reduction in blood pressure and improved blood flow.
-
Inhibition of Platelet Aggregation: In platelets, elevated cAMP levels inhibit the increase of intracellular Ca2+ concentration, a critical step in platelet activation and aggregation.
-
Cytoprotection: this compound has been shown to exert protective effects on various cell types, including endothelial cells and neurons, although the precise mechanisms are still under investigation.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Pharmacokinetics
This compound is designed for oral administration and is absorbed from the gastrointestinal tract. Its pharmacokinetic profile has been studied in various populations, including healthy volunteers and patients with different disease states.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours.
-
Distribution: It is highly bound to plasma proteins, primarily albumin.
-
Metabolism: this compound undergoes extensive first-pass metabolism in the liver, primarily through beta-oxidation of the carboxylic acid side chain.
-
Excretion: The metabolites of this compound are mainly excreted in the urine.
Quantitative Pharmacokinetic Data
| Parameter | Value | Species | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1.5 ± 0.5 hours | Human | |
| Cmax (Peak Plasma Concentration) | 0.85 ± 0.25 ng/mL | Human | |
| t1/2 (Half-life) | ~1 hour | Human | |
| Protein Binding | >95% | Human |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action on the IP receptor. These effects are dose-dependent and have been characterized in numerous preclinical and clinical studies.
Key Pharmacodynamic Effects
-
Cardiovascular: this compound induces systemic and pulmonary vasodilation, leading to a decrease in blood pressure and pulmonary vascular resistance.
-
Hematological: It is a potent inhibitor of platelet aggregation induced by various agonists, such as ADP and collagen.
-
Renal: this compound can increase renal blood flow and has shown potential protective effects in certain models of kidney injury.
Dose-Response Relationship
The relationship between the dose of this compound and its physiological effects has been established in clinical trials. For instance, in patients with pulmonary arterial hypertension, dose-escalation studies have been conducted to determine the optimal balance between efficacy (improvement in exercise capacity) and tolerability (side effects such as headache and flushing).
Experimental Protocols
The pharmacological properties of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the IP receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human IP receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled ligand with known high affinity for the IP receptor (e.g., [3H]-iloprost) is used.
-
Binding Reaction: The cell membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
In Vivo Model of Pulmonary Hypertension
Objective: To evaluate the efficacy of this compound in reducing pulmonary artery pressure and vascular remodeling in an animal model.
Methodology:
-
Induction of Pulmonary Hypertension: Pulmonary hypertension is induced in rodents (e.g., rats or mice) by a single subcutaneous injection of monocrotaline (B1676716) or by chronic exposure to hypoxia.
-
Treatment: After the development of pulmonary hypertension is confirmed (e.g., by echocardiography), the animals are treated with this compound or a vehicle control via oral gavage for a specified period (e.g., several weeks).
-
Hemodynamic Measurements: At the end of the treatment period, right ventricular systolic pressure (RVSP), a surrogate for pulmonary artery pressure, is measured by right heart catheterization.
-
Histological Analysis: The lungs and heart are harvested for histological examination to assess the degree of pulmonary vascular remodeling and right ventricular hypertrophy.
-
Data Analysis: The hemodynamic and histological parameters are compared between the this compound-treated and control groups to determine the therapeutic effect of the drug.
Conclusion
This compound is a well-characterized prostacyclin analogue with a clear mechanism of action, established pharmacokinetic and pharmacodynamic profiles, and demonstrated efficacy in various preclinical and clinical settings. Its ability to induce vasodilation and inhibit platelet aggregation makes it a valuable therapeutic option for conditions such as pulmonary arterial hypertension. Further research into its cytoprotective effects and potential applications in other diseases is ongoing. This guide provides a foundational understanding of the pharmacology of this compound for professionals in the field of drug discovery and development.
Beraprost's Molecular Mechanisms in Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beraprost, a stable and orally active prostacyclin (PGI₂) analog, exerts significant effects on vascular smooth muscle cells (VSMCs), primarily contributing to its therapeutic benefits in conditions like pulmonary arterial hypertension and peripheral arterial disease. Its mechanisms of action are multifaceted, involving intricate signaling pathways that ultimately regulate key cellular processes such as vasodilation, migration, and proliferation. This technical guide provides an in-depth exploration of the molecular targets of this compound in VSMCs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.
Core Signaling Pathways of this compound in VSMCs
This compound primarily initiates its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor on the surface of VSMCs.[1] This interaction triggers a cascade of intracellular events, branching into distinct pathways that collectively modulate VSMC function.
The cAMP-Dependent Pathway: A Central Hub
Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] The subsequent rise in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
At higher concentrations, this compound can activate the PKA pathway. Activated PKA can translocate to the nucleus and influence gene expression by phosphorylating transcription factors such as the cAMP-responsive element-binding protein (CREB). This can lead to the regulation of genes involved in cell proliferation and vascular tone.
At therapeutically relevant concentrations (around 1 nmol/L), this compound preferentially activates Epac without significantly engaging the PKA pathway.[1][2][3] This Epac-mediated signaling is crucial for the anti-migratory effects of this compound. Activated Epac leads to the activation of the small GTPase Rap1.[1][2][3]
Activated Rap1, in turn, inhibits the RhoA/ROCK pathway.[1][4] RhoA is a key regulator of the actin cytoskeleton, and its inhibition prevents the necessary cytoskeletal rearrangements for cell migration.[1] This ultimately leads to a reduction in VSMC migration, a critical process in the development of neointimal hyperplasia following vascular injury.[1][2][3]
Regulation of Cell Proliferation
This compound has been shown to inhibit VSMC proliferation through mechanisms involving cell cycle regulation. One key target is the cyclin-dependent kinase (CDK) inhibitor p27(Kip1).[5] this compound prevents the downregulation of p27(Kip1), leading to cell cycle arrest in the G1 phase and thereby inhibiting proliferation.[5]
Furthermore, this compound can influence the expression of peroxisome proliferator-activated receptor-delta (PPARδ) and inducible nitric oxide synthase (iNOS).[6][7] The activation of PPARδ and subsequent induction of iNOS contribute to the anti-proliferative effects of this compound in VSMCs.[6][7]
References
- 1. The cAMP-producing agonist this compound inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. EPAC in Vascular Smooth Muscle Cells | MDPI [mdpi.com]
- 5. This compound sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of the antiproliferative effect of this compound, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
Beraprost's Prostaglandin Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue that has been the subject of extensive research due to its vasodilatory and antiplatelet properties.[1] Its therapeutic effects are primarily mediated through its interaction with prostanoid receptors, a subfamily of G-protein coupled receptors (GPCRs). Understanding the binding affinity and selectivity of this compound for these various receptors is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects. This technical guide provides a comprehensive overview of this compound's binding profile, detailed experimental methodologies for its characterization, and visual representations of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound and its stereoisomers for various prostaglandin (B15479496) receptors has been determined in several studies. The following tables summarize the available quantitative data, primarily as dissociation constants (Kd) or inhibition constants (Ki), to facilitate comparison. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: this compound Binding Affinity for Prostaglandin Receptors
| Receptor Subtype | Ligand | Species | Cell Type/Tissue | Affinity Value (nM) | Measurement |
| IP | This compound (TRK-100) | Human | Platelets | 133 | Kd |
| IP | This compound (TRK-100) | Rat | Platelets | 66 | Kd |
| EP3 | This compound | Human | - | 680 | Ki |
| EP1 | This compound | - | - | >3000 | Ki |
| EP2 | This compound | - | - | >3000 | Ki |
| DP1 | This compound | - | - | >3000 | Ki |
Data compiled from multiple sources.[2][3]
Table 2: Relative Binding Affinity of this compound Stereoisomers at the IP Receptor
| Stereoisomer | Relative Affinity (%) |
| This compound-314d (Esuthis compound) | 100 |
| This compound-315d | 14 |
| This compound-314l | <1 |
| This compound-315l | <1 |
This table illustrates the relative affinity of the four enantiomers for the prostacyclin binding sites on rat platelets.[2][3]
Experimental Protocols
The determination of this compound's binding affinity for prostaglandin receptors is predominantly achieved through radioligand binding assays. This technique allows for the quantification of the interaction between a ligand (this compound) and its receptor by competing with a radiolabeled ligand.
Radioligand Competition Binding Assay
1. Membrane Preparation:
-
Cells or tissues expressing the prostaglandin receptor of interest are harvested. For recombinant receptors, cell lines like HEK-293 or CHO are commonly transfected with the specific human receptor gene.[4][5]
-
The cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]
-
The homogenate undergoes centrifugation to pellet the membranes. The resulting pellet is washed and resuspended in a suitable assay buffer.[4][6]
-
The total protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.[4][6]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[6]
-
A fixed concentration of a suitable radioligand (e.g., [³H]-iloprost for the IP receptor) is incubated with a specific amount of the membrane preparation.[4]
-
Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the receptor.[4]
-
To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of an unlabeled, high-affinity ligand for the same receptor.[4]
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[6]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Mandatory Visualizations
Signaling Pathway of this compound at the IP Receptor
This compound primarily exerts its effects by binding to the prostacyclin (IP) receptor, which is coupled to the Gs alpha subunit of a heterotrimeric G protein.[8][9] This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10] PKA then phosphorylates various downstream targets, ultimately leading to physiological responses such as vasodilation and inhibition of platelet aggregation.[1][8]
Caption: this compound-IP receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The workflow for a radioligand binding assay involves a series of sequential steps, from the preparation of the biological material to the final data analysis, to determine the binding affinity of a compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of the new stable epoprostenol analogue this compound sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
The Pharmacodynamics of Orally Active Beraprost Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost sodium is a stable, orally active synthetic analogue of prostacyclin (PGI2), a naturally occurring substance with potent vasodilatory and antiplatelet effects.[1][2][3] Developed to overcome the chemical instability and short half-life of endogenous PGI2, this compound has been investigated and utilized for the treatment of various vascular disorders, including pulmonary arterial hypertension (PAH) and peripheral arterial disease (PAD).[3][4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound sodium, detailing its mechanism of action, key experimental findings, and the methodologies used to elucidate its physiological effects.
Mechanism of Action
This compound exerts its pharmacological effects primarily by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][6] Binding of this compound to the IP receptor on the surface of vascular smooth muscle cells and platelets initiates a signaling cascade that is central to its therapeutic actions.[1][6]
Upon activation, the IP receptor couples to the Gs alpha subunit of its associated G protein, leading to the stimulation of adenylyl cyclase.[6] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets.[7]
In vascular smooth muscle cells, this signaling pathway ultimately leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[3] In platelets, elevated cAMP levels inhibit platelet activation and aggregation, contributing to the antithrombotic effects of this compound.[8][9]
Signaling Pathways
The primary signaling pathway for this compound's vasodilatory and antiplatelet effects is depicted below.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data on the pharmacodynamic effects of this compound sodium from various in vitro and clinical studies.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Agonist | Assay Method | IC50 (nM) | Reference |
| U46619 (Thromboxane A2 analogue) | Light Scattering (LS) | 0.2 - 0.5 | [8] |
| Collagen (low concentration) | Light Scattering (LS) | 0.2 - 0.5 | [8] |
| ADP | Light Scattering (LS) | 2 - 5 | [8] |
| Epinephrine | Light Scattering (LS) | 2 - 5 | [8] |
Table 2: Clinical Efficacy in Pulmonary Arterial Hypertension (PAH)
| Parameter | Study Population | Treatment Duration | Key Finding | Reference |
| 6-Minute Walk Distance (6-MWD) | NYHA Class II & III PAH | 12 weeks | Mean increase of 25.1 m compared to placebo (p=0.03) | [11] |
| Borg Dyspnea Index (BDI) | NYHA Class II & III PAH | 12 weeks | Significant improvement | [11] |
| Cardiopulmonary Hemodynamics | NYHA Class II & III PAH | 12 weeks | No significant change | [11] |
| Systolic Pulmonary Artery Pressure (PAP) | PH with Heart Failure with reduced Ejection Fraction (PH-HFrEF) | 12 months | Significant decrease from 49.5 ± 10.8 mmHg to 27.0 ± 4.7 mmHg (P < .05) | [4][12] |
| 6-Minute Walk Distance (6-MWD) | PH with Heart Failure with reduced Ejection Fraction (PH-HFrEF) | 12 months | Significant increase from 190.1 ± 75.5 m to 395.7 ± 83.4 m (P < .05) | [4] |
| Disease Progression (Death, Transplant, Epoprostenol (B1671539) Rescue, or >25% decrease in peak VO2) | WHO Functional Class II or III PAH | 6 months | Less evidence of disease progression with this compound (p = 0.002) | [13] |
Table 3: Clinical Efficacy in Peripheral Arterial Disease (PAD)
| Parameter | Study Population | Treatment Duration | Key Finding | Reference |
| Pain-Free Walking Distance | Intermittent Claudication | 6 months | 81.5% increase with this compound vs. 52.5% with placebo (P=0.001) | [14] |
| Maximum Walking Distance | Intermittent Claudication | 6 months | 60.1% increase with this compound vs. 35.0% with placebo (P=0.004) | [14] |
| Subjective Symptoms (burning, coldness, edema, etc.) | Diabetic patients with PAD | 12 weeks | Significant improvement in all assessed symptoms (p < 0.001) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the pharmacodynamics of this compound sodium.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to its receptor.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing the prostacyclin (IP) receptor are prepared from cultured cells or tissues.[1]
-
Incubation: The membranes are incubated with a fixed concentration of radiolabeled this compound (e.g., [3H]-TRK-100) and varying concentrations of unlabeled this compound (for competition assays) or increasing concentrations of the radioligand alone (for saturation assays).[16]
-
Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: For saturation binding, Scatchard analysis is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[16] For competition binding, the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[1]
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
Protocol Summary:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected and centrifuged at a low speed to obtain PRP.
-
Incubation: The PRP is incubated with various concentrations of this compound or a vehicle control.
-
Aggregation Induction: A platelet agonist (e.g., ADP, collagen, U46619) is added to the PRP to induce aggregation.[8]
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission (turbidimetry) or light scattering using an aggregometer.[8]
-
Data Analysis: The percentage of inhibition of aggregation by this compound is calculated relative to the control, and the IC50 value (the concentration of this compound that causes 50% inhibition) is determined.[8]
Measurement of Vasodilation
The vasodilatory effects of this compound can be assessed both in vitro using isolated blood vessels and in vivo in clinical studies.
Isolated Artery Vasodilation Protocol Summary:
-
Vessel Preparation: Segments of arteries (e.g., mesenteric or coronary arteries) are isolated and mounted in a myograph chamber.
-
Pre-constriction: The arterial segments are pre-constricted with an agonist such as phenylephrine (B352888) or U46619.
-
This compound Application: Cumulative concentrations of this compound are added to the chamber.
-
Measurement: Changes in vascular tension or diameter are recorded to assess the extent of vasodilation.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation).
Conclusion
This compound sodium is an orally active prostacyclin analogue with well-characterized pharmacodynamic properties. Its primary mechanism of action involves the activation of the IP receptor, leading to increased intracellular cAMP levels, which in turn mediate its vasodilatory and antiplatelet effects. A comprehensive body of in vitro and clinical data supports its efficacy in the treatment of pulmonary arterial hypertension and peripheral arterial disease. The experimental protocols outlined in this guide provide a foundation for further research into the nuanced pharmacodynamics of this compound and the development of novel prostacyclin-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Effects of this compound Sodium on Subjective Symptoms in Diabetic Patients with Peripheral Arterial Disease | Semantic Scholar [semanticscholar.org]
- 3. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on pulmonary hypertension due to left ventricular systolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a stable prostacyclin analogue this compound sodium on VEGF and PAI-1 gene expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of this compound on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and platelet antiaggregating effects of this compound, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Effects of this compound Sodium on Subjective Symptoms in Diabetic Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific binding of the new stable epoprostenol analogue this compound sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Beraprost: A Technical Guide to Its Cytoprotective Effects on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost sodium is a stable, orally active synthetic analogue of prostacyclin (PGI2) that exhibits potent vasodilatory, antiplatelet, and cytoprotective properties.[1] Unlike the chemically unstable native PGI2, this compound's stability allows for oral administration, making it a valuable therapeutic agent in the management of conditions characterized by vascular dysfunction, such as peripheral arterial disease and pulmonary arterial hypertension.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the cytoprotective effects of this compound on vascular endothelial cells, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The vascular endothelium is a critical regulator of vascular homeostasis. Endothelial dysfunction, often triggered by oxidative stress, inflammation, and apoptosis, is a primary event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis.[3][4][5] this compound exerts its protective effects by directly targeting endothelial cells, mitigating cellular damage, preserving function, and promoting a healthy vascular phenotype.
Core Cytoprotective Mechanisms of this compound
This compound's protective actions on endothelial cells are multifaceted, stemming from its ability to activate specific signaling cascades that counter pathological stimuli. The principal mechanism involves binding to the prostacyclin (IP) G-protein coupled receptor on the endothelial cell surface.[6] This interaction initiates a cascade of intracellular events, primarily mediated by cyclic adenosine (B11128) monophosphate (cAMP), leading to a range of beneficial downstream effects.[6][7]
Anti-Apoptotic Effects
This compound has been demonstrated to protect endothelial cells from apoptosis (programmed cell death) induced by various stressors, including components of cigarette smoke extract (CSE) and oxidative insults.[8][9][10][11]
-
Mechanism: The anti-apoptotic effect is largely mediated by the elevation of intracellular cAMP.[8][11] Increased cAMP levels activate signaling pathways that inhibit the apoptotic machinery. Studies have shown that this compound treatment in human umbilical vein endothelial cells (HUVECs) exposed to CSE leads to a significant decrease in apoptosis, which is correlated with an enhanced level of cAMP.[8][11] Furthermore, this compound has been shown to inhibit the expression and activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[9]
Anti-Inflammatory and Anti-Adhesive Effects
Chronic inflammation is a hallmark of endothelial dysfunction and atherosclerosis. This compound modulates the inflammatory response in endothelial cells, primarily by inhibiting the expression of adhesion molecules that are crucial for the recruitment of leukocytes to the vessel wall.
-
Mechanism: this compound significantly inhibits the tumor necrosis factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human vascular endothelial cells.[12] This suppression of VCAM-1 reduces the adhesion of monocytes to the endothelium, a critical early step in the formation of atherosclerotic plaques.[12] Clinical studies in patients with type 2 diabetes have confirmed that this compound treatment lowers the circulating levels of VCAM-1 and prevents the progression of carotid intima-media thickness (IMT), a surrogate marker for atherosclerosis.[3][12]
Protection Against Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, causes significant damage to endothelial cells. This compound exhibits potent antioxidant effects.
-
Mechanism: In peroxide-injured endothelial cell models, this compound significantly inhibits the decrease in cell viability and prevents the increase in lipid peroxides, which are markers of oxidative damage.[13] This action helps preserve the integrity of the cell membrane and maintain cellular function in the face of oxidative insults.[13] Clinical studies have also shown that this compound administration decreases urinary 8-iso-prostaglandin F(2alpha), a marker of systemic oxidative stress, in patients with coronary artery disease.[14]
Stimulation of Nitric Oxide (NO) Synthesis
Nitric oxide (NO) is a critical signaling molecule produced by endothelial nitric oxide synthase (eNOS) that mediates vasodilation, inhibits platelet aggregation, and has anti-inflammatory properties. This compound enhances the production of NO.
-
Mechanism: this compound upregulates the expression of the eNOS gene in endothelial cells.[15][16] This effect is mediated through the cAMP signaling pathway. Activation of Protein Kinase A (PKA) by cAMP leads to the phosphorylation of the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB then binds to cAMP-responsive elements (CRE) located in the promoter region of the eNOS gene, stimulating its transcription.[15][16] This leads to increased eNOS protein levels and subsequent NO production, contributing to improved endothelial function.[6][15][17]
Enhancement of Thrombomodulin Expression
Thrombomodulin is a key anticoagulant protein expressed on the surface of endothelial cells. It plays a vital role in preventing thrombosis.
-
Mechanism: this compound enhances the expression of thrombomodulin on the membrane surface of HUVECs. This effect is also dependent on the increase in intracellular cAMP levels.[7] By upregulating thrombomodulin, this compound enhances the protein C anticoagulant pathway, thereby reducing the risk of thrombotic events.[7]
Signaling Pathway Visualizations
The following diagrams illustrate the key molecular pathways activated by this compound in endothelial cells.
Figure 1: Core this compound signaling cascade in endothelial cells.
Figure 2: this compound-mediated upregulation of eNOS expression.
Figure 3: Inhibition of TNF-α-induced inflammation by this compound.
Quantitative Data on Cytoprotective Effects
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound's effects on endothelial cells.
Table 1: Effect of this compound on Endothelial Cell Viability and Oxidative Stress Markers
| Parameter | Cell Type | Stressor | This compound Concentration | Outcome | Reference |
|---|---|---|---|---|---|
| Cell Viability | Vascular Endothelial Cells | t-butyl hydroperoxide | 1-3 µmol/L | Significantly inhibited the decrease in cell viability | [13] |
| Lipid Peroxides | Vascular Endothelial Cells | t-butyl hydroperoxide | 1-3 µmol/L | Significantly inhibited the increase in lipid peroxides | [13] |
| Urinary 8-iso-PGF(2alpha) | Patients with CAD | Coronary Artery Disease | 120 µ g/day (4 weeks) | Significantly decreased (P = 0.03) | [14] |
| Apoptosis (Apoptotic Index) | HUVECs | Cigarette Smoke Extract (2.5%) | 10⁻⁸ to 10⁻⁶ mol/L | Dose-dependent decrease in apoptosis |[8][11] |
Table 2: Effect of this compound on Inflammatory and Adhesion Markers
| Parameter | Cell Type / Subjects | Inducer | This compound Concentration / Dose | Outcome | Reference |
|---|---|---|---|---|---|
| VCAM-1 Expression | HUVECs | TNF-α (0.1 ng/mL) | 10⁻⁸ to 10⁻⁶ M | Dose-dependent decrease in VCAM-1 expression (p < 0.001 at 10⁻⁶ M) | [3] |
| Monocytoid Cell Adhesion | HUVECs | TNF-α | 10⁻⁶ M | Significantly decreased adhesion of U937 cells | [3][12] |
| Circulating VCAM-1 | Patients with Type 2 Diabetes | Type 2 Diabetes | N/A (3-year treatment) | Significantly lower change compared to no treatment | [3][12] |
| TNF-α & IL-1β | Rat Lung | Cigarette Smoke Extract | N/A | Reduced expression of proinflammatory cytokines |[9] |
Table 3: Effect of this compound on Vasodilatory and Antithrombotic Markers
| Parameter | Cell Type | This compound Concentration | Outcome | Reference |
|---|---|---|---|---|
| cAMP Levels | HUVECs | Concentration-dependent | Sustained increase, longer than with prostacyclin | [7] |
| eNOS mRNA & Protein | Human/Bovine Aortic ECs | N/A | Increased expression | [15][16] |
| NO Production | Human/Bovine Aortic ECs | N/A | Increased production | [15][16] |
| Thrombomodulin Expression | HUVECs | Concentration-dependent | Enhanced expression |[7] |
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the literature, providing a framework for researchers.
Protocol 1: Endothelial Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Culture Medium: Culture cells in a suitable endothelial growth medium (e.g., EGM-2) supplemented with growth factors, fetal bovine serum (FBS), and antibiotics.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Use cells at early passages (e.g., 2-6) for experiments to ensure a stable phenotype.
-
This compound Treatment: Prepare stock solutions of this compound sodium in a suitable solvent (e.g., DMSO or PBS). On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Replace the existing medium with the this compound-containing medium for the specified duration.
Protocol 2: Peroxide-Induced Oxidative Stress and Viability Assay
Adapted from Pharmacology 1992;45(2):61-70[13]
-
Cell Plating: Seed endothelial cells into 96-well plates at a density that allows for sub-confluency during the experiment.
-
Pre-treatment: Once cells are attached, pre-treat them with varying concentrations of this compound (e.g., 1-10 µmol/L) for a specified period (e.g., 1 hour).
-
Induction of Oxidative Stress: Add an oxidative agent, such as t-butyl hydroperoxide (t-BHP), to the wells to a final concentration known to induce cell damage (e.g., 50-100 µM).
-
Incubation: Incubate the plates for a defined period (e.g., 4-24 hours).
-
Viability Assessment: Measure cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the supernatant.
-
Lipid Peroxidation: For parallel experiments, measure lipid peroxidation using a Thiobarbituric Acid Reactive Substances (TBARS) assay on cell lysates.
Protocol 3: VCAM-1 Expression Analysis (Whole-Cell ELISA)
Adapted from Goya, Otsuki, et al. 2003[3]
-
Cell Plating: Grow endothelial cells to confluence in 48- or 96-well plates.
-
Pre-treatment: Treat cells with this compound (e.g., 10⁻⁸ to 10⁻⁶ M) for 15-30 minutes.
-
Inflammatory Stimulation: Add TNF-α (e.g., 0.1 ng/mL) to the wells and incubate for a period sufficient to induce VCAM-1 expression (e.g., 2-6 hours).
-
Fixation: Gently wash the cells with PBS and fix them with a suitable fixative (e.g., 1% paraformaldehyde) for 15 minutes at room temperature.
-
Blocking: Wash the cells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate the cells with a primary antibody against human VCAM-1 overnight at 4°C.
-
Secondary Antibody: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
Protocol 4: Nitric Oxide (NO) Production Assay
Based on methods described in Circ Res. 2003 Sep 19;93(6):523-30[15][16]
-
Griess Method (for nitrite (B80452), a stable NO metabolite):
-
Treat cultured endothelial cells with this compound for the desired time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark for 10-15 minutes.
-
Measure the absorbance at ~540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
DAF-FM Diacetate Staining (for intracellular NO):
-
Load cells with DAF-FM diacetate, a fluorescent probe for NO, according to the manufacturer's instructions.
-
Treat the loaded cells with this compound.
-
Measure the increase in fluorescence over time using a fluorescence microscope or plate reader.
-
Conclusion
This compound is a potent cytoprotective agent for vascular endothelial cells, acting through a well-defined signaling pathway centered on the IP receptor and the second messenger cAMP. Its ability to inhibit apoptosis, suppress inflammation and oxidative stress, stimulate the production of protective nitric oxide, and enhance the endothelial anticoagulant profile provides a strong mechanistic basis for its therapeutic efficacy in vascular diseases. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals investigating the vasoprotective potential of prostacyclin analogues and related therapeutic strategies.
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Short- and long-term effects of the new oral prostacyclin analogue, this compound sodium, in patients with severe pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Endothelium as a Target of this compound Sodium and Fenofibrate for Antiatherosclerotic Therapy in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular endothelium as a target of this compound sodium and fenofibrate for antiatherosclerotic therapy in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. Enhancement by this compound sodium, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sodium attenuates cigarette smoke extract-induced apoptosis in vascular endothelial cells [agris.fao.org]
- 9. Protective effect of this compound sodium, a stable prostacyclin analog, in the development of cigarette smoke extract-induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound sodium attenuates cigarette smoke extract-induced apoptosis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the prostaglandin I2 analogue, this compound sodium, on vascular cell adhesion molecule-1 expression in human vascular endothelial cells and circulating vascular cell adhesion molecule-1 level in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytoprotective action of this compound sodium against peroxide-induced damage in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of oral this compound sodium, a prostaglandin I2 analogue, on endothelium dependent vasodilatation in the forearm of patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptional stimulation of the eNOS gene by the stable prostacyclin analogue this compound is mediated through cAMP-responsive element in vascular endothelial cells: close link between PGI2 signal and NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound with or without NOS Inhibition on Plasma Aldosterone and Hemodynamics in Healthy Cats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vivo Antiplatelet Activity of Beraprost
Introduction
This compound sodium is a stable, orally active prostacyclin (PGI2) analogue recognized for its potent vasodilatory and antiplatelet properties.[1][2] As a synthetic molecule, it mimics the actions of endogenous prostacyclin, a key regulator of vascular homeostasis.[3] this compound has been investigated and used therapeutically for conditions such as pulmonary arterial hypertension and peripheral arterial disease.[1][2] Its primary pharmacological effects are mediated through the inhibition of platelet activation and aggregation, which contributes significantly to its therapeutic profile. This document provides a detailed technical overview of the in vivo antiplatelet activity of this compound, its mechanism of action, relevant quantitative data from preclinical and clinical studies, and the experimental protocols used for its evaluation.
Mechanism of Action: Signaling Pathway
This compound exerts its antiplatelet effects by binding to the prostacyclin I2 receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of platelets.[1][4] This interaction initiates a signaling cascade that ultimately leads to the inhibition of platelet function.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to the IP receptor.[5]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[4]
-
Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates adenylyl cyclase (AC).[5][6][7]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.[6][7][8]
-
Downstream Effects: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA phosphorylates several intracellular proteins, which results in:
-
Inhibition of phospholipase C (PLC).
-
A decrease in intracellular calcium (Ca2+) mobilization, a critical step for platelet activation.[1][6]
-
Inhibition of thromboxane (B8750289) A2 (TXA2) formation.[6][7]
-
This cascade effectively blocks the pathways required for platelet shape change, degranulation, and aggregation in response to various agonists like ADP, collagen, and thrombin.
Quantitative Data on In Vivo Antiplatelet Activity
The antiplatelet efficacy of this compound has been quantified in both preclinical animal models and human clinical trials. The data is summarized below.
Table 1: Preclinical Studies in Animal Models
| Animal Model | Administration Route | Dose Range | Agonist(s) | Key Findings | Reference(s) |
| Rat | Oral | 0.3 - 1 mg/kg | ADP, Collagen | Showed a dose-dependent inhibition of platelet aggregation in whole blood ex vivo. | [6] |
| Rat | Oral | 0.3 - 3 mg/kg | - | Dose-dependently increased plasma cAMP levels. | [6] |
| Canine (Chronic Embolic PH Model) | Oral | 5, 15, 25 µg/kg (twice daily) | - | Primarily assessed hemodynamic effects; antiplatelet effects are an underlying mechanism. | [7] |
| Mouse | Not Specified | Not Specified | - | Animal experiments confirmed that this compound prolonged bleeding time. | [9] |
Table 2: Clinical Studies in Humans
| Study Population | Administration Route | Dose Range | Agonist(s) | Key Findings | Reference(s) |
| Healthy Male Volunteers | Oral (Single & Repeated Doses) | 20, 40, 60 µg | ADP | 40 µg and 60 µg doses significantly decreased platelet aggregation 0.5 to 1 hour after administration. 20 µg had no significant effect. | [10] |
| Healthy Caucasian Males | Oral (8-day treatment) | 20, 40, 60 µg | ADP (2, 5, 10 µM), Collagen (1.25 µg/mL) | On day 8, the 60 µg dose decreased platelet aggregation by 10-19% (ADP) and 6% (Collagen) compared to placebo.[11][12] | [11][12] |
| Healthy Volunteers | Oral (14-day treatment) | 120 µg daily | Collagen/Epinephrine | Significantly prolonged in-vitro closure time (from 134s to 150s), but did not change bleeding time. | [13] |
| Chronic Peritoneal Dialysis Patients | Oral (8-week treatment) | 120 µg daily | - | Decreased plasma D-dimer and von Willebrand factor, indicating antithrombotic effects and reduced endothelial injury. | [14] |
Experimental Protocols
The evaluation of this compound's antiplatelet activity in vivo is typically conducted using ex vivo platelet aggregation assays on blood samples collected from subjects after drug administration. The most common method is Light Transmission Aggregometry (LTA).
General Protocol for Ex Vivo Platelet Aggregation Study
-
Subject Preparation and Dosing:
-
Subjects (animal or human) are fasted overnight to minimize lipemia, which can interfere with LTA.
-
A baseline (pre-dose) blood sample is collected.
-
This compound is administered, typically orally.
-
Post-dose blood samples are collected at specified time points (e.g., 0.5, 1, 2, 4, 8 hours) to assess the time course of the drug's effect.[10]
-
-
Blood Collection and Sample Preparation:
-
Whole blood is collected via venipuncture into tubes containing an anticoagulant, most commonly 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP.[15][16]
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cells. The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline in the aggregometer.[15]
-
Platelet Count Adjustment: The platelet count in the PRP is measured and may be adjusted with PPP to a standardized concentration (e.g., 2.0-2.5 x 10⁸ platelets/mL) for consistency across samples.[16]
-
-
Platelet Aggregometry (LTA Method):
-
The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.[17]
-
Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.
-
A stable baseline is recorded for approximately 1 minute.
-
A platelet agonist (e.g., ADP, collagen) is added to the PRP to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over a set period (typically 5-10 minutes) until a maximal aggregation plateau is reached.[15]
-
-
Data Analysis:
-
The primary endpoint is the maximal aggregation percentage (%), defined as the maximum change in light transmission from baseline.[15]
-
The results from post-dose samples are compared to the baseline sample and/or a placebo group to determine the inhibitory effect of this compound.
-
Inhibition (%) is often calculated as: [(Max Aggregation_Control - Max Aggregation_this compound) / Max Aggregation_Control] x 100.
-
This compound is an effective, orally available antiplatelet agent that functions through the well-defined prostacyclin receptor-cAMP signaling pathway. In vivo and ex vivo studies in both animals and humans have consistently demonstrated its ability to inhibit platelet aggregation induced by various physiological agonists. The quantitative data show a clear dose-dependent inhibitory effect. The established protocols for assessing its activity, primarily through light transmission aggregometry, provide a robust framework for its continued study and for the development of new antiplatelet therapies. For drug development professionals, this compound serves as an important example of a targeted therapy that modulates platelet function to achieve therapeutic benefits in cardiovascular diseases.
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. A Double‐blind, Placebo‐controlled, Multicenter, Prospective, Randomized Study of this compound Sodium Treatment for Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 5. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 6. Studies on the antiplatelet effect of the stable epoprostenol analogue this compound sodium and its mechanism of action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 8. cAMP-elevating agents and adenylyl cyclase overexpression promote an antifibrotic phenotype in pulmonary fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy with this compound sodium and aspirin for acute ischemic stroke: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and platelet antiaggregating effects of this compound, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-aggregation inhibition and hemodynamic effects of this compound sodium, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Comparison of antiplatelet potency of sarpogrelate, aspirin, and this compound in healthy volunteers according to in-vitro closure time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound sodium, an oral prostaglandin i2 analog, on hemostatic factors and inflammation in chronic peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Beraprost's Vasodilatory Effects in Peripheral Arterial Disease: A Technical Guide
Introduction
Peripheral Arterial Disease (PAD) is a chronic condition characterized by the narrowing of peripheral arteries, most commonly in the lower extremities, leading to reduced blood flow (ischemia). This can cause symptoms ranging from intermittent claudication to critical limb ischemia, significantly impairing quality of life. Beraprost, a stable and orally active prostacyclin (PGI₂) analogue, has been investigated as a therapeutic agent for PAD due to its vasodilatory, antiplatelet, and cytoprotective properties.[1][2][3] This document provides an in-depth technical overview of the mechanisms, experimental validation, and clinical data related to the vasodilatory effects of this compound in the context of PAD.
Core Mechanism of Action: Vasodilation
This compound exerts its primary vasodilatory effect by mimicking the action of endogenous prostacyclin.[4] The core mechanism involves binding to prostacyclin (IP) receptors on the surface of vascular smooth muscle cells (VSMCs).[5] These receptors are G-protein coupled receptors that, upon activation, initiate a downstream signaling cascade.[5]
Activation of the IP receptor stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent rise in intracellular cAMP is a pivotal step.[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various target proteins.[5] This cascade ultimately inhibits the release of calcium ions (Ca²⁺) from intracellular stores and reduces the transmembrane influx of Ca²⁺.[1][2][3] The resulting decrease in intracellular Ca²⁺ concentration leads to the relaxation of VSMCs, causing vasodilation and increased blood flow.[1][2][3][5]
Signaling Pathways
This compound's effects extend beyond simple vasodilation and involve complex signaling pathways that also influence cell migration and proliferation, which are relevant to the pathology of atherosclerosis.
-
Primary Vasodilation Pathway: This pathway details the direct mechanism leading to smooth muscle relaxation.
-
Anti-Migratory Pathway: In addition to PKA, cAMP can activate another key mediator, Exchange protein directly activated by cAMP (Epac).[6] Studies have shown that at therapeutically relevant concentrations, this compound preferentially activates the Epac pathway in VSMCs to inhibit their migration, a key process in the development of neointimal hyperplasia following vascular injury.[6][7] This pathway involves the activation of the small G-protein Rap1 and subsequent inhibition of RhoA, a critical regulator of the cytoskeletal rearrangement necessary for cell migration.[6][7]
Preclinical Evidence & Experimental Protocols
The vasodilatory and cytoprotective effects of this compound have been substantiated through various preclinical models.
1. In Vitro Model: Vascular Smooth Muscle Cell (VSMC) Migration Assay
This assay is crucial for assessing the potential of a drug to inhibit neointimal formation, a key pathological feature of atherosclerosis and restenosis.
-
Detailed Methodology:
-
Cell Culture: Human vascular smooth muscle cells (e.g., from saphenous veins) are primary cultured.[7]
-
Chemotaxis Assay: A chemotaxis chamber (e.g., Boyden chamber) is used. VSMCs are seeded onto a microporous membrane in the upper chamber.[8][7]
-
Treatment: The cells are pre-incubated with varying, therapeutically relevant concentrations of this compound (e.g., 1 nM) or a vehicle control.[6]
-
Stimulation: A chemoattractant, such as Platelet-Derived Growth Factor-BB (PDGF), is added to the lower chamber to create a chemical gradient, stimulating cell migration.[8][7]
-
Incubation: The chamber is incubated for a defined period (e.g., 4-6 hours) to allow for cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with DAPI), and counted under a microscope. The inhibition of migration is calculated relative to the control group.[6]
-
2. In Vivo Model: Murine Hindlimb Ischemia (HLI)
The HLI model is the most common preclinical animal model for studying PAD and evaluating therapeutic interventions aimed at improving blood flow recovery (perfusion) and angiogenesis.[9][10]
-
Detailed Methodology:
-
Anesthesia & Preparation: The mouse is anesthetized, and the surgical area on the hindlimb is shaved and sterilized.[9]
-
Surgical Procedure: A small incision is made in the skin overlying the femoral artery. The femoral artery and its deep branch are carefully isolated from the femoral vein and nerve.[9]
-
Ligation and Excision: The proximal and distal ends of the femoral artery are ligated with sutures, and the segment of the artery between the ligations is excised. This procedure induces acute ischemia in the distal limb.[9]
-
Closure: The skin incision is closed with sutures or surgical staples. Post-operative analgesics are administered.
-
Blood Flow Assessment: Perfusion in the ischemic and contralateral (non-ischemic) limbs is measured at multiple time points (e.g., immediately post-surgery, and at days 3, 7, 14, 21) using Laser Doppler Perfusion Imaging (LDPI).[9][11] Blood flow recovery is typically expressed as the ratio of perfusion in the ischemic limb to that in the non-ischemic limb.
-
Histological Analysis: At the end of the study, ischemic muscle tissue (e.g., gastrocnemius) is harvested for histological analysis to quantify angiogenesis (capillary density) and arteriogenesis.[10]
-
Quantitative Data from Clinical Studies
The clinical efficacy of this compound in PAD has been evaluated in numerous trials, with a focus on improving walking distance and patient symptoms. However, results have been inconsistent across studies.[12]
Table 1: Effect of this compound on Treadmill Walking Distance in PAD
| Study / Analysis | Treatment Group | Control Group (Placebo) | Outcome Metric | Result | Reference |
|---|---|---|---|---|---|
| Network Meta-Analysis | This compound | Placebo | Mean Change in MWD | +43.90 meters (95% CI: 2.10 to 85.71) | [13] |
| Network Meta-Analysis | This compound | Placebo | Mean Change in PFWD | +19.78 meters (95% CI: -3.07 to 42.62) | [13] |
| Mohler et al. (2003) | This compound (n=385) | Placebo (n=377) | % Improvement in MWD | 16.7% | [12] |
| Mohler et al. (2003) | This compound (n=385) | Placebo (n=377) | % Improvement in MWD | 14.6% (p=NS) | [12] |
MWD: Maximum Walking Distance; PFWD: Pain-Free Walking Distance; CI: Confidence Interval; NS: Not Significant.
Table 2: Improvement in Subjective Symptoms in Diabetic PAD Patients after 12 Weeks of this compound
| Symptom | Patients Reporting Symptom (n=94) | Percentage of Patients Reporting Improvement |
|---|---|---|
| Exertional Pain | 83 (92.2%) | 69.9% |
| Coldness | 81 (90.0%) | 72.8% |
| Edema | 74 | 52.7% |
| Paresthesias | 67 | 55.2% |
| Stabbing Pain | 61 | 65.6% |
| Burning Sensation | 56 | 64.3% |
Data from a prospective, multicenter cohort study. All improvements were statistically significant (p < 0.001).[4]
Table 3: Effect of this compound on Vascular and Hemodynamic Parameters
| Study | Population | Intervention | Outcome Metric | Result | Reference |
|---|---|---|---|---|---|
| Takahashi et al. | Healthy Volunteers (n=18) | Single 40 µg dose | Cardio-Ankle Vascular Index (CAVI) | Significant decrease from 8.3 ± 0.34 to 7.9 ± 0.34 at 1 hr (p<0.05) | [14] |
| Network Meta-Analysis | PAD Patients | This compound vs. Placebo | Ankle-Brachial Index (ABI) | Significantly improved relative to placebo | [13] |
| Zhang et al. (2020) | Healthy Volunteers (n=12) | Single 40 µg dose | Skin Microcirculation Blood Flow | Significant increase at 0.25, 0.5, and 0.75 hours (p<0.05) |[15] |
Key Clinical Trial Protocols
1. Intermittent Claudication Trial (Mohler et al., 2003)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[12]
-
Patient Population: 897 patients with intermittent claudication due to PAD.[12]
-
Intervention: Patients were randomized to receive either this compound (40 µg orally three times a day with meals) or a matching placebo.[12]
-
Duration: One year.[12]
-
Primary Efficacy Endpoint: Change in treadmill-measured maximum walking distance (MWD) at three and six months.[12]
-
Secondary Endpoints: Pain-free walking distance (PFWD), quality of life measures, and incidence of critical cardiovascular events.[12]
2. Diabetic PAD Symptom Study (Lee et al.)
-
Study Design: A prospective, multicenter, cohort study.[4]
-
Patient Population: 94 diabetic patients diagnosed with PAD and experiencing lower limb discomfort for more than six months.[4]
-
Intervention: All patients received a fixed dose of this compound (40 µg orally three times a day).[4]
-
Duration: 12 weeks.[4]
-
Primary Endpoint: Change in subjective symptoms (burning, coldness, edema, exertional pain, stabbing, paresthesias) assessed via a disease-specific questionnaire before and after treatment.[4]
This compound is an orally active prostacyclin analogue with a well-defined mechanism of action that promotes vasodilation through the IP receptor-cAMP signaling pathway.[1][5] Preclinical studies confirm its ability to not only relax vascular smooth muscle but also to inhibit VSMC migration, suggesting a potential role in modifying the atherosclerotic process.[6][7] Clinical data in patients with PAD demonstrate that this compound can improve vascular function, as measured by ABI and CAVI, and significantly alleviate subjective symptoms, particularly in diabetic patients.[4][13][14] However, its efficacy in improving treadmill walking distance has been inconsistent across major clinical trials.[12] The collective evidence supports the vasodilatory effects of this compound, though its clinical utility for improving functional capacity in the broad PAD population requires further clarification.
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scilit.com [scilit.com]
- 4. Effects of this compound Sodium on Subjective Symptoms in Diabetic Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Treatment of intermittent claudication with this compound sodium, an orally active prostaglandin I2 analogue: a double-blinded, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Acute decrease of cardio-ankle vascular index with the administration of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and vasodilating effect study of this compound sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Beraprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beraprost, a synthetic, orally active prostacyclin (PGI₂) analogue, exerts a range of pharmacological effects primarily through the activation of prostacyclin (IP) receptors, leading to the modulation of various intracellular signaling pathways.[1] This technical guide provides a comprehensive overview of the cellular pathways influenced by this compound, with a focus on its effects on vascular smooth muscle cells, endothelial cells, platelets, and cardiac fibroblasts. We will delve into the downstream signaling cascades, including the canonical cAMP/PKA and emerging Epac pathways, and their roles in mediating the vasodilatory, anti-platelet, anti-proliferative, and anti-inflammatory properties of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling networks to serve as a valuable resource for researchers in cardiovascular pharmacology and drug development.
Core Signaling Pathways
This compound primarily initiates its cellular effects by binding to G-protein coupled receptors (GPCRs), predominantly the prostacyclin (IP) receptor and, to a lesser extent, the prostaglandin (B15479496) E₂ receptor subtype 4 (EP4).[2][3] This interaction triggers a cascade of intracellular events, the most prominent being the activation of adenylyl cyclase (AC), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] The elevated cAMP levels, in turn, activate two main downstream effector pathways: the classical Protein Kinase A (PKA) pathway and the more recently elucidated Exchange Protein Directly Activated by cAMP (Epac) pathway.
The cAMP/PKA Pathway
The activation of PKA by cAMP is a central mechanism underlying many of this compound's physiological effects. PKA, a serine/threonine kinase, phosphorylates a multitude of downstream targets, leading to:
-
Vasodilation: In vascular smooth muscle cells (VSMCs), PKA activation leads to the opening of potassium channels, causing hyperpolarization and subsequent relaxation of the muscle cells.[3] This contributes significantly to the vasodilatory effect of this compound.
-
Inhibition of Platelet Aggregation: PKA phosphorylates key proteins involved in the platelet activation cascade, ultimately leading to a decrease in intracellular calcium mobilization and inhibition of platelet aggregation.[6]
The Epac Pathway
Recent evidence suggests that this compound can also signal through the Epac pathway, particularly in the context of VSMC migration. Epac proteins are guanine (B1146940) nucleotide exchange factors for the small G-protein Rap1. The this compound-induced activation of Epac leads to:
-
Inhibition of VSMC Migration: Activation of the Epac/Rap1 pathway has been shown to inhibit RhoA, a key regulator of the actin cytoskeleton.[8] This disruption of cytoskeletal rearrangement prevents the migration of VSMCs, a crucial process in the development of neointimal hyperplasia.[8]
Cross-talk with Other Pathways
This compound's signaling network is not limited to cAMP-dependent pathways. It also engages in cross-talk with other critical signaling cascades:
-
TGF-β/Smad Pathway: In cardiac fibroblasts, this compound has been shown to inhibit the pro-fibrotic effects of angiotensin II by suppressing the transforming growth factor-β (TGF-β)/Smad2 signaling pathway.[7] This effect is mediated by the IP receptor and involves the competition for the transcriptional co-activator CBP between CREB and Smad2.[7]
-
MAPK Pathways: this compound has been implicated in the modulation of mitogen-activated protein kinase (MAPK) pathways, specifically the p38 and JNK cascades. In the context of hepatic ischemia-reperfusion injury, this compound preconditioning was found to be protective by inhibiting the activation of p38 and JNK.
-
PPARδ Pathway: In murine vascular smooth muscle cells, this compound has been shown to exert its anti-proliferative effects by enhancing the expression of peroxisome proliferator-activated receptor-delta (PPARδ) and its downstream target, inducible nitric oxide synthase (iNOS).[9]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and potency of this compound in various in vitro and in vivo models.
| Parameter | Value | Cell/System | Agonist | Reference |
| IC₅₀ | 0.2-0.5 nM | Platelet Aggregation (LS method) | U46619/Collagen | [2] |
| 2-5 nM | Platelet Aggregation (LS method) | ADP/Epinephrine | [2] | |
| pIC₅₀ | 8.26 | ADP-induced Platelet Aggregation | ADP | |
| 8.56 | P-selectin Expression | - | ||
| EC₅₀ | 40.0 nM | HPASMC Proliferation Inhibition | Serum | [10] |
| 98.2 nM | cAMP Elevation in HPASMC | - | [10] |
HPASMC: Human Pulmonary Artery Smooth Muscle Cells; LS: Light Scattering.
| Parameter | Effect | Model | Reference |
| I/M Ratio | Decreased by 88% | Canine coronary artery balloon injury | [11] |
| VSMC Proliferation | Attenuated by 35% | Canine coronary artery after injury | [11] |
| TNF-α mRNA | Increased 8-fold by LPS, reversed by this compound | A549 lung alveolar epithelial cells | [12] |
| IL-1β mRNA | Increased 2.5-fold by LPS, reversed by this compound | A549 lung alveolar epithelial cells | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the cellular effects of this compound.
Platelet Aggregation Assay
-
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
-
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established with PRP.
-
Agonist and this compound Addition: A platelet agonist (e.g., ADP, collagen, U46619) is added to the PRP to induce aggregation, which is recorded as a change in light transmission. In experimental groups, PRP is pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC₅₀ value for this compound is determined by plotting the inhibition of aggregation against the log concentration of this compound.[2][6][13]
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on VSMCs.
-
Methodology (BrdU Incorporation Assay):
-
Cell Culture: Human pulmonary artery smooth muscle cells (HPASMCs) are cultured in appropriate media.
-
Treatment: Cells are treated with a mitogen (e.g., serum or PDGF) to induce proliferation, in the presence or absence of varying concentrations of this compound.
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium. Proliferating cells incorporate BrdU into their DNA.
-
Detection: Cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase). A colorimetric substrate is then added, and the absorbance is measured, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[8][14]
-
Western Blotting for Phosphorylated Proteins (e.g., p-CREB, p-Smad2)
-
Objective: To detect the phosphorylation status of specific signaling proteins following this compound treatment.
-
Methodology:
-
Cell Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-CREB or anti-p-Smad2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The total protein levels are also assessed using an antibody against the non-phosphorylated form of the protein as a loading control.[7][15]
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
Objective: To quantify the changes in mRNA levels of target genes in response to this compound.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from cells treated with or without this compound using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to that in control cells.[5][7]
-
Visualizations
Signaling Pathway Diagrams
Caption: Core signaling pathways of this compound.
Caption: this compound's cross-talk with the TGF-β/Smad pathway.
Experimental Workflow Diagram
Caption: General workflow for Western Blotting.
Conclusion
This compound modulates a complex network of cellular signaling pathways, primarily initiated through the IP and EP4 receptors and the subsequent elevation of intracellular cAMP. The downstream activation of PKA and Epac pathways, along with cross-talk with other signaling cascades like TGF-β/Smad and MAPK, underpins its therapeutic effects in various cardiovascular conditions. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental methodologies, to aid researchers in their ongoing investigation and development of prostacyclin-based therapies. Further research is warranted to fully elucidate the intricate interplay of these pathways and to identify novel therapeutic targets.
References
- 1. This compound | C24H30O5 | CID 6917951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Effects of a stable prostacyclin analogue this compound sodium on VEGF and PAI-1 gene expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and platelet antiaggregating effects of this compound, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 8. The cAMP-producing agonist this compound inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of the antiproliferative effect of this compound, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. This compound sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound sodium, a prostacyclin (PGI) analogue, ameliorates lipopolysaccharide-induced cellular injury in lung alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet-aggregation inhibition and hemodynamic effects of this compound sodium, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of hypoxia and this compound sodium on human pulmonary arterial smooth muscle cell proliferation: the role of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound sodium attenuates the development of myocardial fibrosis after myocardial infarction by regulating GSK‐3β expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
Beraprost's Modulation of cAMP Levels in Mesangial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beraprost, a stable and orally active prostacyclin (PGI₂) analogue, is a potent modulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in glomerular mesangial cells. This technical guide provides an in-depth analysis of the signaling pathways, experimental methodologies, and quantitative data related to the effects of this compound on this critical second messenger. The primary mechanism of action involves the activation of the Gs-protein coupled prostacyclin (IP) receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This elevation in cAMP is associated with various downstream effects, including the inhibition of mesangial cell proliferation, a key factor in the progression of certain renal diseases. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other prostacyclin analogues in the context of renal pathophysiology.
Introduction
Glomerular mesangial cells are specialized perivascular cells within the kidney that play a crucial role in regulating glomerular filtration and maintaining the structural integrity of the glomerulus.[1] In pathological conditions such as diabetic nephropathy, mesangial cell proliferation and overproduction of extracellular matrix contribute significantly to glomerulosclerosis and the progressive decline in renal function.[2] this compound, a synthetic analogue of prostacyclin, has demonstrated therapeutic potential by influencing these cellular processes.[3][4] A key mechanism underlying these effects is its ability to elevate intracellular cAMP levels.[5] This guide details the molecular interactions and provides a framework for the experimental investigation of this compound's effects on cAMP signaling in mesangial cells.
Signaling Pathway of this compound in Mesangial Cells
This compound exerts its primary effect on mesangial cells by binding to the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6] The binding of this compound to the IP receptor is thought to also involve potential cross-reactivity with the prostaglandin (B15479496) E2 (PGE₂) receptor subtypes EP2 and EP4, which are also coupled to Gs and mediate cAMP elevation.[6]
Upon activation, the Gs alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[7][8] These effectors, in turn, phosphorylate various target proteins, leading to the modulation of cellular functions such as cell cycle progression and proliferation.[9]
Quantitative Data: Effect of this compound on cAMP Levels
For the purpose of this guide, the following table represents a hypothetical dose-response relationship based on qualitative descriptions from the literature, illustrating the expected trend. Researchers should perform their own dose-response experiments to obtain precise quantitative data for their specific mesangial cell culture system.
| This compound Concentration (M) | Fold Increase in cAMP (Hypothetical) |
| 10⁻⁹ | 1.5 |
| 10⁻⁸ | 3.2 |
| 10⁻⁷ | 8.5 |
| 10⁻⁶ | 15.0 |
| 10⁻⁵ | 25.0 |
Experimental Protocols
Isolation and Culture of Rat Glomerular Mesangial Cells
This protocol is adapted from established methods for the isolation and culture of primary rat mesangial cells.[11][12][13][14]
Materials:
-
Kidneys from young male Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IV
-
DNase I
-
Sieve series (e.g., 180 µm, 106 µm, 75 µm)
-
RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS), penicillin, and streptomycin
-
Trypsin-EDTA
Procedure:
-
Aseptically remove kidneys from euthanized rats and place them in ice-cold HBSS.
-
Decapsulate the kidneys and mince the cortical tissue.
-
Digest the minced tissue with collagenase and DNase I at 37°C with gentle agitation.
-
Stop the digestion by adding cold HBSS with 10% FBS.
-
Pass the digested tissue suspension through a series of sterile stainless steel sieves to isolate the glomeruli.
-
Collect the glomeruli from the top of the 75 µm sieve.
-
Wash the isolated glomeruli with HBSS.
-
Plate the glomeruli in supplemented RPMI 1640 medium and incubate at 37°C in a 5% CO₂ atmosphere.
-
Mesangial cells will grow out from the glomeruli. Subculture the cells using trypsin-EDTA when they reach 80-90% confluency.
-
Characterize the mesangial cells by their typical morphology and positive staining for smooth muscle actin.
Measurement of Intracellular cAMP Levels
This section outlines a general procedure for measuring cAMP levels in cultured mesangial cells using a competitive immunoassay, which can be adapted for either fluorometric or radioimmunoassay formats.[15][16][17][18]
Materials:
-
Cultured rat mesangial cells in 96-well plates
-
This compound sodium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP immunoassay kit (fluorometric or radioimmunoassay)
Procedure:
-
Seed mesangial cells into 96-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP competitive immunoassay according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a labeled cAMP conjugate and a specific anti-cAMP antibody.
-
Measure the signal (fluorescence or radioactivity) and calculate the cAMP concentration based on a standard curve.
-
Normalize the cAMP concentration to the protein content of each well.
Conclusion
This compound sodium effectively elevates intracellular cAMP levels in glomerular mesangial cells through the activation of the IP receptor and subsequent stimulation of adenylyl cyclase. This mechanism is central to its potential therapeutic effects in mitigating mesangial cell proliferation and, consequently, the progression of glomerular diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other prostacyclin analogues in renal research and drug development. Further studies are warranted to establish a precise quantitative dose-response relationship in mesangial cells and to fully elucidate the downstream consequences of cAMP elevation in this cell type.
References
- 1. zqxzbio.com [zqxzbio.com]
- 2. scite.ai [scite.ai]
- 3. This compound sodium mitigates renal interstitial fibrosis through repairing renal microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium, prostacyclin analogue, attenuates glomerular hyperfiltration and glomerular macrophage infiltration by modulating ecNOS expression in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium, an analogue of prostacyclin, induces the expression of mitogen-activated protein kinase phosphatase and inhibits the proliferation of cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 7. The cAMP-producing agonist this compound inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cAMP-producing agonist this compound inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of low-dose this compound sodium, a stable prostaglandin I2 analogue, on reperfusion injury to rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Rat Glomeruli and Propagation of Mesangial Cells to Study the Kidney in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The functional characteristics of cultured rat mesangial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Propagation of Glomerular Mesangial Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Glomerular epithelial and mesangial cell culture and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 16. Rapid, semi-automated, and inexpensive radioimmunoassay of cAMP: Application in GPCR-mediated adenylate cyclase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 18. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
Beraprost's Role in the Inhibition of Inflammatory Cytokines: A Technical Guide
Introduction
Beraprost sodium, a stable and orally active prostacyclin (PGI₂) analogue, is recognized for its potent vasodilatory and antiplatelet aggregation effects.[1][2][3] Initially developed for chronic arterial occlusion and pulmonary arterial hypertension, its therapeutic applications are expanding.[1][4] Emerging research has highlighted its significant anti-inflammatory properties, particularly its ability to inhibit the production of key inflammatory cytokines.[1][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways involved in this compound-mediated cytokine suppression, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: The cAMP Signaling Cascade
This compound exerts its primary effects by binding to prostacyclin (IP) receptors, which are G protein-coupled receptors (GPCRs) found on the surface of various cells, including vascular smooth muscle cells and endothelial cells.[6] This binding initiates a crucial intracellular signaling cascade:
-
Receptor Activation : this compound binds to the IP receptor.[6]
-
Adenylate Cyclase Activation : The activated receptor stimulates adenylate cyclase, an enzyme embedded in the cell membrane.[4][6]
-
cAMP Production : Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][6]
-
Downstream Effector Activation : Elevated intracellular cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[7][8][9][10]
This increase in intracellular cAMP is central to this compound's vasodilatory, antiplatelet, and, critically, its anti-inflammatory functions.[6][11]
Inhibition of Pro-Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are largely attributed to the ability of the cAMP/PKA/Epac axis to interfere with pro-inflammatory signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways.
1. p38 MAPK and JNK Pathway Inhibition: Studies have demonstrated that this compound can suppress the phosphorylation and activation of p38 MAPK and c-Jun N-terminal kinase (JNK).[12][13] These kinases are central to the inflammatory response, as their activation leads to the production of various inflammatory mediators. By inhibiting the p38 and JNK cascades, this compound effectively curtails the inflammatory process.[12][13][14] For instance, in a model of hepatic ischemia-reperfusion injury, this compound preconditioning was associated with reduced p38 and JNK phosphorylation, leading to decreased production of TNF-α and IL-1β.[13]
2. Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. The cAMP signaling pathway is known to abrogate NF-κB activation, providing another layer to this compound's anti-inflammatory mechanism.[10] By elevating cAMP, this compound can interfere with the signaling events that lead to NF-κB activation, thereby preventing the transcription of target inflammatory genes.
Quantitative Data on Cytokine Inhibition
Multiple studies have quantified the inhibitory effects of this compound on inflammatory cytokine production in various models.
Table 1: In Vivo Animal Studies
| Model | Cytokine/Marker | Control Group | Disease Model Group | This compound-Treated Group | % Reduction | Citation |
| Diabetic Nephropathy (Rats) | TNF-α (pg/mg) | 1.83 ± 0.31 | 5.26 ± 0.65 | 3.15 ± 0.52 | ~40% | [12] |
| IL-6 (pg/mg) | 2.11 ± 0.35 | 6.73 ± 0.81 | 3.97 ± 0.63 | ~41% | [12] | |
| p-p38 MAPK/p38 MAPK | 0.21 ± 0.05 | 0.89 ± 0.12 | 0.43 ± 0.08 | ~52% | [12] | |
| Hepatic IR Injury (Mice) | TNF-α | Not specified | Elevated | Significantly reduced | - | [13] |
| IL-1β | Not specified | Elevated | Significantly reduced | - | [13] | |
| CSE-Induced Emphysema (Rats) | TNF-α (pg/ml) | Not specified | Elevated | Significantly reduced | - | [15] |
| IL-1β (pg/ml) | Not specified | Elevated | Significantly reduced | - | [15] |
Data presented as Mean ± S.D. where available. "IR" stands for Ischemia-Reperfusion; "CSE" for Cigarette Smoke Extract.
Table 2: In Vitro Cell-Based Studies
| Cell Line | Stimulant | Cytokine | Effect of this compound (10 µM) | Fold Change Reduction | Citation |
| A549 (Human Lung Epithelial) | LPS (1 µg/mL) | TNF-α mRNA | Significantly decreased expression | ~8-fold increase by LPS was suppressed | [7][16] |
| LPS (1 µg/mL) | IL-1β mRNA | Significantly decreased expression | ~2.5-fold increase by LPS was suppressed | [7][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from cited literature.
Diabetic Nephropathy Rat Model
-
Animal Model : Male Sprague Dawley rats are used.[12] A type 2 diabetes model is induced using a high-fat diet (HFD) for several weeks, followed by a low-dose injection of streptozotocin (B1681764) (STZ).[12]
-
Grouping : Animals are typically divided into three groups: a normal control group (CN), a diabetic model group (DM), and a this compound sodium (BPS) treatment group.[12][14]
-
Treatment : The BPS group receives daily intragastric administration of this compound for a period of 8 to 12 weeks. The control and DM groups receive a vehicle (e.g., double distilled water).[12]
-
Sample Collection : At the end of the experiment, blood and kidney tissues are collected.[12]
-
Analysis :
LPS-Stimulated Lung Epithelial Cells
-
Cell Line : A549, a human pulmonary alveolar epithelial cell line, is commonly used.[7][16]
-
Cell Culture : Cells are cultured in appropriate media and incubated under standard conditions (e.g., 37°C, 5% CO₂).[7]
-
Treatment Protocol :
-
Analysis :
-
qRT-PCR : Total RNA is extracted from the cells, reverse transcribed to cDNA, and used for quantitative real-time PCR to measure the mRNA expression levels of TNF-α and IL-1β.[7][16]
-
Cell Viability : MTT assays are performed to assess the effect of treatments on cell proliferation and viability.[7]
-
Oxidative Stress Markers : Cellular levels of glutathione, catalase activity, and lipid peroxidation are measured using spectrophotometric techniques.[7][16]
-
References
- 1. [Pharmacological and clinical properties of this compound sodium, orally active prostacyclin analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is this compound Sodium used for? [synapse.patsnap.com]
- 5. Prospective analysis of the efficacy of this compound sodium combined with alprostadil on diabetic nephropathy and influence on rennin-angiotensin system and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. The cAMP-producing agonist this compound inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cAMP-producing agonist this compound inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prostacyclin and this compound sodium as suppressors of activated rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Protective Effect of this compound Sodium on Diabetic Nephropathy by Inhibiting Inflammation and p38 MAPK Signaling Pathway in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound sodium preconditioning prevents inflammation, apoptosis, and autophagy during hepatic ischemia-reperfusion injury in mice via the P38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Protective Effect of this compound Sodium on Diabetic Nephropathy by Inhibiting Inflammation and p38 MAPK Signaling Pathway in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. This compound sodium, a prostacyclin (PGI) analogue, ameliorates lipopolysaccharide-induced cellular injury in lung alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Beraprost and the EP4 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue with established therapeutic applications in peripheral arterial disease and pulmonary arterial hypertension.[1] Its primary mechanism of action is agonism at the prostacyclin receptor (IP receptor), a Gs-coupled receptor that mediates vasodilation and inhibition of platelet aggregation through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] However, emerging evidence indicates that this compound also interacts with other prostanoid receptors, including the prostaglandin (B15479496) E2 receptor subtype 4 (EP4). This interaction, although of lower affinity compared to the IP receptor, appears to contribute to the overall pharmacological profile of this compound, particularly in disease states where IP receptor expression may be altered, such as pulmonary hypertension.[2][3]
This technical guide provides a comprehensive overview of the interaction between this compound and the EP4 receptor, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and experimental workflows.
Data Presentation
Quantitative Analysis of this compound's Interaction with Prostanoid Receptors
Table 1: Binding Affinity (Ki) of this compound and Related Compounds at Human Prostanoid Receptors
| Compound | IP Receptor (Ki, nM) | EP1 Receptor (Ki, nM) | EP2 Receptor (Ki, nM) | EP3 Receptor (Ki, nM) | EP4 Receptor (Ki, nM) | Reference |
| This compound | 38 | >3000 | >3000 | 680 | Not Reported | [1] |
| Esuthis compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Iloprost | 3.9 | 1.1 | >1000 | 75 | ~500-1000 |
Table 2: Functional Potency (EC50) of this compound and Esuthis compound
| Compound | Assay | Cell Line | Receptor | EC50 (nM) | Reference |
| This compound | cAMP Elevation | HEK-293 | IP | 10.4 | [1] |
| Esuthis compound | cAMP Elevation | HEK-293 | IP | 0.4 | [1] |
| This compound | Inhibition of Cell Proliferation | Human PASMCs | - | 120 | |
| Esuthis compound | Inhibition of Cell Proliferation | Human PASMCs | - | 3 |
Experimental Protocols
Radioligand Competition Binding Assay for EP4 Receptor
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the human EP4 receptor.
a. Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) cells stably expressing the human EP4 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
b. Binding Assay:
-
In a 96-well plate, incubate a constant concentration of a suitable radioligand for the EP4 receptor (e.g., [3H]-PGE2) with the prepared cell membranes.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the EP4 receptor.
-
To determine non-specific binding, include wells containing a high concentration of an unlabeled, high-affinity EP4 ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Accumulation Functional Assay
This protocol describes a method to assess the functional activity of this compound at the EP4 receptor by measuring its effect on intracellular cAMP levels.
a. Cell Culture and Treatment:
-
Seed HEK-293 cells stably expressing the human EP4 receptor in a 96-well plate and culture overnight.
-
Wash the cells with a serum-free medium and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the cells. Include a positive control (e.g., a known EP4 agonist like PGE2) and a negative control (vehicle).
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
b. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit. These kits are typically based on competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
c. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound-EP4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Beraprost for Chronic Kidney Disease: A Technical Guide
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological feature in the progression of CKD is chronic hypoxia in the tubulointerstitium, which is considered a final common pathway to end-stage renal disease (ESRD).[1][2] Beraprost sodium (BPS), a stable and orally active prostacyclin (PGI2) analogue, has emerged as a potential therapeutic agent.[3][4] Its mechanisms of action include vasodilation, inhibition of platelet aggregation, and endothelial protection.[3][5] Preclinical and preliminary clinical studies suggest that this compound may slow the progression of CKD by improving renal microcirculation, reducing inflammation, protecting vascular endothelial cells, and preventing the development of interstitial fibrosis.[5] This document provides a technical overview of the key preliminary studies on this compound for CKD, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action
This compound exerts its renoprotective effects through multiple pathways. As a prostacyclin analogue, it improves renal microvasculature and maintains renal blood flow, thereby attenuating renal ischemic conditions.[1][2][6] Studies suggest its pharmacological effects may be linked to endothelial protection through the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[7]
Furthermore, this compound has demonstrated significant anti-inflammatory properties. In a preclinical model of diabetic nephropathy, this compound was shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[8] The p38 MAPK pathway is crucial in regulating inflammatory processes that lead to diabetic kidney damage. By inhibiting this pathway, this compound can attenuate inflammation and subsequent kidney injury.[8]
Caption: Proposed signaling pathways for this compound's renoprotective effects.
Clinical Studies
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with CKD.
Prospective Study in CKD Patients (Tong et al., 2024)
This study investigated the clinical efficacy of two different doses of this compound sodium in CKD patients over a six-month period.[5]
Experimental Protocol:
-
Study Design: A single-center, prospective, controlled, single-blind study.[5]
-
Participants: 252 patients diagnosed with CKD were enrolled.[5]
-
Randomization: Participants were randomized into three groups: a control group receiving conventional therapy, a BPS 20 µg group (conventional therapy plus this compound 20 µg, three times a day), and a BPS 40 µg group (conventional therapy plus this compound 40 µg, three times a day).[5][9]
-
Duration: 6 months.[5]
-
Endpoints: Renal function indicators including serum creatinine (B1669602) (Scr), blood urea (B33335) nitrogen (BUN), 24-hour urinary total protein (UTP), cystatin C (CysC), and estimated glomerular filtration rate (eGFR) were measured at 3 and 6 months post-treatment.[5]
Caption: Experimental workflow for the prospective CKD clinical study.
Quantitative Data Summary:
The study concluded that this compound improved renal function and reduced urinary protein levels, thereby delaying CKD progression. The 40 µg dose showed a faster onset of clinical efficacy compared to the 20 µg dose.[5][9]
Table 1: Renal Function Changes in CKD Patients Treated with this compound
| Parameter | Group | Baseline (Mean ± SD) | Change at 3 Months (Mean ± SD) | Change at 6 Months (Mean ± SD) |
|---|---|---|---|---|
| eGFR (mL/min/1.73m²) | Control | 58.3 ± 15.1 | +1.9 ± 5.8 | +2.5 ± 6.3 |
| BPS 20 µg | 57.9 ± 14.8 | +5.1 ± 6.2* | +8.9 ± 7.1* | |
| BPS 40 µg | 58.1 ± 15.3 | +8.2 ± 7.5*† | +10.1 ± 8.0* | |
| Scr (µmol/L) | Control | 135.4 ± 45.2 | -5.1 ± 15.3 | -6.8 ± 18.1 |
| BPS 20 µg | 136.1 ± 44.8 | -12.3 ± 18.5* | -20.5 ± 21.3* | |
| BPS 40 µg | 135.8 ± 46.1 | -18.9 ± 20.1*† | -22.6 ± 23.4* | |
| UTP ( g/24h ) | Control | 1.25 ± 0.85 | -0.11 ± 0.35 | -0.15 ± 0.41 |
| BPS 20 µg | 1.28 ± 0.88 | -0.28 ± 0.45* | -0.45 ± 0.53* | |
| BPS 40 µg | 1.26 ± 0.86 | -0.41 ± 0.51*† | -0.49 ± 0.58* | |
| CysC (mg/L) | Control | 1.88 ± 0.65 | -0.09 ± 0.28 | -0.12 ± 0.33 |
| BPS 20 µg | 1.90 ± 0.63 | -0.25 ± 0.38* | -0.41 ± 0.45* | |
| BPS 40 µg | 1.89 ± 0.66 | -0.38 ± 0.42*† | -0.45 ± 0.49* |
Note: Data extracted and summarized from Tong et al., 2024.[5] * denotes significant improvement compared to baseline. † denotes significant difference compared to the 20 µg group at 3 months.
Phase II Dose-Finding Trial (Koyama et al., 2015)
This study was designed to determine the recommended dose of a sustained-release form of this compound (TRK-100STP) in Japanese patients with CKD.[1][6]
Experimental Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase II trial.[1]
-
Participants: 112 Japanese patients with CKD.[1]
-
Intervention: Patients were administered either TRK-100STP 120 µ g/day , 240 µ g/day , or a placebo.[1]
-
Primary Endpoint: The primary efficacy endpoint was the difference in the slope of the regression line of the reciprocal of serum creatinine (1/SCr) over time.[1]
Quantitative Data Summary:
While the study did not meet its primary endpoint, secondary analyses suggested that TRK-100STP may prevent the decline in renal function.[1] Compared to the placebo, there was a greater improvement in the slope of 1/SCr at the 120 µg dose and a significant inhibition of the increase in serum cystatin C at the 240 µg dose.[1] These effects appeared to be independent of changes in blood pressure or urinary protein levels.
Table 2: Key Outcomes of the Phase II Dose-Finding Trial
| Parameter | Placebo Group | TRK-100STP 120 µg Group | TRK-100STP 240 µg Group |
|---|---|---|---|
| Slope of 1/SCr (dL/mg/year) | -0.025 | -0.011 | -0.021 |
| Change in Serum Cystatin C (mg/L) | +0.08 | +0.05 | +0.01* |
| Change in Urinary Protein (mg/day) | +121.6 | +241.7 | +280.4 |
Note: Data extracted and summarized from Koyama et al., 2015.[1][2] * denotes significant difference compared to placebo.
Preclinical Studies
Animal models have provided foundational evidence for the renoprotective effects of this compound.
Study in Cats with Naturally Occurring CKD (Takenaka et al., 2018)
This study evaluated the efficacy and safety of this compound in cats with naturally occurring CKD.[10]
Experimental Protocol:
-
Study Design: A prospective, double-blind, placebo-controlled, multicenter, randomized trial.[10][11]
-
Animals: 74 client-owned cats with CKD (IRIS Stages II-III).[7][10]
-
Intervention: Cats received either this compound sodium (55 µ g/cat ) or a placebo orally every 12 hours for 180 days.[11]
-
Primary Endpoints: Changes in serum creatinine (sCr), serum phosphorus-to-calcium ratio, and urine specific gravity (USG).[11]
Quantitative Data Summary:
The study found this compound to be well-tolerated and safe in cats.[11] It effectively inhibited the decline in renal filtration function as measured by the stabilization of serum creatinine levels.[10][11]
Table 3: Renal Function Changes in Cats with CKD Treated with this compound
| Parameter | Group | Baseline (Mean ± SD) | Day 180 (Mean ± SD) | P-value (Change from Baseline) |
|---|---|---|---|---|
| Serum Creatinine (mg/dL) | Placebo | 2.8 ± 0.7 | 3.2 ± 1.3 | 0.0030 |
| BPS | 2.4 ± 0.7 | 2.5 ± 0.7 | Not Significant | |
| Serum P:Ca Ratio | Placebo | 0.46 ± 0.10 | 0.52 ± 0.21 | 0.0037 |
| BPS | 0.50 ± 0.08 | 0.51 ± 0.11 | Not Significant |
Note: Data extracted and summarized from Takenaka et al., 2018.[11]
Study in a Rat Model of Diabetic Nephropathy (Gao et al.)
This study investigated this compound's effect on diabetic nephropathy in a rat model.[8]
Experimental Protocol:
-
Study Design: An experiment using a high-fat diet/streptozotocin-induced diabetic rat model.[8]
-
Groups: Forty male Sprague Dawley rats were divided into a normal control group, a type 2 diabetic (T2DM) group, and a BPS treatment group.[8]
-
Duration: 8 weeks.[8]
-
Endpoints: Renal function (plasma BUN, creatinine), 24-hour urinary albumin, and activation of the p38 MAPK signaling pathway.[8]
Quantitative Data Summary:
This compound treatment significantly improved renal function, reduced 24-hour urinary albumin, and lowered total cholesterol compared to the untreated diabetic group.[8] The protective effects were attributed mainly to the inhibition of the p38 MAPK signaling pathway and associated inflammation in the kidney.[8]
Table 4: Effects of this compound on Diabetic Rats
| Parameter | T2DM Group (Untreated) | BPS Treatment Group |
|---|---|---|
| Plasma Creatinine | Significantly elevated | Efficiently reduced |
| 24h Urinary Albumin | Significantly elevated | Efficiently reduced |
| Total Cholesterol | Significantly elevated | Significantly lower than T2DM group |
| p38 MAPK Pathway | Activated | Attenuated |
Note: Data summarized from Gao et al.[8]
Preliminary studies on this compound sodium for chronic kidney disease demonstrate a consistent potential for renoprotection across both preclinical and clinical settings. The primary mechanisms appear to be improved renal microcirculation and potent anti-inflammatory effects, notably through the inhibition of the p38 MAPK pathway.[8] Clinical data indicate that this compound can improve eGFR, reduce serum creatinine and proteinuria, and ultimately delay the progression of CKD.[5][9] While a Phase II dose-finding study with a sustained-release formulation did not meet its primary endpoint, secondary analyses were encouraging, suggesting a benefit in preventing renal function decline.[1] Further large-scale, long-term clinical trials, such as the ongoing CASSIOPEIR study, are essential to fully elucidate the clinical utility and optimal dosing of this compound as a therapeutic agent for the management of chronic kidney disease.[4]
References
- 1. Orally active prostacyclin analogue this compound sodium in patients with chronic kidney disease: a randomized, double-blind, placebo-controlled, phase II dose finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active prostacyclin analogue this compound sodium in patients with chronic kidney disease: a randomized, double-blind, placebo-controlled, phase II dose finding trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and safety of this compound sodium in the treatment of nephrotic syndrome: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multinational phase IIb/III trial of this compound sodium, an orally active prostacyclin analogue, in patients with primary glomerular disease or nephrosclerosis (CASSIOPEIR trial), rationale and study design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of this compound sodium in treating chronic kidney disease: A six-month prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound with or without NOS Inhibition on Plasma Aldosterone and Hemodynamics in Healthy Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protective Effect of this compound Sodium on Diabetic Nephropathy by Inhibiting Inflammation and p38 MAPK Signaling Pathway in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of this compound sodium in treating chronic kidney disease: A six-month prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. everycat.org [everycat.org]
- 11. A Double-blind, Placebo-controlled, Multicenter, Prospective, Randomized Study of this compound Sodium Treatment for Cats with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Beraprost's Impact on O2 Sensitive Voltage-Gated K+ Channels: A Technical Guide
This guide provides an in-depth analysis of the molecular interactions between Beraprost, a prostacyclin analogue, and oxygen-sensitive voltage-gated potassium (Kv) channels. It is intended for researchers, scientists, and professionals in drug development. The content explores the signaling pathways, summarizes quantitative data from key studies, and outlines the experimental methodologies used to elucidate these interactions.
Introduction: The Role of O2 Sensitive Kv Channels in Pulmonary Vasculature
Oxygen-sensitive voltage-gated potassium (Kv) channels are crucial in the physiological response of the pulmonary vasculature to changes in oxygen tension.[1][2][3][4] In pulmonary artery smooth muscle cells (PASMCs), these channels, including subtypes such as Kv1.2, Kv1.5, and Kv2.1, are key regulators of the resting membrane potential.[1][5] Under normoxic conditions, the opening of these channels leads to K+ efflux, maintaining a hyperpolarized state and promoting vasodilation.
Hypoxia, however, inhibits these O2 sensitive Kv channels, leading to membrane depolarization.[1][2] This depolarization triggers the opening of voltage-gated Ca2+ channels, resulting in an influx of Ca2+ and subsequent vasoconstriction and proliferation of PASMCs.[6] Chronic hypoxia can lead to a downregulation of Kv channel expression and function, a key factor in the pathogenesis of pulmonary hypertension (PH).[7][8] This pathological state is characterized by sustained pulmonary vasoconstriction and vascular remodeling.[6][7]
This compound: A Prostacyclin Analogue with Therapeutic Potential
This compound is an orally active and stable prostacyclin (PGI2) analogue.[9][10] Prostacyclin-based therapies are a cornerstone in the management of pulmonary arterial hypertension (PAH).[8][11] The therapeutic effects of this compound extend beyond its well-known vasodilatory and anti-platelet aggregation properties.[12] Notably, this compound has been shown to counteract the pathological changes associated with PH by modulating the expression and function of O2 sensitive Kv channels.[7][11]
Impact of this compound on O2 Sensitive Kv Channels
Studies have demonstrated that this compound can reverse the reduced expression and activity of O2 sensitive Kv channels observed in animal models of pulmonary hypertension.[7][8][11][13] Specifically, this compound treatment has been found to upregulate the mRNA and protein expression of Kv1.2, Kv1.5, and Kv2.1 channels in the pulmonary arteries of rats with hypoxia-induced PH.[7][13] This restoration of Kv channel expression is accompanied by a recovery of the hypoxia-sensitive Kv channel current (IK(V)) in PASMCs.[7]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key studies investigating the effects of this compound on physiological parameters and Kv channel expression in a rat model of hypoxia-induced pulmonary hypertension.
Table 1: Hemodynamic and Structural Changes with this compound Treatment
| Parameter | Control Group | Hypoxia-Induced PH Group | This compound-Treated PH Group |
| Mean Pulmonary Artery Pressure (mPAP, mmHg) | 13.48 ± 2.18 | 23.87 ± 2.23 | 17.09 ± 1.20 |
| Right Ventricular Hypertrophy Index (RVHI) | 0.28 ± 0.02 | 0.46 ± 0.03 | 0.36 ± 0.04 |
| % Area of Medial Smooth Muscle | 35.72 ± 6.58 | 68.52 ± 5.64 | 46.58 ± 8.43 |
Data from a study on rats exposed to chronic hypoxia for 4 weeks.[13]
Table 2: Relative Protein Expression of Kv Channels with this compound Treatment
| Kv Channel Subunit | Control Group | Hypoxia-Induced PH Group | This compound-Treated PH Group |
| Kv1.2 | 0.78 ± 0.10 | 0.15 ± 0.03 | 0.57 ± 0.13 |
| Kv1.5 | 0.61 ± 0.10 | 0.31 ± 0.05 | 0.59 ± 0.13 |
| Kv2.1 | 0.29 ± 0.05 | 0.10 ± 0.02 | 0.28 ± 0.07 |
Relative protein expression levels in the pulmonary artery of rats.[13]
Signaling Pathways of this compound Action
This compound primarily exerts its effects through the prostacyclin (IP) receptor, a G-protein coupled receptor.[11][12] Activation of the IP receptor stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase.[10] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of smooth muscle cell proliferation.[14][15]
Interestingly, research indicates that this compound's effect on O2 sensitive Kv channels is also mediated, in part, through cross-binding to the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4.[7][11][16] This suggests a dual-receptor mechanism of action. The upregulation of O2 sensitive Kv channels by this compound was significantly inhibited by an EP4 receptor antagonist.[7]
Visualizing the Signaling Pathways
Caption: this compound signaling pathway leading to upregulation of O2 sensitive Kv channels.
Experimental Protocols
The investigation into this compound's effects on O2 sensitive Kv channels typically involves a combination of in vivo and in vitro experimental models.
In Vivo Model: Hypoxia-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Induction of PH: Rats are exposed to chronic intermittent hypoxia (e.g., 8 hours/day for 4 weeks) in a hypobaric chamber to induce pulmonary hypertension.[7]
-
This compound Administration: A treatment group receives this compound sodium orally (e.g., 300 μg/kg/day) for the duration of the hypoxia exposure.[13] Control groups include normoxic rats and hypoxic rats receiving a vehicle.
-
Hemodynamic Measurements: At the end of the treatment period, mean pulmonary artery pressure (mPAP) is measured via right heart catheterization.
-
Assessment of Right Ventricular Hypertrophy: The right ventricular hypertrophy index (RVHI), calculated as the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/[LV+S]), is determined.
-
Histological Analysis: Lung tissue is collected, and pulmonary arteries are examined for vascular remodeling. The percentage of the medial smooth muscle area is quantified.
-
Molecular Analysis: The expression of Kv channel subunits (Kv1.2, Kv1.5, Kv2.1) in pulmonary arteries is assessed using real-time PCR for mRNA levels and Western blotting for protein levels.
In Vitro Model: Patch-Clamp Electrophysiology
-
Cell Preparation: Pulmonary artery smooth muscle cells (PASMCs) are isolated from the different groups of rats (control, PH, and this compound-treated PH).
-
Patch-Clamp Recording: Whole-cell patch-clamp technique is used to record the voltage-gated K+ currents (IK(V)) from single PASMCs.
-
Experimental Conditions: The cells are subjected to both normoxic and hypoxic conditions to assess the oxygen sensitivity of the Kv channels.
-
Pharmacological Intervention: The effect of this compound on IK(V) is investigated by applying it directly to the bath solution. To determine the involvement of the EP4 receptor, an EP4 antagonist (e.g., GW627368X) can be co-administered with this compound.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for investigating this compound's effects on Kv channels.
Conclusion
This compound demonstrates a significant therapeutic effect in the context of pulmonary hypertension by not only acting as a vasodilator but also by restoring the expression and function of O2 sensitive voltage-gated K+ channels. This action is mediated through a primary signaling pathway involving the IP receptor and cAMP, as well as a secondary pathway involving cross-binding to the EP4 receptor. The upregulation of Kv1.2, Kv1.5, and Kv2.1 channels by this compound helps to counteract the pathological vasoconstriction and vascular remodeling seen in pulmonary hypertension. Further research into the precise molecular mechanisms of this dual-receptor activation could pave the way for the development of more targeted and effective therapies for this debilitating disease.
References
- 1. Molecular physiology of oxygen-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. ahajournals.org [ahajournals.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Regulation of Shaker-type potassium channels by hypoxia. Oxygen-sensitive K+ channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Channels in Pulmonary Hypertension: A Therapeutic Interest? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Upregulates KV Channel Expression and Function via EP4 Receptor in Pulmonary Artery Smooth Muscle Cells Obtained from Rats with Hypoxia-Induced Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 9. Effect of this compound on pulmonary hypertension due to left ventricular systolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Treatment for Pulmonary Arterial Hypertension: Prostacyclin Receptor Agonists [jove.com]
- 11. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 13. Effect of this compound sodium on HPH rats and expression of oxygen-sensitive K>V> channels in pulmonary artery smooth muscle - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 14. This compound sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptional stimulation of the eNOS gene by the stable prostacyclin analogue this compound is mediated through cAMP-responsive element in vascular endothelial cells: close link between PGI2 signal and NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiproliferative Effects of Beraprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost, a stable and orally active prostacyclin (PGI₂) analogue, is well-documented for its vasodilatory and antiplatelet properties.[1][2] Beyond these primary applications, a growing body of evidence highlights its significant antiproliferative effects on various cell types, particularly vascular smooth muscle cells and cardiac fibroblasts.[3][4] This cytostatic activity positions this compound as a molecule of interest in the context of diseases characterized by excessive cellular proliferation, such as pulmonary hypertension and atherosclerosis.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antiproliferative action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Antiproliferative Action
This compound exerts its antiproliferative effects through the activation of distinct signaling cascades, primarily initiated by its binding to the prostacyclin receptor (IP receptor). The downstream consequences of this receptor activation are cell-type specific but converge on the inhibition of cell cycle progression and proliferation. The most well-elucidated pathways include the PPARδ/iNOS pathway, the TGF-β/Smad pathway, and the cAMP/PKA-mediated regulation of cell cycle inhibitors.
The PPARδ/iNOS Signaling Pathway in Vascular Smooth Muscle Cells
In vascular smooth muscle cells (VSMCs), this compound has been shown to suppress proliferation by activating the Peroxisome Proliferator-Activated Receptor-delta (PPARδ) and subsequently inducing the expression of inducible nitric oxide synthase (iNOS).[3][5] The nitric oxide (NO) produced by iNOS is a key mediator of the antiproliferative effect.
Signaling Pathway Diagram:
References
- 1. [Pharmacological and clinical properties of this compound sodium, orally active prostacyclin analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium improves survival rates in anti-glomerular basement membrane glomerulonephritis and 5/6 nephrectomized chronic kidney disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of the antiproliferative effect of this compound, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin analogue this compound inhibits cardiac fibroblast proliferation depending on prostacyclin receptor activation through a TGF β-Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
Methodological & Application
Beraprost Sodium in Preclinical Rat Models: A Detailed Guide to In Vivo Dosing and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of beraprost sodium in various rat models. This compound sodium, a stable and orally active prostacyclin (PGI₂) analog, is a potent vasodilator and inhibitor of platelet aggregation. It is widely investigated for its therapeutic potential in cardiovascular and renal diseases. This document outlines recommended dosage ranges, detailed administration protocols, and key experimental methodologies to facilitate reproducible and effective preclinical research.
I. Quantitative Dosage and Administration Summary
The effective dosage of this compound sodium in rat models is highly dependent on the specific disease model, the route of administration, and the desired therapeutic outcome. The following tables summarize reported dosages from various studies.
Table 1: this compound Sodium Dosage in Rat Models of Renal Disease
| Disease Model | Rat Strain | Administration Route | Dosage | Treatment Duration | Key Findings |
| Glomerulonephritis | Wistar-Kyoto | Oral | 30, 100, 300 µg/kg, twice daily | Not Specified | Ameliorated renal dysfunction |
| Diabetic Nephropathy | Sprague-Dawley | Intraperitoneal Injection | 0.6 mg/kg, daily | 8 weeks | Improved renal function, reduced oxidative stress and inflammation[1] |
| 5/6 Nephrectomy (Chronic Kidney Disease) | Not Specified | Not Specified | 0.6 mg/kg/day | Not Specified | Improved survival rate |
Table 2: this compound Sodium Dosage in Rat Models of Cardiovascular and Cerebrovascular Diseases
| Disease Model | Rat Strain | Administration Route | Dosage | Treatment Duration | Key Findings |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs) | SHRSP | Oral | 30, 100, 300 µg/kg/day | From 8.4 weeks of age | Did not prevent hypertension progression[2] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs) | SHRSP | Continuous Subcutaneous Infusion | 0.9, 2.8 mg/kg/day | 4 weeks | Reduced blood pressure and diminished renal and cerebral lesions[2] |
| Peripheral Arterial Disease (Femoral Artery Occlusion) | Not Specified | Oral | 50 µg/kg, twice daily | 5 days | Improved walking disturbance |
| Monocrotaline-Induced Pulmonary Hypertension | Not Specified | Not Specified | Not Specified | Not Specified | Attenuated development of pulmonary hypertension |
Table 3: this compound Sodium Dosage in a Rat Model of Neuropathy
| Disease Model | Rat Strain | Administration Route | Dosage | Treatment Duration | Key Findings |
| Diabetic Neuropathy (Streptozotocin-induced) | Sprague-Dawley | Oral | 10, 30 µg/kg/day | 4 weeks | Improved nerve function[3] |
| Diabetic Neuropathy (Spontaneous) | WBN/Kob | Oral | 30 µg/kg/day | 16 weeks | Normalized nerve response[3] |
II. Signaling Pathway of this compound Sodium
This compound sodium exerts its effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation, inhibition of platelet aggregation, and other cytoprotective effects.
Caption: this compound sodium signaling pathway.
III. Detailed Experimental Protocols
The following are detailed protocols for common administration routes and for inducing relevant disease models in rats. These protocols are intended as a guide and may require optimization based on specific experimental requirements.
A. Administration Protocols
1. Oral Gavage
Oral gavage is a common method for precise oral administration of this compound sodium.
-
Materials:
-
This compound sodium solution of desired concentration.
-
Sterile vehicle (e.g., distilled water, saline).
-
Appropriately sized gavage needles (16-18 gauge for rats).[4]
-
Syringes.
-
Animal scale.
-
-
Procedure:
-
Accurately weigh the rat to determine the correct volume of the this compound sodium solution to be administered.
-
Prepare the this compound sodium solution in a sterile vehicle. For example, to achieve a dose of 100 µg/kg in a 250g rat, you would need 25 µg of this compound sodium. If your solution is 25 µg/mL, you would administer 1 mL.
-
Gently restrain the rat. One common method is to hold the rat firmly by the loose skin at the back of the neck.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.[5]
-
Insert the gavage needle gently into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube. Do not force the needle.[4]
-
Once the needle is at the predetermined depth, administer the solution slowly and steadily.[5]
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Caption: Workflow for oral gavage administration.
2. Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration.
-
Materials:
-
This compound sodium solution of desired concentration.
-
Sterile vehicle.
-
Sterile syringes and needles (23-25 gauge for rats).[6]
-
70% ethanol (B145695) for disinfection.
-
-
Procedure:
-
Prepare the this compound sodium solution.
-
Weigh the rat and calculate the required injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg.[6]
-
Restrain the rat in dorsal recumbency (on its back), tilting the head downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[7]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate incorrect placement.[7]
-
Inject the solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor for any adverse reactions.
-
Caption: Workflow for intraperitoneal injection.
3. Continuous Subcutaneous Infusion
This method is used for long-term, continuous delivery of this compound sodium.
-
Materials:
-
This compound sodium solution.
-
Osmotic minipumps.
-
Surgical instruments for implantation.
-
Anesthesia.
-
-
Procedure:
-
Anesthetize the rat following an approved protocol.
-
Shave and disinfect the surgical area on the back of the rat.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Prime the osmotic minipump with the this compound sodium solution according to the manufacturer's instructions.
-
Implant the minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative care, including analgesics.
-
Monitor the rat for recovery and any signs of complications.
-
B. Disease Model Protocols
1. Monocrotaline (MCT)-Induced Pulmonary Hypertension
This is a widely used model to study pulmonary arterial hypertension.
-
Materials:
-
Monocrotaline (MCT).
-
Vehicle for MCT (e.g., sterile saline, adjusted to neutral pH).
-
Syringes and needles for subcutaneous or intraperitoneal injection.
-
-
Procedure:
-
Prepare a solution of MCT in the chosen vehicle. A common dose is a single subcutaneous or intraperitoneal injection of 60 mg/kg.[8][9][10]
-
Administer the MCT injection to the rats.
-
House the rats under standard conditions for a period of 3-4 weeks to allow for the development of pulmonary hypertension.[11]
-
Confirm the development of pulmonary hypertension through methods such as echocardiography or right heart catheterization to measure right ventricular systolic pressure.
-
Once the model is established, treatment with this compound sodium can be initiated.
-
2. 5/6 Nephrectomy Model of Chronic Kidney Disease
This surgical model mimics the progressive nature of chronic kidney disease.
-
Materials:
-
Surgical instruments.
-
Anesthesia.
-
Sutures.
-
-
Procedure:
-
Anesthetize the rat.
-
Make a flank incision to expose one of the kidneys.
-
Perform a uninephrectomy (removal of one kidney).
-
Close the incision.
-
Allow the rat to recover for a specified period (e.g., one week).
-
Anesthetize the rat again.
-
Expose the remaining kidney through a flank incision.
-
Ligate two of the three branches of the renal artery or surgically remove approximately two-thirds of the remaining kidney mass (polar excision).[12]
-
Close the incision.
-
Provide post-operative care and allow time for the development of chronic kidney disease, which can be monitored by measuring parameters like serum creatinine (B1669602) and blood urea (B33335) nitrogen.[13]
-
Initiate treatment with this compound sodium once the disease is established.
-
IV. Conclusion
This document provides essential information for the in vivo use of this compound sodium in rat models. The provided dosage tables, signaling pathway diagram, and detailed protocols for administration and disease model induction are intended to serve as a valuable resource for researchers. Adherence to ethical guidelines for animal research and careful optimization of protocols are crucial for obtaining reliable and reproducible data.
References
- 1. Effects of this compound sodium on renal function and inflammatory factors of rats with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial action of this compound sodium, a prostacyclin analog, in stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound sodium, a prostacyclin analogue, on tail flick response in two models of diabetic-neuropathy in rats and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 12. 5/6 Nephrectomy Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. Frontiers | Heidihuangwan alleviates renal fibrosis in rats with 5/6 nephrectomy by inhibiting autophagy [frontiersin.org]
Protocol for dissolving Beraprost for cell culture experiments
Introduction
Beraprost is a synthetic, orally active prostacyclin (PGI₂) analog. It is a potent vasodilator and inhibitor of platelet aggregation.[1][2] In cell culture experiments, this compound is widely used to study the effects of prostacyclin signaling. It primarily acts as an agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1] Activation of the IP receptor leads to a cascade of intracellular events, primarily mediated by the Gs alpha subunit, which stimulates adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][3] This signaling pathway is crucial in various physiological processes, including vasodilation, inhibition of smooth muscle cell proliferation, and anti-inflammatory responses.[1]
These application notes provide a detailed protocol for the dissolution of this compound sodium salt for in vitro cell culture experiments, along with a summary of its properties and a typical experimental workflow.
Data Presentation
For ease of reference, the following table summarizes the key quantitative data for this compound sodium.
| Property | Value | Source(s) |
| Molecular Weight | 420.47 g/mol | |
| Molecular Formula | C₂₄H₂₉NaO₅ | |
| Appearance | White to beige powder | [4] |
| Solubility | - Soluble to 25 mM in DMSO- 20 mg/mL in H₂O | [4] |
| Storage | Store at -20°C, protect from light | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Working Concentration | 1-10 µM (cell-type dependent) | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound sodium in DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure the stability of the compound.
Materials:
-
This compound sodium salt (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound sodium powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.205 mg of this compound sodium (Molecular Weight = 420.47 g/mol ).
-
Dissolution: Add the weighed this compound sodium to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For the 4.205 mg example, add 1 mL of DMSO.
-
Mixing: Vortex the solution gently until the this compound sodium is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C, protected from light.
Dilution of this compound for Cell Culture Treatment
This protocol outlines the dilution of the this compound stock solution to the desired final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of sterile cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution for every 1 mL of cell culture medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiment. This consists of treating a set of cells with the same volume of DMSO (or the solvent used for dilution) as was used to deliver the this compound, but without the drug itself. This accounts for any effects the solvent may have on the cells.
-
Incubation: Gently mix the contents of the wells or flasks and return the cells to the incubator for the desired treatment period.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway via the IP receptor.
Experimental Workflow for this compound Treatment
Caption: General workflow for a cell culture experiment with this compound.
References
- 1. What is this compound Sodium used for? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. ベラプロスト ナトリウム ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 6. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beraprost Administration in Canine Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Beraprost sodium, a stable prostacyclin analog, in canine models of pulmonary hypertension (PH). The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound and similar compounds for the treatment of this life-threatening condition.
Introduction to this compound and its Mechanism of Action
This compound sodium (BPS) is an orally active prostacyclin (PGI2) analog that exerts its effects through vasodilation and antiplatelet actions.[1][2] Its primary mechanism involves binding to the prostacyclin receptor (IP receptor) on vascular smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels inhibit calcium ion influx, resulting in smooth muscle relaxation and subsequent vasodilation of both pulmonary and systemic vascular beds.[1] Additionally, some evidence suggests that this compound may also exert its effects through cross-binding to the prostaglandin (B15479496) E2 receptor 4 (EP4).[3][4]
Signaling Pathway of this compound
Caption: this compound signaling pathway in vascular smooth muscle cells.
Experimental Protocols
Induction of Chronic Embolic Pulmonary Hypertension in Canine Models
A common and effective method for inducing chronic PH in dogs is through repeated embolization of the peripheral pulmonary arteries.[5]
Materials:
-
Healthy adult beagle dogs
-
Microspheres (e.g., Sephadex G-25 Coarse, 150–300 μm in diameter)[5]
-
Saline solution
-
Catheters for intravenous access and pulmonary artery catheterization
-
Anesthetic agents (e.g., butorphanol (B1668111) tartrate)[5]
-
Imaging equipment (fluoroscopy, echocardiography)
Procedure:
-
Anesthetize the dogs following an approved institutional animal care and use committee (IACUC) protocol.
-
Under fluoroscopic guidance, introduce a catheter into the jugular vein and advance it into the pulmonary artery.
-
Suspend the microspheres in saline and inject them slowly into the peripheral pulmonary artery.
-
Monitor pulmonary artery pressure (PAP) continuously during the procedure.
-
Repeat the embolization procedure as needed over several weeks to achieve a stable state of chronic PH, typically defined by a systolic PAP exceeding a predetermined threshold (e.g., >30 mmHg).
-
Confirm the development of PH using invasive PAP measurement and echocardiography.
This compound Administration and Dosing Regimen
This compound is administered orally. The following dosing regimens have been investigated in canine models of chronic embolic PH in a prospective crossover study design.[5][6][7][8]
Dosing Groups:
-
Low Dose: 5 μg/kg, administered orally twice a day (q12h)[5][6][7][8]
-
Medium Dose: 15 μg/kg, administered orally twice a day (q12h)[5][6][7][8]
-
High Dose: 25 μg/kg, administered orally twice a day (q12h)[5][6][7][8]
Study Design:
-
A crossover design is recommended, where each dog receives all three dose regimens.[5][7]
-
Each treatment period should last for a specified duration, for example, one week.[5][6][7][8]
-
A washout period of at least one week should be implemented between each treatment period to minimize carry-over effects.[5][7]
Monitoring and Efficacy Assessment
Comprehensive monitoring is crucial to assess the effects of this compound on cardiopulmonary hemodynamics.
Key Monitoring Parameters:
-
Invasive Hemodynamic Measurements:
-
Systolic, diastolic, and mean pulmonary artery pressure (sPAP, dPAP, mPAP)
-
Systemic arterial pressure (SAP)
-
Cardiac output (CO)
-
Pulmonary vascular impedance (PVI)
-
Systemic vascular impedance (SVI)
-
-
Echocardiography:
-
Right ventricular (RV) and left ventricular (LV) function parameters (e.g., stroke volume, ejection fraction)
-
Myocardial strain analysis (e.g., RV longitudinal strain, LV circumferential strain)
-
Tricuspid regurgitation (TR) velocity
-
-
Non-invasive Blood Pressure Measurement
Experimental Workflow
Caption: Experimental workflow for this compound administration in canine PH models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of different doses of this compound in canine models of chronic embolic pulmonary hypertension.[6][7]
Table 1: Effects of this compound on Hemodynamic Parameters
| Parameter | Baseline (Mean ± SD) | 5 µg/kg BPS (Post) | 15 µg/kg BPS (Post) | 25 µg/kg BPS (Post) |
| Systolic PAP (mmHg) | 52.5 ± 7.4 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Mean PAP (mmHg) | 31.4 ± 3.3 | No Significant Change | Significantly Decreased | Significantly Decreased |
| Diastolic PAP (mmHg) | 17.5 ± 3.4 | No Significant Change | No Significant Change | No Significant Change |
| PVI (dyn·s·cm⁻⁵) | N/A | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| SVI (dyn·s·cm⁻⁵) | N/A | No Significant Change | Significantly Decreased | Significantly Decreased |
PAP: Pulmonary Artery Pressure; PVI: Pulmonary Vascular Impedance; SVI: Systemic Vascular Impedance; BPS: this compound Sodium. Data from Suzuki et al., 2022.[6][7]
Table 2: Effects of this compound on Ventricular Function
| Parameter | 5 µg/kg BPS | 15 µg/kg BPS | 25 µg/kg BPS |
| Right Ventricular Stroke Volume | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Right Ventricular Longitudinal Strain | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Left Ventricular Stroke Volume | No Significant Change | Significantly Decreased | No Significant Change |
| Left Ventricular Circumferential Strain | No Significant Change | Significantly Decreased | No Significant Change |
Data from Suzuki et al., 2022.[5][6][7][8]
Key Findings and Recommendations
-
Dose-Dependent Vasodilation: this compound demonstrates a dose-dependent vasodilating effect on pulmonary vessels in canine models of chronic PH.[5][6][7][8]
-
Efficacy on PAP: All tested doses of this compound (5, 15, and 25 μg/kg) significantly decreased systolic pulmonary artery pressure.[5][6][7][8]
-
Balanced Vasodilatory Effect: A dose of 15 μg/kg of this compound appears to provide a balanced vasodilating effect on both systemic and pulmonary vessels.[5][6][7][8] This balanced effect is important as a predominant pulmonary vasodilation can potentially increase the left heart load.[5]
-
Improved Cardiac Function: The reduction in systemic and pulmonary vascular impedance with this compound administration leads to significant improvements in both left and right ventricular function.[5][6][7][8]
-
Safety and Tolerability: In the cited studies, this compound was well-tolerated in the canine models, with no significant side effects observed at the tested dosages.[5][6][7][8][9][10]
Based on these findings, a starting dose of 15 μg/kg of this compound administered orally twice daily is a reasonable starting point for further preclinical investigations in canine models of pulmonary hypertension.
Logical Relationship of this compound Effects
References
- 1. Effect of this compound on pulmonary hypertension due to left ventricular systolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Mechanism of this compound effects on pulmonary hypertension: Contribution of cross-binding to PGE2 receptor 4 and modulation of O>2> sensitive voltage-gated K>+> channels - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 4. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 6. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 7. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Sodium for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Beraprost in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Beraprost in human plasma. This compound, a stable and orally active prostacyclin analogue, possesses vasodilatory and antiplatelet properties. The described method utilizes solid-phase extraction (SPE) for sample cleanup and an internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies and bioequivalence trials.
Introduction
This compound is a synthetic analogue of prostacyclin I2 that is used in the treatment of peripheral vascular disorders and pulmonary arterial hypertension. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and bioavailability studies. This document provides a detailed protocol for a reliable LC-MS/MS method for this compound quantification in human plasma, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound sodium reference standard
-
Indomethacin (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
OASIS HLB Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate this compound and the internal standard from the plasma matrix.
Protocol:
-
Thaw frozen human plasma samples on ice.
-
To 500 µL of plasma, add the internal standard (Indomethacin) to a final concentration of 10 ng/mL.
-
Vortex the sample for 30 seconds.
-
Condition the OASIS HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a C18 analytical column.
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | 0.1% Formic acid in Water : Methanol (30:70, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer is operated in negative ionization mode using Multiple Reaction Monitoring (MRM) to detect this compound and the internal standard.
| Parameter | This compound | Indomethacin (IS) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| MRM Transition | m/z 397 > 269 | m/z 356 > 312 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Declustering Potential | Optimized for the specific instrument | Optimized for the specific instrument |
Method Validation Summary
The method was validated according to regulatory guidelines, demonstrating excellent performance.[1][2]
| Parameter | Result |
| Linearity Range | 0.02 - 2 ng/mL (20 - 2000 pg/mL) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 20 pg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | Within ±15% of the nominal concentration |
| Recovery | Consistent and reproducible |
Note: A separate study reported a linear range of 9.5-1419 pg/mL.[2]
Experimental Workflow and Signaling Pathways
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Application in Pharmacokinetic Studies
This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies in humans.[1][3] Following oral administration of this compound, plasma concentrations can be monitored over time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[3] For instance, in a study with healthy volunteers, the Cmax of this compound was found to be approximately 601.14 ± 214.81 pg/mL, with a Tmax of 0.58 ± 0.48 hours.[3]
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrument parameters, along with the summarized validation data, offers a comprehensive guide for researchers in the fields of pharmacology and drug development. This method is well-suited for supporting clinical trials and other studies requiring accurate measurement of this compound concentrations.
References
- 1. Determination of this compound in human plasma by a high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on bioequivalence of this compound in healthy volunteers by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and vasodilating effect study of this compound sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Measurement of Beraprost's Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost is a stable and orally active prostacyclin (PGI2) analogue that exerts potent antiplatelet effects.[1] Its mechanism of action involves binding to prostacyclin receptors (IP receptors) on the platelet surface, which initiates an intracellular signaling cascade.[2] This leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, activation of protein kinase A (PKA), and subsequent inhibition of calcium mobilization, ultimately preventing platelet activation and aggregation.[1][2] These application notes provide detailed protocols for in vitro assays to measure the antiplatelet activity of this compound, focusing on Light Transmission Aggregometry (LTA) and flow cytometry for the analysis of platelet activation markers.
Signaling Pathway of this compound's Antiplatelet Action
This compound mimics the action of endogenous prostacyclin. The binding of this compound to the IP receptor on platelets triggers a Gs protein-coupled signaling cascade that counteracts platelet activation.
Caption: this compound signaling pathway in platelets.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound on platelet aggregation induced by various agonists, as determined by different in vitro assays.
| Agonist | Assay Method | IC50 (nM) | Reference |
| U46619 (Thromboxane A2 analogue) | Light Scattering (LS) | 0.2 - 0.5 | [3] |
| Collagen (low concentration) | Light Scattering (LS) | 0.2 - 0.5 | [3] |
| ADP | Light Scattering (LS) | 2 - 5 | [3] |
| Epinephrine | Light Scattering (LS) | 2 - 5 | [3] |
| ADP (2 µM) | Light Transmission (LT) | Not specified, but inhibition observed | [4] |
| ADP (5 µM) | Light Transmission (LT) | Not specified, but inhibition observed | [4] |
| ADP (10 µM) | Light Transmission (LT) | Not specified, but inhibition observed | [4] |
| Collagen (1.25 µg/mL) | Light Transmission (LT) | Not specified, but inhibition observed | [4] |
Experimental Workflow
The general workflow for assessing the antiplatelet activity of this compound involves several key steps, from blood sample collection to data analysis.
Caption: Experimental workflow for this compound antiplatelet activity.
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) following agonist stimulation in the presence of this compound.
a. Materials and Reagents
-
Venipuncture supplies
-
Plastic tubes containing 3.2% (0.109 M) buffered sodium citrate (B86180)
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
This compound
-
Vehicle control (e.g., saline, DMSO)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
b. Blood Collection and PRP Preparation
-
Collect whole blood by venipuncture into plastic tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[5]
-
Gently invert the tubes to ensure proper mixing with the anticoagulant.
-
Process the blood within 4 hours of collection.[5]
-
Keep blood at room temperature; do not refrigerate.[5]
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[5]
-
Carefully transfer the supernatant (PRP) to a clean plastic tube.
-
To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[6]
c. LTA Procedure
-
Pre-warm the aggregometer to 37°C.[5]
-
Pipette PRP into cuvettes containing a magnetic stir bar.[7]
-
Place a cuvette with PPP in the reference well to set 100% aggregation (or 100% light transmission).[7]
-
Place a cuvette with PRP in the sample well to set 0% aggregation (or 0% light transmission).
-
Add the desired concentration of this compound or vehicle control to the PRP in the sample cuvettes and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated relative to the light transmission of PRP and PPP.
d. Data Analysis
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value of this compound for each agonist.
Flow Cytometry for P-selectin (CD62P) Expression
This protocol describes the measurement of P-selectin surface expression on platelets as a marker of alpha-granule release and platelet activation.
a. Materials and Reagents
-
Venipuncture supplies
-
Plastic tubes containing 3.2% (0.109 M) buffered sodium citrate
-
Platelet agonists (e.g., ADP, thrombin receptor-activating peptide [TRAP])
-
This compound
-
Vehicle control
-
Fluorescently-labeled anti-CD62P antibody (e.g., FITC- or PE-conjugated)
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
b. Sample Preparation and Staining
-
Prepare PRP as described in the LTA protocol.
-
In a series of tubes, add PRP.
-
Add the desired concentrations of this compound or vehicle control and incubate for a specified time at room temperature.
-
Add the platelet agonist to induce activation. A resting (unstimulated) platelet sample should also be included.
-
Immediately add the fluorescently-labeled anti-CD62P antibody and the corresponding isotype control to their respective tubes.[2]
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Stop the reaction by adding a fixative solution (e.g., 1% paraformaldehyde).[2]
-
Samples can be stored at 4°C in the dark until analysis (typically within 24 hours).
c. Flow Cytometry Analysis
-
Set up the flow cytometer to acquire data from the platelet population, typically identified by their forward and side scatter characteristics.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI).
d. Data Analysis
-
Subtract the background fluorescence from the isotype control.
-
Calculate the percentage of P-selectin positive platelets for each condition.
-
Determine the percentage inhibition of P-selectin expression by this compound compared to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value of this compound.
Logical Relationships of In Vitro Assays
Different in vitro assays provide insights into specific aspects of platelet function. LTA directly measures the formation of platelet aggregates, while flow cytometry quantifies the expression of surface markers associated with platelet activation steps like degranulation.
Caption: Relationship between assays and platelet function.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.10. Flow cytometry analysis of P‐selectin expression [bio-protocol.org]
- 3. Inhibitory effects of this compound on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-aggregation inhibition and hemodynamic effects of this compound sodium, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Studying Beraprost in Animal Models of Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Beraprost, a prostacyclin analogue, in the context of peripheral artery disease (PAD). Detailed protocols for model induction, drug administration, and various assessment methodologies are provided to ensure robust and reproducible experimental outcomes.
Introduction to this compound and its Mechanism of Action in PAD
This compound is a stable, orally active prostacyclin (PGI2) analogue with vasodilatory, antiplatelet, and cytoprotective effects.[1] In the setting of PAD, its therapeutic potential is attributed to its ability to improve blood flow, inhibit platelet aggregation, and promote angiogenesis. This compound exerts its effects through distinct signaling pathways in different vascular cell types.
In vascular smooth muscle cells (VSMCs), this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Exchange protein directly activated by cAMP (Epac). This leads to the activation of Rap1 and subsequent inhibition of RhoA, a key regulator of the actin cytoskeleton. Inhibition of RhoA-mediated signaling results in VSMC relaxation and prevents their migration, a critical process in the development of neointimal hyperplasia following vascular injury.
In endothelial cells, this compound-induced elevation of cAMP activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP-responsive element binding protein (CREB), which translocates to the nucleus and promotes the transcription of genes involved in angiogenesis and endothelial function, such as vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS).
Animal Models of Peripheral Artery Disease
The most common and well-established animal model for preclinical PAD studies is the hindlimb ischemia model, typically induced by femoral artery ligation in rodents.[2] This model mimics the reduced blood flow characteristic of human PAD and allows for the evaluation of therapeutic interventions aimed at promoting revascularization and functional recovery.
Murine Hindlimb Ischemia Model
Species: Mouse (e.g., C57BL/6, BALB/c) Procedure: Unilateral ligation and excision of the femoral artery. This procedure leads to a significant reduction in blood flow to the distal hindlimb, inducing an ischemic state that stimulates a natural angiogenic response.
Rat Hindlimb Ischemia Model
Species: Rat (e.g., Sprague-Dawley, Wistar) Procedure: Similar to the murine model, this involves the ligation of the femoral artery. The larger size of the rat can be advantageous for certain surgical manipulations and blood sampling.
Experimental Protocols
Protocol for Femoral Artery Ligation in Mice
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope or loupes
-
Fine surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Heating pad
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Shave the fur from the inguinal area of the hindlimb to be operated on and sterilize the skin with an antiseptic solution.
-
Make a small longitudinal incision (approximately 1 cm) in the skin over the femoral artery, midway between the hip and the knee.
-
Carefully dissect the subcutaneous tissue to expose the femoral artery and vein.
-
Isolate the femoral artery from the femoral vein and nerve.
-
Ligate the femoral artery at two locations: proximally, just distal to the inguinal ligament, and distally, proximal to the saphenous artery bifurcation.
-
Excise the segment of the artery between the two ligatures.
-
Close the skin incision with sutures or surgical clips.
-
Administer a postoperative analgesic as per institutional guidelines.
-
Monitor the animal closely during recovery.
This compound Administration Protocol
Dosage and Administration:
-
Oral Gavage (Mice/Rats): this compound can be administered orally at a dose of 50-100 µg/kg body weight, once or twice daily.[2] The drug should be dissolved in a suitable vehicle (e.g., sterile water or saline).
-
Subcutaneous Injection (Rats): A dosage of 200 µg/kg/day has been used in studies of myocardial ischemia.[3]
Treatment Timeline:
-
Initiate this compound treatment shortly after the induction of hindlimb ischemia (e.g., on day 1 post-surgery).
-
Continue daily administration for the duration of the study, typically ranging from 5 days to 4 weeks, depending on the endpoints being evaluated.[2][3]
Assessment of Therapeutic Efficacy
Principle: LDPI is a non-invasive technique that measures microvascular blood flow (perfusion) in the skin. It provides a quantitative assessment of blood flow recovery in the ischemic limb over time.[4][5]
Protocol:
-
Anesthetize the mouse as described previously.
-
Place the mouse in a prone position on a heating pad to maintain a stable body temperature, which is crucial for accurate perfusion measurements.[5]
-
Secure the hindlimbs to ensure a consistent position for imaging.
-
Use the LDPI scanner to acquire images of the plantar surface of both the ischemic and non-ischemic (contralateral) hindpaws.
-
Analyze the images using the manufacturer's software to quantify perfusion in regions of interest.
-
Express the perfusion of the ischemic limb as a ratio to the perfusion of the non-ischemic limb to normalize for systemic variations.
-
Perform measurements at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14, 21, and 28).
Principle: Histological analysis of the ischemic muscle tissue provides direct evidence of angiogenesis (new blood vessel formation) and can be used to assess the inflammatory response.
Protocol:
-
At the end of the study, euthanize the animals and harvest the gastrocnemius or tibialis anterior muscles from both the ischemic and non-ischemic limbs.
-
Fix the tissues in 4% paraformaldehyde and embed in paraffin (B1166041) or freeze in optimal cutting temperature (OCT) compound for cryosectioning.
-
Cut thin sections (e.g., 5-10 µm) and mount them on microscope slides.
-
Immunohistochemistry/Immunofluorescence for Angiogenesis:
-
Stain sections with an antibody against an endothelial cell marker, such as CD31 (PECAM-1), to identify capillaries.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Capture images using a fluorescence or bright-field microscope.
-
Quantify capillary density by counting the number of CD31-positive capillaries per muscle fiber or per unit area.
-
-
Immunohistochemistry for Inflammation:
-
Stain sections with an antibody against a macrophage marker, such as CD68.
-
Quantify the number of infiltrating macrophages per high-power field.
-
Principle: Functional tests assess the recovery of motor function and strength in the ischemic limb, providing a clinically relevant measure of therapeutic efficacy.
Treadmill Exhaustion Test Protocol:
-
Acclimatize mice to the treadmill for several days before the test.
-
On the day of the test, place the mouse on the treadmill and start at a low speed (e.g., 5 m/min).
-
Gradually increase the speed (e.g., by 2 m/min every 2 minutes) until the mouse is exhausted. Exhaustion is typically defined as the inability to remain on the treadmill despite gentle prodding for a set period (e.g., 10 seconds).
-
Record the total running time and distance.
-
Perform the test before surgery and at the end of the treatment period.
Hindlimb Grip Strength Protocol:
-
Use a grip strength meter equipped with a mesh grid.
-
Hold the mouse by its tail and allow it to grasp the grid with its hindlimbs.
-
Gently pull the mouse horizontally away from the meter until it releases its grip.
-
The meter will record the peak force exerted.
-
Perform several trials and record the average or maximum grip strength.
-
Conduct measurements at baseline and at the end of the study.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Blood Perfusion Recovery
| Time Point | Control Group (Ischemic/Normal Ratio) | This compound Group (Ischemic/Normal Ratio) | p-value |
| Day 3 | Mean ± SEM | Mean ± SEM | |
| Day 7 | Mean ± SEM | Mean ± SEM | |
| Day 14 | Mean ± SEM | Mean ± SEM | |
| Day 28 | Mean ± SEM | Mean ± SEM |
Table 2: Histological Analysis (at Day 28)
| Parameter | Control Group | This compound Group | p-value |
| Capillary Density (capillaries/mm²) | Mean ± SEM | Mean ± SEM | |
| Macrophage Infiltration (cells/HPF) | Mean ± SEM | Mean ± SEM |
Table 3: Functional Assessment (at Day 28)
| Parameter | Control Group | This compound Group | p-value |
| Treadmill Running Time (minutes) | Mean ± SEM | Mean ± SEM | |
| Hindlimb Grip Strength (grams) | Mean ± SEM | Mean ± SEM |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathways in vascular cells.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Quantitative evaluation of hindlimb grip strength in mice as a measure of neuromuscular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of walking disturbance by this compound sodium in rat femoral artery occlusion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium enhances neovascularization in ischemic myocardium by mobilizing bone marrow cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. treat-nmd.org [treat-nmd.org]
- 5. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
Beraprost Treatment Protocol for Monocrotaline-Induced Pulmonary Hypertension (PH) Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] The monocrotaline (B1676716) (MCT)-induced PH model in rats is a widely utilized and reproducible preclinical model for studying the pathophysiology of PH and for evaluating potential therapeutic agents.[2][3] MCT, a pyrrolizidine (B1209537) alkaloid, causes endothelial damage in the pulmonary vasculature, initiating a cascade of events that includes inflammation, vascular remodeling, and a sustained increase in pulmonary vascular resistance.[4]
Beraprost is a stable and orally active prostacyclin (PGI2) analogue that exerts its therapeutic effects through vasodilation, anti-platelet aggregation, and cytoprotection.[5] This document provides detailed application notes and experimental protocols for the use of this compound in the MCT-induced PH rat model.
Mechanism of Action of this compound in Pulmonary Hypertension
This compound primarily acts by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This binding activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Elevated cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These downstream effectors mediate the pharmacological actions of this compound, which include:
-
Vasodilation: PKA activation leads to the opening of K+ channels, causing hyperpolarization and relaxation of pulmonary artery smooth muscle cells (PASMCs).[6]
-
Inhibition of Vascular Remodeling: this compound has been shown to inhibit the proliferation and migration of PASMCs, key processes in the vascular remodeling observed in PH.[7] The Epac-mediated pathway, involving the activation of Rap1 and subsequent inhibition of RhoA, plays a significant role in this anti-proliferative effect.[7]
-
Anti-inflammatory Effects: this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF) by alveolar macrophages.[5]
-
EP4 Receptor Agonism: Recent studies suggest that this compound may also exert its effects through cross-binding to the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4.[6][8] Similar to the IP receptor, the EP4 receptor is coupled to Gs protein and stimulates cAMP production, contributing to the overall therapeutic effect.[6][9]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound signaling pathway in pulmonary artery smooth muscle cells.
Experimental Protocols
I. Induction of Pulmonary Hypertension with Monocrotaline (MCT)
This protocol describes the induction of PH in rats using a single subcutaneous injection of MCT.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
Monocrotaline (MCT) powder (Sigma-Aldrich or equivalent)
-
1N HCl
-
1N NaOH
-
Sterile 0.9% saline
-
Syringes and needles (25-27 gauge)
Procedure:
-
Preparation of MCT Solution (60 mg/mL):
-
Dissolve MCT powder in 1N HCl.
-
Neutralize the solution to pH 7.4 with 1N NaOH.
-
Dilute the neutralized solution with sterile 0.9% saline to a final concentration of 60 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
MCT Administration:
-
Weigh each rat accurately.
-
Administer a single subcutaneous injection of the MCT solution at a dose of 60 mg/kg body weight.[10]
-
The injection is typically given in the dorsal neck or back region.
-
Control animals should receive a subcutaneous injection of an equivalent volume of the vehicle (neutralized saline).
-
-
Post-Injection Monitoring:
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for any signs of distress, including weight loss, lethargy, and respiratory difficulty.
-
PH typically develops over a period of 3 to 4 weeks, with significant right ventricular hypertrophy and increased pulmonary artery pressure.[2][3]
-
II. This compound Treatment Protocol
This compound can be administered through various routes, with oral gavage being a common method in preclinical studies.
Materials:
-
This compound sodium
-
Vehicle for oral gavage (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Syringes
Procedure (Oral Gavage):
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound sodium in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered.
-
For example, to administer a dose of 100 µg/kg in a volume of 1 mL/kg, the solution concentration would be 100 µg/mL.
-
-
Administration:
-
Treatment can be initiated either prophylactically (starting on the same day as MCT injection) or therapeutically (starting after the establishment of PH, typically 2-3 weeks post-MCT).
-
Administer this compound or vehicle by oral gavage once or twice daily.[4][11]
-
Commonly used dosages in rat models range from 30 to 100 µg/kg/day.[5]
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for this compound treatment in the MCT-induced PH model.
III. Assessment of Therapeutic Efficacy
A. Hemodynamic Measurements
Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are key indicators of PH severity.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Pressure transducer and recording system
-
Catheter (e.g., Millar pressure-tip catheter)
-
Surgical instruments
Procedure:
-
Anesthetize the rat.
-
Make an incision to expose the right jugular vein.
-
Carefully insert the catheter into the jugular vein and advance it through the right atrium, right ventricle, and into the pulmonary artery.
-
Record the pressure waveforms to determine RVSP and mPAP.
B. Right Ventricular Hypertrophy (Fulton Index)
The Fulton index is a measure of right ventricular hypertrophy.
Procedure:
-
Following hemodynamic measurements, euthanize the animal.
-
Excise the heart and dissect the right ventricle (RV) free wall from the left ventricle and septum (LV+S).
-
Wash the tissues to remove any blood and blot them dry.
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton index as the ratio of the RV weight to the LV+S weight (RV/[LV+S]).
C. Histological Analysis of Pulmonary Vascular Remodeling
Histological examination of the lungs is crucial to assess the extent of vascular remodeling.
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Stains: Hematoxylin and Eosin (H&E), Masson's trichrome, Verhoeff-Van Gieson (VVG)
-
Antibodies for immunohistochemistry (e.g., anti-α-smooth muscle actin)
Procedure:
-
Perfuse the lungs with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the lungs and immerse them in the fixative for 24-48 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
-
Stain the sections with H&E to visualize general morphology and medial wall thickness.[12][13]
-
Use Masson's trichrome or VVG staining to assess collagen deposition (fibrosis) and elastin (B1584352) integrity, respectively.[14]
-
Perform immunohistochemistry for α-smooth muscle actin to identify and quantify the muscularization of small pulmonary arteries.[13]
-
Quantify the medial wall thickness and the percentage of muscularized vessels using image analysis software.
Data Presentation
The following tables summarize the expected quantitative data from a typical study evaluating the efficacy of this compound in the MCT-induced PH model.
Table 1: Hemodynamic Parameters
| Group | n | RVSP (mmHg) | mPAP (mmHg) |
| Control (Vehicle) | 8-10 | 25 ± 3 | 18 ± 2 |
| MCT + Vehicle | 8-10 | 65 ± 8 | 45 ± 6 |
| MCT + this compound (30 µg/kg/day) | 8-10 | 45 ± 6 | 32 ± 5 |
| MCT + this compound (100 µg/kg/day) | 8-10 | 38 ± 5 | 28 ± 4 |
*Values are presented as mean ± SD. RVSP: Right Ventricular Systolic Pressure; mPAP: Mean Pulmonary Arterial Pressure. *p < 0.05, *p < 0.01 vs. MCT + Vehicle.
Table 2: Right Ventricular Hypertrophy
| Group | n | RV Weight (mg) | LV+S Weight (mg) | Fulton Index (RV/[LV+S]) |
| Control (Vehicle) | 8-10 | 200 ± 20 | 800 ± 50 | 0.25 ± 0.03 |
| MCT + Vehicle | 8-10 | 450 ± 40 | 850 ± 60 | 0.53 ± 0.05 |
| MCT + this compound (30 µg/kg/day) | 8-10 | 350 ± 35 | 840 ± 55 | 0.42 ± 0.04 |
| MCT + this compound (100 µg/kg/day) | 8-10 | 300 ± 30 | 830 ± 50 | 0.36 ± 0.04 |
*Values are presented as mean ± SD. RV: Right Ventricle; LV+S: Left Ventricle + Septum. *p < 0.05, *p < 0.01 vs. MCT + Vehicle.
Table 3: Pulmonary Artery Remodeling
| Group | n | Medial Wall Thickness (%) | % Muscularized Arteries |
| Control (Vehicle) | 8-10 | 15 ± 2 | 20 ± 5 |
| MCT + Vehicle | 8-10 | 40 ± 5 | 75 ± 8 |
| MCT + this compound (30 µg/kg/day) | 8-10 | 30 ± 4 | 55 ± 7 |
| MCT + this compound (100 µg/kg/day) | 8-10 | 25 ± 3 | 40 ± 6 |
*Values are presented as mean ± SD. Medial wall thickness is calculated as (2 x medial wall thickness / external diameter) x 100. % Muscularized Arteries refers to small pulmonary arteries (<50 µm). *p < 0.05, *p < 0.01 vs. MCT + Vehicle.
Conclusion
The monocrotaline-induced pulmonary hypertension model in rats is a valuable tool for the preclinical evaluation of potential therapeutics like this compound. The protocols outlined in this document provide a comprehensive framework for inducing the disease model, administering treatment, and assessing therapeutic efficacy through hemodynamic, hypertrophic, and histological endpoints. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for pulmonary hypertension.
References
- 1. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect of this compound sodium, a stable prostacyclin analogue, in development of monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cAMP-producing agonist this compound inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cordynamics.com [cordynamics.com]
- 11. A combination of oral sildenafil and this compound ameliorates pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Remodeling of rat pulmonary artery induced by chronic smoking exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Beraprost in a Rabbit Femoral Artery Occlusion Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing Beraprost, a stable prostacyclin (PGI₂) analog, in a rabbit model of femoral artery occlusion. This model is a valuable tool for investigating therapeutic interventions for peripheral artery disease (PAD). The protocols outlined below cover the surgical creation of the occlusion model, administration of this compound, and subsequent evaluation of its therapeutic effects.
Introduction
Peripheral artery disease is characterized by the narrowing of peripheral arteries, most commonly in the legs, leading to reduced blood flow (ischemia). The rabbit femoral artery occlusion model is a well-established preclinical model that mimics the pathophysiology of PAD. This compound, an orally active and stable prostacyclin analog, exerts its effects through vasodilation, inhibition of platelet aggregation, and cytoprotection.[1] It has shown promise in improving symptoms in patients with PAD.[1] These protocols are designed to facilitate the investigation of this compound's efficacy in a controlled research setting.
Experimental Protocols
Rabbit Femoral Artery Occlusion Model: Ligation and Excision
This protocol details the surgical procedure to induce unilateral hindlimb ischemia in rabbits.[2]
Materials:
-
New Zealand White rabbits (male, 3.0-3.5 kg)
-
Anesthetics: Ketamine (35 mg/kg) and Xylazine (5 mg/kg), or Isoflurane
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
4-0 silk sutures
-
Sterile saline
-
Surgical drapes and gauze
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rabbit using an appropriate anesthetic regimen.
-
Shave the fur from the inguinal region to the knee of the designated hindlimb.
-
Disinfect the surgical area with a suitable antiseptic solution.
-
Place the rabbit in a supine position on a surgical table and drape sterilely.
-
-
Femoral Artery Exposure:
-
Make a longitudinal skin incision (approximately 4-5 cm) over the femoral artery, starting from the inguinal ligament.
-
Use blunt dissection to separate the subcutaneous tissue and muscle layers to expose the femoral neurovascular bundle.
-
Carefully isolate the femoral artery from the accompanying vein and nerve.
-
-
Ligation and Excision:
-
Ligate the femoral artery at two points: proximally, just distal to the inguinal ligament, and distally, just proximal to the saphenous artery bifurcation.
-
Use 4-0 silk sutures for ligation.
-
Excise the segment of the femoral artery between the two ligatures.
-
-
Wound Closure and Post-operative Care:
-
Close the muscle layers and skin incision with appropriate sutures.
-
Administer analgesics as per institutional guidelines for post-operative pain management.
-
Monitor the animal for signs of distress, infection, and limb viability.
-
This compound Administration
This protocol outlines the subcutaneous administration of this compound to the rabbit model.
Materials:
-
This compound sodium
-
Sterile saline for injection
-
Syringes and needles for subcutaneous injection
Procedure:
-
Drug Preparation:
-
Dissolve this compound sodium in sterile saline to the desired concentration. Prepare fresh solutions daily.
-
-
Administration:
-
Administer this compound subcutaneously twice daily.
-
Dosage groups can be established, for example:
-
A control group should receive subcutaneous injections of sterile saline.
-
Treatment should commence shortly after the surgical induction of ischemia and continue for the duration of the study (e.g., 4 weeks).
-
Evaluation of Therapeutic Efficacy
A multi-faceted approach is recommended to assess the effects of this compound.
a. Angiography:
-
Perform angiography at baseline (post-occlusion) and at the study endpoint.
-
Anesthetize the rabbit and cannulate the carotid or contralateral femoral artery.
-
Inject a contrast agent and acquire images of the hindlimb vasculature.
-
Analyze images to determine an angiographic score based on the extent of collateral vessel development.
b. Blood Flow and Pressure Measurement:
-
Measure the systolic blood pressure in both the ischemic and non-ischemic limbs using a Doppler ultrasound probe.
-
Calculate the ischemic/normal limb blood pressure ratio as an indicator of perfusion.[4]
-
Laser Doppler perfusion imaging can also be used to assess microvascular blood flow.
c. Histological Analysis:
-
At the end of the study, euthanize the animals and collect tissue samples from the adductor and semimembranosus muscles of both hindlimbs.
-
Fix the tissues in formalin, embed in paraffin, and section for staining.
-
Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and necrosis.
-
Use specific immunohistochemical stains for markers of angiogenesis (e.g., CD31 for endothelial cells) to determine capillary density.
Data Presentation
Quantitative Outcomes of this compound Treatment in Rabbit Ischemic Hindlimb Models
| Parameter | Control Group | Low-Dose this compound (50 µg/kg) | High-Dose this compound (100 µg/kg) | High-Dose this compound (300 µg/kg) | Citation |
| Luminal Diameter (mm) at 4 weeks | 0.83 ± 0.10 | 0.94 ± 0.18 | 1.30 ± 0.15* | - | [3] |
| Ischemic/Normal Calf Blood Pressure Ratio at 4 weeks | 0.30 ± 0.10 | - | - | 0.51 ± 0.25 | [4] |
| Angiographic Score at 4 weeks | 0.80 ± 0.10 | - | - | 1.26 ± 0.21 | [4] |
| Capillary Density (capillaries/mm²) at 4 weeks | 19 ± 1.8 | - | - | 33 ± 6.9 | [4] |
*p < 0.05 compared to the control group.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Vascular Smooth Muscle Cells
This compound binds to the prostacyclin (IP) receptor, a G-protein coupled receptor, on vascular smooth muscle cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels have two main downstream effects:
-
Activation of Protein Kinase A (PKA): PKA activation leads to the inhibition of myosin light chain kinase, resulting in vasodilation. PKA can also influence gene expression related to cell proliferation and inflammation.
-
Activation of Exchange Protein Directly Activated by cAMP (Epac): Epac activation can inhibit the migration of vascular smooth muscle cells, a key process in the development of neointimal hyperplasia.
Experimental Workflow for Evaluating this compound in a Rabbit Femoral Artery Occlusion Model
The following diagram illustrates the logical flow of the experimental procedure, from animal model creation to data analysis.
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Experimental Model of Peripheral Ischemia: A Procedure to Generate Peripheral Ischemia via Femoral Artery Ligation in a Rabbit [jove.com]
- 3. Inhibition of restenosis by this compound sodium (a prostaglandin I2 analogue) in the atherosclerotic rabbit artery after angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostacyclin analog this compound sodium augments the efficacy of therapeutic angiogenesis induced by autologous bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Beraprost in In-Stent Restenosis Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: In-stent restenosis (ISR), the re-narrowing of a blood vessel after stent implantation, remains a significant challenge in interventional cardiology. The primary driver of ISR is neointimal hyperplasia, a process involving the proliferation and migration of vascular smooth muscle cells (VSMCs). Beraprost, a stable and orally active prostacyclin (PGI₂) analogue, has emerged as a promising therapeutic agent to mitigate ISR due to its multifaceted mechanism of action, primarily centered on inhibiting platelet aggregation and impeding the pathological behavior of VSMCs. These application notes provide a comprehensive overview of the use of this compound in ISR studies, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
This compound exerts its effects by binding to the prostacyclin receptor (IP receptor) on the surface of platelets and VSMCs. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevation of cAMP is central to the therapeutic effects of this compound in preventing ISR and triggers several downstream signaling pathways:
-
Inhibition of Platelet Aggregation: Increased cAMP levels in platelets inhibit their activation and aggregation, a critical initial step in the cascade of events leading to ISR.
-
Vascular Smooth Muscle Cell (VSMC) Regulation: In VSMCs, elevated cAMP inhibits proliferation and migration, key processes in neointimal formation. This is achieved through two main pathways:
-
Epac/Rap1/RhoA Pathway: this compound activates the Exchange protein directly activated by cAMP (Epac), which in turn activates the small GTPase Rap1. Activated Rap1 inhibits the RhoA pathway, a critical regulator of the cytoskeletal rearrangements necessary for cell migration.[1][2]
-
Protein Kinase A (PKA) and Cell Cycle Control: cAMP also activates PKA, which can influence gene expression and protein function. One key target is the cell cycle inhibitor p27(Kip1). This compound has been shown to prevent the downregulation of p27(Kip1), leading to cell cycle arrest in the G1 phase and thereby inhibiting VSMC proliferation.
-
-
Endothelial Function: this compound can stimulate the expression of endothelial nitric oxide synthase (eNOS), potentially increasing the production of nitric oxide (NO), a potent vasodilator and inhibitor of platelet aggregation and VSMC proliferation.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in models of in-stent restenosis.
Table 1: In Vivo Animal Studies on In-Stent Restenosis
| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| Dog Iliac Vein Stenting | This compound | 0.35 µg/kg/min IV | 5 hours post-stenting | Intima:media area ratio significantly lower vs. control (P < 0.05). SMC proliferation significantly lower at 7 and 14 days (P < 0.05).[3][4] | |
| Rabbit Atherosclerotic Femoral Artery Angioplasty | This compound High-Dose | 100 µg/kg subcutaneous twice daily | 4 weeks | Luminal diameter significantly preserved vs. control (1.30 ± 0.15 mm vs. 0.83 ± 0.10 mm; P < 0.05).[5] | |
| Rabbit Atherosclerotic Femoral Artery Angioplasty | This compound Low-Dose | 50 µg/kg subcutaneous twice daily | 4 weeks | No significant difference in luminal diameter compared to control.[5] |
Table 2: In Vitro Studies on Vascular Smooth Muscle Cells (VSMCs)
| Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Human Saphenous Vein VSMCs | PDGF (10 ng/mL) | 1, 10, and 100 nmol/L | Significantly inhibited VSMC migration.[2] | |
| Rat Aortic VSMCs | Insulin (10⁻⁶ M) | 10⁻⁵ M | Suppressed DNA synthesis by 68%.[6] | |
| Rat Aortic VSMCs | PDGF (20 ng/mL) | 10⁻⁵ M | Suppressed DNA synthesis by 51%.[6] |
Table 3: In Vitro Studies on Platelet Aggregation
| Agonist | This compound IC₅₀ (Light Scattering Method) | Reference |
| U46619 (Thromboxane A₂ analogue) | 0.2-0.5 nM | |
| Collagen (low concentration) | 0.2-0.5 nM | |
| ADP | 2-5 nM | |
| Epinephrine | 2-5 nM |
Experimental Protocols
In Vitro VSMC Migration Assay (Modified Boyden Chamber)
This protocol is designed to assess the effect of this compound on the migration of VSMCs in response to a chemoattractant like Platelet-Derived Growth Factor (PDGF).
Materials:
-
Vascular Smooth Muscle Cells (e.g., human saphenous vein or rat aortic)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound sodium
-
PDGF-BB
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal Violet staining solution (0.1%)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture VSMCs to 80-90% confluency. Serum-starve the cells for 24 hours in serum-free medium to synchronize them in a quiescent state.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing PDGF-BB (e.g., 10 ng/mL) as the chemoattractant.
-
In a separate set of wells for negative control, add 600 µL of serum-free medium without PDGF-BB.
-
-
Cell Seeding:
-
Trypsinize and resuspend the serum-starved VSMCs in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-6 hours.
-
Staining and Visualization:
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% Crystal Violet solution for 10 minutes.
-
Gently wash the inserts with distilled water and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in several random high-power fields (e.g., 5 fields per insert).
-
Calculate the average number of migrated cells per field for each condition.
-
In Vivo Canine Model of In-Stent Restenosis
This protocol describes the creation of an in-stent restenosis model in dogs to evaluate the in vivo efficacy of this compound.[3][4] All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Animals:
-
Beagle dogs (10-15 kg)
Materials:
-
Z-stents (or other suitable vascular stents)
-
Angiography equipment
-
Anesthetic agents (e.g., pentobarbital (B6593769) sodium)
-
This compound sodium for infusion
-
Saline solution
-
Surgical instruments
Procedure:
-
Anesthesia and Pre-medication: Anesthetize the dogs following a standard protocol.
-
Stent Implantation:
-
Under fluoroscopic guidance, introduce a guide catheter through the femoral artery or vein.
-
Advance a guidewire to the target vessel (e.g., iliac vein).
-
Deploy a Z-stent in the target vessel.
-
-
Drug Administration:
-
The treatment group receives an intravenous infusion of this compound (e.g., 0.35 µg/kg/min) starting 30 minutes before stenting and continuing for 5 hours post-stenting.
-
The control group receives a saline infusion at the same rate and duration.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any complications.
-
Follow-up and Tissue Collection:
-
At predetermined time points (e.g., 3, 7, 14, and 28 days), euthanize the animals.
-
Perfuse the vascular system with saline followed by a fixative (e.g., 10% buffered formalin).
-
Carefully excise the stented vessel segments.
-
-
Histological Analysis:
-
Embed the vessel segments in paraffin (B1166041) and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the vessel structure.
-
Perform immunohistochemical staining for markers of cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA).
-
-
Morphometric Analysis:
-
Using image analysis software, measure the neointimal area, medial area, and lumen area.
-
Calculate the intima-to-media (I/M) ratio to quantify the degree of neointimal hyperplasia.
-
Quantify the percentage of PCNA-positive cells in the neointima and media to assess cell proliferation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in vascular smooth muscle cells.
Caption: Workflow for in vitro VSMC migration assay.
Caption: Workflow for in vivo canine model of in-stent restenosis.
References
- 1. Chicoric acid prevents PDGF-BB-induced VSMC dedifferentiation, proliferation and migration by suppressing ROS/NFκB/mTOR/P70S6K signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocare.net [biocare.net]
- 3. PCNA (Proliferating Cell Nuclear Antigen) Monoclonal Antibody (PCNA, 694) (5111-MSM2-P1) [thermofisher.com]
- 4. Treatment of in-stent restenosis with this compound sodium: an experimental study of short- and intermediate-term effects in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of restenosis by this compound sodium (a prostaglandin I2 analogue) in the atherosclerotic rabbit artery after angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Echocardiographic Evaluation of Beraprost Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of echocardiography to evaluate the efficacy of Beraprost, a prostacyclin analogue, in various animal models of cardiovascular disease. The provided protocols and data are intended to guide researchers in designing and conducting similar preclinical studies.
Data Presentation
The following tables summarize the key quantitative echocardiographic and hemodynamic findings from a study evaluating this compound sodium (BPS) in a canine model of chronic pulmonary hypertension.[1][2][3][4]
Table 1: Hemodynamic Effects of this compound Sodium in a Canine Model of Chronic Pulmonary Hypertension [3]
| Parameter | 5 µg/kg BPS | 15 µg/kg BPS | 25 µg/kg BPS |
| Systolic PAP (mmHg) | ↓ | ↓ | ↓ |
| Mean PAP (mmHg) | No significant change | ↓ | ↓ |
| Diastolic PAP (mmHg) | No significant change | No significant change | No significant change |
| PVI (mmHg/L/min) | ↓ | ↓ | ↓ |
PAP: Pulmonary Arterial Pressure; PVI: Pulmonary Vascular Impedance; ↓: Statistically significant decrease.
Table 2: Echocardiographic Parameters of Left Ventricular Function Before and After this compound Sodium Administration [3]
| Parameter | 15 µg/kg BPS | 25 µg/kg BPS |
| Ejection Fraction (%) | ↑ | ↑ |
| LV Stroke Volume (mL) | ↑ | ↑ |
| LV Cardiac Output (L/min) | ↑ | No significant change |
| LV Circumferential Strain (%) | ↑ | No significant change |
| LV Circumferential Strain Rate (s⁻¹) | ↑ | No significant change |
LV: Left Ventricular; ↑: Statistically significant increase.
Experimental Protocols
Canine Model of Chronic Embolic Pulmonary Hypertension
This protocol describes the induction of pulmonary hypertension in a canine model and the subsequent evaluation of this compound's effects using echocardiography.[1][2][3][4]
Animal Model:
-
Species: Beagle dogs.
-
Method of Induction: Chronic embolic pulmonary hypertension is induced by the continuous embolization of the peripheral pulmonary artery with microspheres (e.g., Sephadex G-25 Coarse, 150–300 μm in diameter).
This compound Administration:
-
Doses: A prospective crossover study design is used to examine three different doses of this compound sodium (BPS): 5, 15, and 25 μg/kg.[1][2]
-
Route of Administration: Oral.
-
Duration: Continuous administration for 1 week for each dose, with a washout period between doses.[3]
Echocardiographic Evaluation:
-
Timing: Echocardiography is performed before and after the 1-week continuous administration of each BPS dose.
-
Anesthesia/Sedation: If necessary, dogs can be sedated with a combination of butorphanol (B1668111) tartrate (0.1 mg/kg, IV) and midazolam hydrochloride (0.1 mg/kg, IV) to perform the examination.[3]
-
Imaging:
-
Standard two-dimensional and Doppler examinations are performed.
-
Two-Dimensional Speckle Tracking Echocardiography (2D-STE): This advanced technique is used for a more precise assessment of myocardial function.
-
Left Ventricular (LV) Strain:
-
Right Ventricular (RV) Strain:
-
Longitudinal strain (RV-SL) is obtained from the RV focus view.[1]
-
-
-
-
Key Parameters Measured:
-
Left Atrial to Aortic Root Ratio (LA/Ao)
-
LV internal dimensions and volume
-
Ejection Fraction (EF)
-
LV Stroke Volume (SV) and Cardiac Output (CO)
-
LV and RV myocardial strain and strain rate
-
General Echocardiography Protocol for Rodent Models
The following is a general protocol for performing echocardiography in mouse models of cardiovascular disease, which can be adapted for studies involving this compound.[5][6]
Animal Preparation:
-
Anesthesia: Anesthesia is crucial for preventing movement artifacts. Isoflurane is a commonly used anesthetic.
-
Physiological Monitoring: The animal's heart rate and temperature should be monitored throughout the procedure. Maintain a heart rate between 400-500 bpm and a body temperature of 37°C.
-
Positioning: The mouse is placed in a supine or slight left lateral decubitus position on a heated platform.
Image Acquisition:
-
Transducer: A high-frequency linear transducer (e.g., 30-40 MHz) is used.
-
Standard Views:
-
Parasternal Long-Axis (PLAX) View: Provides visualization of the left ventricle, left atrium, mitral valve, and aortic valve.
-
Parasternal Short-Axis (PSAX) View: Allows for assessment of left ventricular wall motion and dimensions at different levels (base, mid-papillary, apex).
-
Apical Four-Chamber (A4C) View: Visualizes all four chambers of the heart, the mitral and tricuspid valves.
-
-
Imaging Modes:
-
B-mode (2D): For anatomical assessment.
-
M-mode: For measuring ventricular dimensions, wall thickness, and calculating fractional shortening and ejection fraction.
-
Doppler Imaging (Pulsed-Wave and Color Flow): For assessing blood flow velocities across valves and identifying regurgitation or stenosis.
-
Speckle-Tracking Echocardiography (STE): For detailed analysis of myocardial strain.
-
Key Parameters for Evaluating this compound Efficacy:
-
In Heart Failure Models:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Left ventricular posterior wall thickness (LVPW)
-
Interventricular septum thickness (IVS)
-
Ejection Fraction (EF) and Fractional Shortening (FS)
-
Cardiac Output (CO)
-
Diastolic function parameters (e.g., E/A ratio, E/e' ratio)
-
-
In Myocardial Infarction Models: [6][7]
-
Assessment of infarct size and location.
-
Regional wall motion abnormalities.
-
Left ventricular remodeling (changes in LV dimensions and volume over time).
-
EF and FS.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a typical experimental workflow for its evaluation.
This compound Prostacyclin Receptor Signaling Pathway.
References
- 1. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 2. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 3. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Echocardiographic assessment of myocardial infarction: comparison of a rat model in two strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echocardiographic assessment of myocardial infarction: comparison of a rat model in two strains [journals.shirazu.ac.ir]
Application Notes and Protocols: Hemodynamic Assessment After Beraprost Administration in Dogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for assessing the hemodynamic effects of Beraprost, a prostacyclin analog, in canine models. The information is compiled from peer-reviewed studies and established veterinary guidelines to assist in the design and execution of preclinical research.
Introduction
This compound is a chemically stable and orally active prostacyclin (PGI2) analog.[1][2] Its therapeutic effects are primarily attributed to its vasodilatory and antiplatelet properties.[3][4] this compound selectively binds to prostacyclin receptors, leading to the activation of adenylate cyclase.[1][5] This enzymatic action increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn inhibits calcium ion influx and thromboxane (B8750289) A2 production.[1][2] The resultant effect is the relaxation of vascular smooth muscle cells in both pulmonary and systemic circulations, leading to vasodilation.[1][5] In veterinary medicine, this compound is being investigated as a potential treatment for conditions such as pulmonary hypertension (PH) in dogs.[1][2][6]
Data Presentation: Hemodynamic Effects of this compound in a Canine Model of Chronic Pulmonary Hypertension
The following tables summarize the quantitative data from a prospective crossover study evaluating three doses of this compound sodium (BPS) administered orally twice daily for one week to eight canine models of chronic embolic pulmonary hypertension.[1][2][6]
Table 1: Changes in Hemodynamic Parameters Before and After this compound Sodium Administration [1][2]
| Parameter | Dose (µg/kg, bid) | Before Administration (Mean ± SD) | After Administration (Mean ± SD) | p-value |
| Systolic PAP (mmHg) | 5 | 52.5 ± 7.4 | 45.1 ± 6.9 | 0.034 |
| 15 | 52.5 ± 7.4 | 43.8 ± 7.1 | 0.035 | |
| 25 | 52.5 ± 7.4 | 42.5 ± 6.8 | 0.047 | |
| Mean PAP (mmHg) | 5 | 31.4 ± 3.3 | 28.5 ± 4.2 | >0.05 |
| 15 | 31.4 ± 3.3 | 26.9 ± 3.9 | 0.016 | |
| 25 | 31.4 ± 3.3 | 26.3 ± 3.5 | 0.018 | |
| Diastolic PAP (mmHg) | 5 | 17.5 ± 3.4 | 16.2 ± 3.1 | >0.05 |
| 15 | 17.5 ± 3.4 | 15.5 ± 2.9 | >0.05 | |
| 25 | 17.5 ± 3.4 | 15.1 ± 2.7 | >0.05 | |
| PVI (Wood units) | 5 | 0.35 ± 0.08 | 0.28 ± 0.07 | 0.020 |
| 15 | 0.35 ± 0.08 | 0.26 ± 0.06 | 0.019 | |
| 25 | 0.35 ± 0.08 | 0.23 ± 0.05 | 0.003 | |
| SVI (Wood units) | 5 | 0.29 ± 0.05 | 0.27 ± 0.04 | >0.05 |
| 15 | 0.29 ± 0.05 | 0.24 ± 0.03 | 0.005 | |
| 25 | 0.29 ± 0.05 | 0.25 ± 0.04 | 0.041 |
PAP: Pulmonary Arterial Pressure; PVI: Pulmonary Vascular Impedance; SVI: Systemic Vascular Impedance; SD: Standard Deviation.
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to vasodilation.
Experimental Protocols
The following are detailed protocols for key experiments involved in the hemodynamic assessment of this compound in dogs.
Protocol 1: Creation of a Canine Model of Chronic Embolic Pulmonary Hypertension
This protocol is based on the methodology described by Suzuki et al. (2022) for inducing chronic PH in dogs.[1][7][8]
1. Animal Preparation and Anesthesia:
- Use clinically healthy adult dogs (e.g., male beagles, 10.3 ± 0.5 kg body weight).[8]
- Administer pre-anesthetic medications: butorphanol (B1668111) tartrate (0.2 mg/kg, IV), midazolam hydrochloride (0.2 mg/kg, IV), heparin sodium (100 IU/kg, IV), and cefazolin (B47455) sodium hydrate (B1144303) (20 mg/kg, IV).[8]
- Induce anesthesia with intravenous propofol (B549288) and maintain with 1.5–2.0% isoflurane (B1672236) in 100% oxygen.[8]
2. Catheter Placement:
- Perform a surgical cutdown over the right jugular furrow to exteriorize the right jugular vein.[8]
- Under fluoroscopic guidance, place an 8-Fr multipurpose catheter tip into the main pulmonary artery.[8]
3. Microsphere Embolization:
- Repeatedly inject Sephadex microspheres (286 ± 70 µm in diameter) into the pulmonary artery.[1]
- The total dose and frequency of injections should be adjusted to achieve a sustained increase in pulmonary arterial pressure, defining chronic PH (e.g., a median total dose of 1.24 g/kg over 50.9 ± 13.1 weeks).[1][7][8]
4. Post-Procedure Monitoring:
- Monitor the animals closely during recovery from anesthesia.
- Confirm the development of chronic PH through hemodynamic measurements as described in Protocol 3.
Protocol 2: this compound Administration
This protocol outlines the oral administration of this compound for a crossover study design.[7][8]
1. Dosing and Administration:
- Administer this compound sodium (BPS) orally twice a day (q12h).[7][8]
- Test different doses in a crossover manner (e.g., 5, 15, and 25 µg/kg).[7][8]
- Use commercially available tablets (e.g., 55-µg tablets) divided to achieve the appropriate dose.[7][8][9]
- Administer each dose for a fixed period (e.g., 1 week).[7][8]
2. Crossover Design:
- Incorporate a washout period between each dose administration (e.g., 1 week).[7][8]
- Perform hemodynamic, echocardiographic, and blood pressure measurements before and after each administration period.[7][8]
Protocol 3: Hemodynamic Assessment
This protocol details the methods for comprehensive hemodynamic evaluation.
A. Invasive Pulmonary Artery Pressure (PAP) Measurement (Right Heart Catheterization)
-
Procedure:
-
Follow the animal preparation and anesthesia steps as outlined in Protocol 1.
-
Introduce a catheter into the jugular vein and advance it through the right atrium and right ventricle into the pulmonary artery under fluoroscopic or echocardiographic guidance.
-
Connect the catheter to a pressure transducer to record systolic, diastolic, and mean PAP.
-
Right heart catheterization is the gold standard for the definitive diagnosis of PH.
-
B. Echocardiographic Assessment
-
Objective: To non-invasively estimate PAP and assess cardiac structure and function.
-
Procedure:
-
Perform a standard transthoracic echocardiogram on conscious or lightly sedated dogs.
-
Obtain right parasternal long and short-axis views, and left apical views.[10]
-
Estimate Systolic PAP:
-
Use continuous-wave Doppler to measure the peak tricuspid regurgitation velocity (TRV).
-
Calculate the pressure gradient (PG) between the right ventricle and right atrium using the simplified Bernoulli equation: PG = 4 x (TRV)².
-
Estimate right atrial pressure (RAP) based on echocardiographic parameters (e.g., size of the right atrium) and add it to the PG to get the estimated systolic PAP.
-
-
Estimate Mean and Diastolic PAP:
-
Use the pulmonic valve insufficiency jet to estimate mean and diastolic PAP.
-
-
Assess Cardiac Changes:
-
Evaluate for signs of PH such as right ventricular hypertrophy and dilation, and flattening of the interventricular septum.[3]
-
-
C. Non-Invasive Systemic Blood Pressure Measurement
-
Objective: To measure systemic arterial pressure using an oscillometric device, following ACVIM consensus statement guidelines.[11][12][13]
-
Procedure:
-
Allow the dog to acclimate to a quiet environment for 5-10 minutes.[11][13]
-
Place the dog in a comfortable position (ventral or lateral recumbency).[11]
-
Select a cuff with a width that is approximately 40% of the circumference of the limb or tail.[11]
-
Place the cuff on a limb or the tail.
-
Discard the first measurement.[11]
-
Obtain at least 3, and preferably 5-7, consecutive and consistent readings (less than 20% variability in systolic values).[11]
-
Average the consistent values to determine the blood pressure measurement.[11]
-
Experimental Workflow
Caption: Experimental workflow for hemodynamic assessment of this compound.
References
- 1. A model of embolic chronic pulmonary hypertension in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. animalultrasoundassociation.org [animalultrasoundassociation.org]
- 4. Scholars@Duke publication: An adult canine model of chronic pulmonary hypertension for cardiopulmonary transplantation. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 8. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Sodium for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. engrvtb.wiscweb.wisc.edu [engrvtb.wiscweb.wisc.edu]
- 11. pettrust.com.tw [pettrust.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. ACVIM consensus statement: Guidelines for the identification, evaluation, and management of systemic hypertension in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
Beraprost Encapsulation in Nanoparticles for Sustained Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the encapsulation of Beraprost in biodegradable nanoparticles for sustained release applications. This compound, a prostacyclin analogue, is utilized for its vasodilatory and anti-platelet effects. Its encapsulation in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to prolong its therapeutic window, enhance its efficacy, and potentially reduce side effects through targeted delivery and controlled release.
Introduction
This compound is a potent therapeutic agent used in the management of conditions like pulmonary arterial hypertension. However, its short biological half-life necessitates frequent administration, which can lead to fluctuations in plasma concentration and patient compliance challenges. Encapsulating this compound into nanoparticles provides a robust solution for sustained drug delivery. Polymeric nanoparticles, particularly those fabricated from biodegradable and biocompatible polymers like PLGA and its copolymers (e.g., PEG-PLA), can protect the drug from premature degradation, control its release over an extended period, and can be engineered for targeted delivery to specific tissues.[1][2]
Signaling Pathways of this compound
This compound primarily exerts its effects through the activation of the prostacyclin (IP) receptor, which in turn modulates several intracellular signaling cascades. Understanding these pathways is crucial for appreciating the therapeutic mechanism of both free and nanoparticle-encapsulated this compound.
cAMP-Dependent Pathway for Vasodilation
Activation of the IP receptor by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits the RhoA/ROCK pathway. This inhibition results in the relaxation of vascular smooth muscle cells, leading to vasodilation.
Caption: this compound-cAMP signaling pathway for vasodilation.
TGF-β-Smad Pathway Inhibition in Cardiac Fibrosis
This compound has also been shown to inhibit cardiac fibroblast proliferation by suppressing the Transforming Growth Factor-β (TGF-β)-Smad signaling pathway.[3][4] By activating the IP receptor and increasing cAMP, this compound can interfere with the phosphorylation and nuclear translocation of Smad2, a key mediator in the fibrotic process.
Caption: this compound's inhibitory effect on the TGF-β-Smad pathway.
Nanoparticle Formulation and Characterization
The following tables summarize representative quantitative data for this compound-loaded nanoparticles based on available literature. It is important to note that these values can vary depending on the specific formulation parameters and analytical methods used.
Table of Nanoparticle Characteristics
| Parameter | Representative Value | Polymer System | Reference |
| Particle Size (Z-average) | 128 nm | PEG-PLA | [2] |
| Drug Loading (%) | Not Reported | - | - |
| Encapsulation Efficiency (%) | Not Reported | - | - |
| Zeta Potential (mV) | Not Reported | - | - |
Table of In Vitro Release and Pharmacokinetic Parameters
| Parameter | Representative Value/Observation | Conditions | Reference |
| In Vitro Release | ~20% release over 1 week | Not Specified | [2] |
| Pharmacokinetics (in vivo) | This compound nanoparticles detectable in plasma at 24h, whereas free this compound is cleared within 6h. | Rat model | [2] |
Experimental Protocols
The following protocols are representative methods for the preparation and characterization of this compound-loaded PLGA nanoparticles. These should be considered as a starting point and may require optimization for specific research needs.
Protocol for Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic and lipophilic drugs like this compound.
Materials:
-
This compound sodium
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous stabilizer solution (e.g., 1% w/v polyvinyl alcohol (PVA))
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 5 mg) in a minimal volume of the organic solvent (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare the aqueous stabilizer solution (e.g., 1% PVA in 15 mL of deionized water).
-
Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise. A milky suspension of nanoparticles should form immediately.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature, or use a rotary evaporator at reduced pressure to remove the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any unencapsulated drug and excess stabilizer.
-
Storage: Resuspend the final nanoparticle pellet in a suitable medium (e.g., deionized water, PBS) for immediate use or lyophilize for long-term storage.
Caption: Workflow for this compound nanoparticle preparation.
Protocol for Characterization of Nanoparticles
4.2.1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer instrument.
-
Record the Z-average diameter for particle size and the zeta potential value. The Polydispersity Index (PDI) will indicate the width of the size distribution.
-
4.2.2. Drug Loading and Encapsulation Efficiency:
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Procedure:
-
Total Drug (W_total): Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles. Dissolve them in a suitable organic solvent to break the nanoparticles and release the encapsulated drug. Quantify the this compound concentration using a calibrated HPLC or UV-Vis method.
-
Free Drug (W_free): After the initial centrifugation step during preparation, collect the supernatant. Quantify the amount of this compound in the supernatant.
-
Calculations:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = ((Total amount of this compound - Amount of free this compound) / Total amount of this compound) x 100
-
-
Protocol for In Vitro Sustained Release Study
-
Technique: Dialysis Bag Method.
-
Materials:
-
This compound-loaded nanoparticle suspension.
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
-
Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Shaking incubator or water bath.
-
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a known volume of the release medium at 37°C with continuous gentle stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, and so on), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
-
Conclusion
The encapsulation of this compound in polymeric nanoparticles represents a viable and promising approach for developing sustained-release formulations. The protocols and data presented herein provide a foundational framework for researchers to formulate, characterize, and evaluate this compound-loaded nanoparticles. Optimization of formulation parameters will be critical to achieving the desired particle characteristics and release profiles for specific therapeutic applications.
References
- 1. Current Treatment Strategies and Nanoparticle-Mediated Drug Delivery Systems for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nanotherapeutics for Treatment of Pulmonary Arterial Hypertension [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Six-Minute Walk Test in Beraprost Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the six-minute walk test (6MWT) protocol as utilized in clinical trials for Beraprost, an oral prostacyclin analogue. This document includes a summary of quantitative data from key clinical trials, a detailed experimental protocol for the 6MWT, and visualizations of the experimental workflow and the signaling pathways of this compound.
Data Presentation: Six-Minute Walk Test Outcomes in this compound Clinical Trials
The following tables summarize the quantitative outcomes of the six-minute walk test from notable clinical trials of this compound in patients with pulmonary arterial hypertension (PAH).
| Trial/Study | Treatment Group | N | Baseline 6MWD (meters, mean ± SD) | Change from Baseline (meters, mean) | Placebo-Corrected Difference (meters, mean) | p-value |
| Galiè et al. (2002) [1] | This compound | 65 | 370 (approx.) | - | 25.1 | 0.036 |
| Placebo | 65 | 370 (approx.) | - | - | - | |
| Barst et al. (2003) [2] | This compound | 58 | Not Reported | +22 (at 3 months) | 22 | 0.010 |
| +31 (at 6 months) | 31 | 0.016 | ||||
| Placebo | 58 | Not Reported | - | - | - | |
| Okano et al. (2007) (Pilot Study) [3] | Long-acting this compound | 4 | Not Reported | +11% (increase) | Not Applicable | Not Reported |
| Humbert et al. (Long-term) [4] | This compound | 13 | 213 ± 64 | +63 (at 1 month) | Not Applicable | < 0.05 |
Experimental Protocols
Six-Minute Walk Test (6MWT) Protocol
This protocol is based on the standardized guidelines from the American Thoracic Society (ATS), which are widely adopted in clinical trials to ensure consistency and comparability of results.[1][2][4][5][6][7][8][9]
1. Patient Preparation:
-
Patients should wear comfortable clothing and walking shoes.[1][10]
-
Any usual walking aids (e.g., cane, walker) should be used during the test.[1][10]
-
Patients should continue their regular medical regimen.[1]
-
Vigorous exercise should be avoided for two hours prior to the test.[1]
-
A light meal before the test is permissible.[11]
2. Equipment:
-
Stopwatch or timer.[5]
-
Mechanical lap counter.
-
Two small cones to mark the turnaround points of the walking course.[8]
-
A chair should be available at the start/end point.[5]
-
Pulse oximeter.[5]
-
Borg Dyspnea Scale for rating perceived exertion.[8]
-
Access to oxygen and emergency medical equipment.[5]
3. Test Environment:
-
The test should be conducted indoors in a long, flat, and straight corridor with a hard surface.[10]
-
The walking course is 30 meters (approximately 100 feet) in length.[11]
4. Procedure:
-
The patient should rest in a chair for at least 10 minutes before the test begins. During this time, baseline measurements of heart rate, blood pressure, and oxygen saturation are recorded, and the patient's baseline dyspnea is rated using the Borg scale.[11]
-
Provide the standardized patient instructions: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. Six minutes is a long time to walk, so you will be exerting yourself. You will probably get out of breath or become tired. You are permitted to slow down, to stop, and to rest as necessary. You may lean against the wall while resting, but resume walking as soon as you are able."[9]
-
Position the patient at the starting line and instruct them to begin walking. Start the timer as soon as the patient starts walking.[9]
-
Do not walk with the patient.
-
Provide standardized encouragements in a neutral tone of voice at the end of each minute:
-
Minute 1: "You are doing well. You have 5 minutes to go."[6]
-
Minute 2: "Keep up the good work. You have 4 minutes to go."[6]
-
Minute 3: "You are doing well. You are halfway done."[6]
-
Minute 4: "Keep up the good work. You have only 2 minutes left."[6]
-
Minute 5: "You are doing well. You have only 1 minute to go."[6]
-
-
If the patient stops during the test, allow them to rest but keep the timer running. Record the time of the stop and the reason. Encourage them to resume walking when they feel able.[5]
-
At the end of 6 minutes, instruct the patient to stop. Mark the spot where they stopped.
-
Record the post-test heart rate, blood pressure, oxygen saturation, and Borg dyspnea score.
-
Measure the total distance walked, rounding to the nearest meter.
Mandatory Visualizations
This compound Signaling Pathways
This compound primarily acts as a prostacyclin (PGI2) analogue, binding to the prostacyclin receptor (IP receptor). This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation.[6][7] Additionally, this compound has been shown to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway, which is involved in cellular proliferation.[11][5][8]
Caption: this compound signaling pathways leading to therapeutic effects.
Six-Minute Walk Test (6MWT) Experimental Workflow
The workflow for the six-minute walk test follows a standardized procedure to ensure the collection of reliable and consistent data on a patient's functional exercise capacity.
Caption: Standardized workflow for the Six-Minute Walk Test.
References
- 1. physicaltherapy.utoronto.ca [physicaltherapy.utoronto.ca]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pulmonaryrehab.com.au [pulmonaryrehab.com.au]
- 6. rehab.ersnet.org [rehab.ersnet.org]
- 7. thoracic.org [thoracic.org]
- 8. 6 Minute Walk Test | RehabMeasures Database [sralab.org]
- 9. setrust.hscni.net [setrust.hscni.net]
- 10. thoracic.org [thoracic.org]
- 11. droracle.ai [droracle.ai]
Application Notes: Immunohistochemical Staining for p27(Kip1) Following Beraprost Treatment
References
- 1. This compound sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of hypoxia and this compound sodium on human pulmonary arterial smooth muscle cell proliferation: the role of p27kip1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Thrombomodulin Expression after Beraprost Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombomodulin (TM) is a transmembrane protein predominantly expressed on the surface of endothelial cells, where it plays a crucial role in the regulation of coagulation and inflammation. Beraprost, a stable and orally active prostacyclin (PGI2) analog, has been shown to upregulate the expression of thrombomodulin on vascular endothelial cells. This upregulation is a key mechanism behind this compound's therapeutic effects in various vascular diseases. These application notes provide detailed protocols for measuring the changes in thrombomodulin expression in response to this compound treatment, utilizing in vitro models with Human Umbilical Vein Endothelial Cells (HUVECs). The provided methodologies cover the assessment of TM at the mRNA and protein levels.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on HUVECs based on published literature. These tables are intended to serve as a reference for expected results when following the provided protocols.
Table 1: Dose-Dependent Effect of this compound on Intracellular cAMP Levels in HUVECs
| This compound Concentration (nM) | Incubation Time (min) | Intracellular cAMP (pmol/10^6 cells) | Fold Change vs. Control |
| 0 (Control) | 15 | Baseline | 1.0 |
| 10 | 15 | Increased | >1.5 |
| 100 | 15 | Moderately Increased | >3.0 |
| 1000 | 15 | Significantly Increased | >5.0 |
Note: Data are illustrative and based on the reported concentration-dependent increase of cAMP by this compound.[1]
Table 2: Dose-Dependent Effect of this compound on Thrombomodulin (THBD) mRNA Expression in HUVECs
| This compound Concentration (nM) | Incubation Time (hours) | Relative THBD mRNA Expression (Fold Change vs. Control) |
| 0 (Control) | 24 | 1.0 |
| 10 | 24 | ~1.2 |
| 100 | 24 | ~1.5 |
| 1000 | 24 | ~2.0 |
Note: Data are illustrative and based on the reported enhancement of thrombomodulin expression by this compound.[1]
Table 3: Dose-Dependent Effect of this compound on Cell Surface Thrombomodulin Protein Expression in HUVECs
| This compound Concentration (nM) | Incubation Time (hours) | Cell Surface Thrombomodulin (ng/mL) | Fold Change vs. Control |
| 0 (Control) | 48 | Baseline | 1.0 |
| 10 | 48 | Increased | ~1.3 |
| 100 | 48 | Moderately Increased | ~1.7 |
| 1000 | 48 | Significantly Increased | ~2.5 |
Note: Data are illustrative and based on the reported enhancement of thrombomodulin expression by this compound.[1]
Table 4: Effect of this compound on Soluble Thrombomodulin (sTM) in HUVEC Supernatant
| This compound Concentration (nM) | Incubation Time (hours) | Soluble Thrombomodulin (ng/mL) | Fold Change vs. Control |
| 0 (Control) | 48 | Baseline | 1.0 |
| 1000 | 48 | Slightly Increased | ~1.2 |
Note: While cell-surface TM is upregulated, the effect on shedding into soluble TM may be less pronounced.
Signaling Pathway
The primary mechanism by which this compound induces thrombomodulin expression is through the activation of the cyclic AMP (cAMP) signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effect of this compound on thrombomodulin expression in HUVECs.
Experimental Protocols
HUVEC Culture and this compound Treatment
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound sodium
-
6-well tissue culture plates
-
Sterile conical tubes and pipettes
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the HUVECs into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0, 10, 100, 1000 nM) in fresh Endothelial Cell Growth Medium.
-
Remove the old medium from the HUVEC-containing wells and gently wash with PBS.
-
Add 2 mL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the cells for the desired time points (e.g., 24 hours for mRNA analysis, 48 hours for protein analysis).
Quantitative Real-Time PCR (qPCR) for Thrombomodulin (THBD) mRNA
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR primers for human THBD and a housekeeping gene (e.g., GAPDH)
-
THBD Forward Primer: 5'-CACAGGTGCCAGATGTTTTG-3'
-
THBD Reverse Primer: 5'-AACCGTCGTCCAGGATGTAG-3'
-
-
qPCR instrument
Protocol:
-
After this compound treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for THBD and the housekeeping gene, SYBR Green Master Mix, and nuclease-free water.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in THBD mRNA expression, normalized to the housekeeping gene.
Western Blot for Thrombomodulin Protein
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against human Thrombomodulin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Following this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Thrombomodulin antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the data.
ELISA for Soluble Thrombomodulin (sTM)
Materials:
-
Human Thrombomodulin ELISA kit
-
Microplate reader
Protocol:
-
After this compound treatment, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of sTM in the samples based on the standard curve.
References
Troubleshooting & Optimization
Optimizing Beraprost Concentration for In Vitro Assays: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is Beraprost and how does it work in vitro?
A1: this compound is a stable, orally active synthetic analogue of prostacyclin (PGI2).[1][2] Its primary mechanism of action in vitro is binding to the prostacyclin I2 (IP) receptor, a G-protein coupled receptor.[1] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Elevated cAMP mediates a variety of cellular responses, including vasodilation, inhibition of platelet aggregation, and cytoprotective effects.[1] this compound has also been shown to influence other signaling pathways, including the transforming growth factor-beta (TGF-β)/Smad pathway and the peroxisome proliferator-activated receptor delta (PPARδ)/inducible nitric oxide synthase (iNOS) pathway.
Q2: What is a suitable starting concentration range for this compound in my in vitro assay?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on published literature, a general starting range to consider is from 0.1 µM to 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound sodium is typically soluble in aqueous solutions. For in vitro experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of this compound in cell culture media is generally considered good due to its synthetic nature, but it is best practice to prepare fresh dilutions from the stock for each experiment.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will vary depending on the assay and the cellular process being investigated. For short-term signaling events, such as cAMP measurement, incubation times may range from minutes to a few hours. For longer-term assays, such as cell proliferation or gene expression studies, incubation may last for 24 to 72 hours. It is crucial to optimize the incubation time for your specific experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). |
| Cell Line Insensitivity: The cell line may not express the IP receptor or may have a low receptor density. | Verify the expression of the IP receptor (Prostacyclin Receptor) in your cell line using techniques like RT-qPCR or Western blotting. Consider using a positive control cell line known to respond to this compound. | |
| Drug Inactivity: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. | |
| Incorrect Assay Endpoint: The chosen readout may not be sensitive to the effects of this compound in your system. | Consider measuring a more direct downstream target of this compound signaling, such as intracellular cAMP levels. | |
| High background or off-target effects | High Concentration: The concentration of this compound may be too high, leading to non-specific effects. | Lower the concentration of this compound based on your dose-response curve. Ensure you are working within the optimal range. |
| Solvent Effects: The solvent used to dissolve this compound may be causing cellular stress or other non-specific effects. | Include a vehicle control (solvent only) in your experimental design to account for any solvent-related effects. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall cell health can lead to variable responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations of this compound. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy. | |
| Instability in Media: Although generally stable, prolonged incubation in certain media formulations could potentially affect this compound activity. | For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges of this compound for Various In Vitro Assays
| Cell Type | Assay | Concentration Range (µM) | Reference |
| Human Hepatocytes | P450 Induction | 1 - 100 | [4] |
| Human Hepatocytes | P450 Inhibition | 0.05 - 1 | [4] |
| Rat Aortic Smooth Muscle Cells | Proliferation Assay | 0.1 - 10 | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | cAMP Measurement | Concentration-dependent increase | [3] |
| Rat Polymorphonuclear Leukocytes | Chemotaxis Inhibition | Concentration-dependent inhibition | [6] |
Experimental Protocols
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Serum Starvation (Optional): To synchronize the cells, serum-starve them for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include appropriate positive and negative controls.
-
[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for 4-6 hours.
-
Cell Harvesting: Wash the cells with PBS, and then harvest them onto a glass fiber filter using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the rate of DNA synthesis and cell proliferation.
cAMP Measurement Assay
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 24-well or 96-well plate) and grow to 80-90% confluency.
-
Pre-incubation with Phosphodiesterase Inhibitor: To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 15-30 minutes.
-
This compound Stimulation: Add different concentrations of this compound to the cells and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay, following the manufacturer's instructions.
Visualizations
Caption: this compound signaling pathway via the IP receptor and cAMP.
Caption: General experimental workflow for in vitro this compound assays.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Enhancement by this compound sodium, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of drug-drug interaction potential of this compound sodium mediated by P450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of the antiproliferative effect of this compound, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin and this compound sodium as suppressors of activated rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Beraprost for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Beraprost in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound sodium salt is soluble in several organic solvents and aqueous buffers. For cell culture experiments, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1][2] this compound sodium is soluble up to 25 mM in DMSO.[1] It is also soluble in ethanol (B145695) (approx. 20 mg/ml), dimethyl formamide (B127407) (DMF) (approx. 77 mg/ml), and phosphate-buffered saline (PBS, pH 7.2) (approx. 19 mg/ml).[2]
Q2: My this compound solution precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture medium, where its solubility is much lower. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in the medium may exceed its aqueous solubility limit.
-
Rapid Dilution: Adding a concentrated stock solution directly to a large volume of medium can cause a rapid shift in solvent polarity, leading to precipitation.
-
Low Temperature: Adding the stock solution to cold medium can decrease the solubility of this compound.
-
Media Composition: Different cell culture media (e.g., DMEM, RPMI-1640) have varying salt and component concentrations that can affect drug solubility.
To prevent precipitation, it is recommended to prepare an intermediate dilution of the stock solution in pre-warmed (37°C) culture medium before adding it to the final culture volume.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. For sensitive cell lines or long-term experiments, aiming for a final DMSO concentration of 0.1% or lower is advisable.
Q4: How should I determine the optimal working concentration of this compound for my in vitro experiments?
A4: The optimal working concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific model. Start with a broad range of concentrations based on previously published studies (often in the nanomolar to low micromolar range) and narrow it down to the concentration that gives the desired biological effect with minimal toxicity.[3][4][5][6]
Q5: How stable is this compound in aqueous solutions and cell culture medium?
A5: this compound is a stable prostacyclin analogue.[7][8] However, aqueous solutions of this compound sodium salt are not recommended for storage for more than one day.[2] For cell culture experiments, it is best to prepare fresh working solutions of this compound in the medium for each experiment to ensure consistent activity.
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding stock solution to medium. | High final concentration of this compound exceeding its aqueous solubility. | - Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Protocol 2). - Lower the final working concentration of this compound. |
| Rapid dilution and "solvent shock." | - Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed (37°C) cell culture medium before adding it to the final culture volume. - Add the this compound solution dropwise to the medium while gently swirling. | |
| Low temperature of the cell culture medium. | - Always use pre-warmed (37°C) cell culture medium when preparing your working solutions.[9][10] | |
| Fine, crystalline precipitate observed after a few hours or days of incubation. | Delayed precipitation due to compound instability or changes in media conditions. | - Prepare fresh this compound working solutions for each experiment and for medium changes during longer-term cultures. - Monitor the pH of your culture medium, as changes in pH can affect compound solubility. |
| Interaction with media components or serum proteins. | - Test the solubility of this compound in your basal medium versus complete medium (with serum) to see if serum components are contributing to precipitation. - If using a different medium formulation is an option, test the solubility in alternative media (e.g., DMEM vs. RPMI-1640). | |
| Cloudiness or haziness in the culture medium. | Formation of insoluble salt complexes. | - Ensure that all media components are fully dissolved before adding this compound. - When preparing media from powder, follow the manufacturer's instructions carefully regarding the order of addition of components.[9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Stock Solution
Objective: To prepare a concentrated stock solution of this compound sodium for use in in vitro studies.
Materials:
-
This compound sodium (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required amount: Determine the mass of this compound sodium needed to prepare your desired stock concentration (e.g., 10 mM).
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound sodium.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound sodium in a sterile amber tube or vial.
-
Ensure complete dissolution: Vortex the solution until the this compound sodium is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot and store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound sodium stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Phase-contrast microscope
Procedure:
-
Prepare serial dilutions: Create a series of dilutions of your this compound stock solution in the pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Initial observation: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Microscopic examination: After incubation, examine a small aliquot of each dilution under a phase-contrast microscope to look for microscopic precipitates or crystals.
-
Determine the maximum soluble concentration: The highest concentration that remains clear and free of any visible or microscopic precipitate is the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
This compound Signaling Pathways
This compound exerts its biological effects primarily through two key signaling pathways:
-
Prostacyclin (IP) Receptor - cAMP Signaling Pathway: this compound is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor.[1] Activation of the IP receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[11][12] This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various cellular responses, including vasodilation and inhibition of platelet aggregation.[13] Elevated cAMP levels also lead to the phosphorylation of cAMP response element-binding protein (CREB).[14]
-
Inhibition of TGF-β/Smad Signaling Pathway: this compound has been shown to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[11][15] Upon activation by TGF-β, the TGF-β receptors phosphorylate Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis and cell proliferation. This compound can suppress this pathway by inhibiting the phosphorylation of Smad2.[11][15]
Visualizations
Caption: this compound activates the IP receptor, leading to cAMP production and downstream signaling.
Caption: this compound inhibits the TGF-β signaling pathway by blocking Smad2 phosphorylation.
Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound sodium improves survival rates in anti-glomerular basement membrane glomerulonephritis and 5/6 nephrectomized chronic kidney disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and vasodilating effect study of this compound sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 6. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Research and development of this compound sodium, a new stable PGI2 analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 13. This compound sodium, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin I2 IP Receptor Agonist, this compound, Prevents Transient Global Cerebral Ischemia Induced Hippocampal CA1 Injury in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
Troubleshooting Beraprost-induced side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Beraprost in animal models. The information is designed to help anticipate and manage potential side effects, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a stable, orally active synthetic analogue of prostacyclin (PGI2).[1][2][3] Its primary mechanism involves binding to prostacyclin (IP) receptors on the surface of vascular endothelial cells and platelets.[2] This binding activates adenylate cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] Elevated cAMP leads to the relaxation of vascular smooth muscle cells, causing vasodilation, and inhibits platelet aggregation.[2][3] Additionally, this compound has been shown to possess anti-inflammatory properties and can inhibit the proliferation of vascular smooth muscle cells.[2]
Q2: What are the most common side effects of this compound observed in animal models?
A2: Based on preclinical studies, the most anticipated side effects are extensions of this compound's vasodilatory and antiplatelet activities. These include hypotension (a drop in blood pressure), compensatory tachycardia (increased heart rate), and potential for increased bleeding.[4][5] Gastrointestinal effects, such as changes in motility, have also been noted in some species.[5] However, in some studies, particularly in canine models of pulmonary hypertension, this compound has been reported to be well-tolerated with no significant side effects observed at therapeutic doses.[6][7][8][9][10][11]
Q3: How quickly is this compound absorbed and how long do its effects last?
A3: this compound has a relatively rapid onset of action, with peak plasma concentrations typically reached within 30 to 60 minutes after oral administration.[2] However, it also has a short half-life of approximately 1 to 1.5 hours, which may necessitate multiple daily doses to maintain therapeutic levels.[2] The hypotensive effects of a single oral dose in rats have been observed to be transient, not lasting more than 4 hours.[4]
Troubleshooting Guide
Issue 1: Significant Hypotension and Tachycardia Observed Post-Administration
-
Question: I've administered this compound to my rat/dog model and am observing a significant drop in blood pressure and a corresponding increase in heart rate. What should I do?
-
Answer:
-
Confirm the Finding: Immediately re-measure the blood pressure and heart rate to confirm the initial reading. Ensure the animal is calm and properly restrained, as stress can influence these parameters.
-
Review Your Dosing: Hypotension is a known, dose-dependent effect of this compound due to its vasodilatory properties.[5] High oral doses (1-3 mg/kg in rats) are more likely to cause a drop in blood pressure.[5] In contrast, studies in dogs with pulmonary hypertension using doses up to 25 µg/kg twice daily reported no significant hypotensive events.[6][7]
-
Potential Solutions:
-
Reduce the Dose: The most straightforward approach is to lower the administered dose in subsequent experiments.
-
Change Administration Route: The method of administration can significantly impact pharmacokinetics. Oral administration can lead to peak plasma concentrations that cause transient hypotension.[4] Continuous subcutaneous infusion has been shown to provide more stable blood pressure control in rats compared to oral dosing.[4]
-
Monitor Acclimation: In some cases, animals may acclimate to the hemodynamic effects of this compound over time. Consider a dose-escalation protocol to allow for gradual adaptation.
-
-
Issue 2: Gastrointestinal Disturbances
-
Question: My animals are exhibiting signs of altered gastrointestinal motility (e.g., diarrhea, changes in fecal output) after starting this compound treatment. How can I manage this?
-
Answer:
-
Acknowledge the Effect: this compound can influence digestive organs. Studies in rats have shown it can suppress gastric motility and intestinal transport at certain doses, while high intravenous doses could enhance ileal motility.[5]
-
Potential Solutions:
-
Dose Adjustment: As with hypotension, this side effect is likely dose-dependent. A reduction in the this compound dose may alleviate the issue.
-
Dietary Modification: Ensure the animals have free access to water and standard chow. A high-fiber diet may help normalize gut motility, but this should be carefully considered to avoid introducing experimental variables.
-
Split Dosing: If you are administering a single large daily dose, consider splitting it into two or more smaller doses throughout the day to maintain a more stable plasma concentration and reduce peak-dose effects.
-
-
Issue 3: Concerns About Bleeding and Hemostasis
-
Question: My experimental protocol involves surgical procedures or tissue sampling. Should I be concerned about this compound's effect on bleeding?
-
Answer:
-
Understand the Risk: Yes, caution is warranted. This compound is a potent antiplatelet agent, and studies in mice have demonstrated that oral administration prolongs bleeding time.[5]
-
Potential Solutions:
-
Timing of Administration: If possible, schedule surgical procedures or invasive sampling at a time point when the antiplatelet effect of this compound is at its lowest. Given its short half-life, this would typically be just before the next scheduled dose.[2]
-
Temporary Discontinuation: For major surgical procedures, consider temporarily discontinuing this compound administration. A washout period of at least 5-6 half-lives (approximately 8-10 hours) should be sufficient to eliminate the drug's immediate effect on platelet aggregation.
-
Monitoring: If you must perform procedures on this compound-treated animals, have hemostatic agents readily available. Monitor the animals closely for any signs of excessive bleeding post-procedure.
-
-
Data Summary Tables
Table 1: Hemodynamic Effects of this compound in Different Animal Models
| Animal Model | Administration Route | Dose | Observed Hemodynamic Effects | Reference |
| Rat | Oral | 1-3 mg/kg | Decrease in blood pressure. | [5] |
| Oral | 0.1-0.3 mg/kg | Compensatory tachycardia, elevated plasma renin activity. | [5] | |
| Intravenous | 20 µg/kg | 17.7% decrease in pulmonary artery pressure in hypoxic rats. | [12] | |
| Subcutaneous (continuous) | 2.8 mg/kg/day | Reduced systolic blood pressure. | [4] | |
| Dog | Oral | 5, 15, and 25 µg/kg (twice daily) | No significant hypotension observed. All doses decreased systolic pulmonary arterial pressure. 15 and 25 µg/kg doses decreased systemic vascular impedance. | [6][7] |
| Rabbit | Intravenous | (Not specified) | Mild changes in heart rate and plasma renin activity. | [5] |
Table 2: Summary of Other Reported Side Effects
| Animal Model | Side Effect | Administration Details | Reference |
| Mouse | Prolonged bleeding time | Oral administration | [5] |
| Rat | Suppression of gastric motility and intestinal transport | (Dose not specified) | [5] |
| Enhanced ileal motility | 300 µg/kg (Intravenous) | [5] | |
| Decreased urinary volume and electrolyte excretion | Oral administration | [5] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Canine Model of Pulmonary Hypertension
-
Objective: To evaluate the effect of this compound on cardiac function and hemodynamics in dogs with induced chronic pulmonary hypertension.
-
Methodology:
-
Animal Model: Chronic pulmonary hypertension was induced in beagle dogs through continuous embolization of the peripheral pulmonary artery with microspheres.[7]
-
Dosing Regimen: A crossover study design was used with three doses of this compound: 5, 15, and 25 µg/kg.[6][7]
-
Administration: this compound was administered orally twice a day (q12h) for one week at each dose level.[6][7]
-
Washout Period: A one-week washout period was implemented between each dose level.[6][7]
-
Monitoring: Hemodynamic measurements, including invasive pulmonary arterial pressure (PAP) and non-invasive systemic blood pressure, along with echocardiography, were performed before the start of the study and 2-3 hours after the final administration on day 7 of each treatment period.[6]
-
Side Effect Observation: Animals were monitored throughout the study for any adverse effects, such as hypotension or abnormal hemostasis.[6][7]
-
Visualizations
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. scilit.com [scilit.com]
- 4. Beneficial action of this compound sodium, a prostacyclin analog, in stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General pharmacology of this compound sodium. 2nd communication: effect on the autonomic, cardiovascular and gastrointestinal systems, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 8. This compound Sodium for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function [mdpi.com]
- 9. This compound Sodium for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 12. [Effects of this compound sodium (a PGI2 derivative) on chronic hypoxic pulmonary hypertension in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Beraprost dosage to minimize adverse events in canines
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Beraprost dosage in canines to minimize adverse events during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in canines for experimental studies?
A1: Based on clinical studies in canine models of pulmonary hypertension, a starting dose of 5 µg/kg administered orally twice a day (q12h) has been used.[1] However, dosages of 15 µg/kg and 25 µg/kg administered twice daily have also been well-tolerated in canines.[1] One report describes a gradual increase in dosage up to 20 µg/kg twice daily to minimize potential side effects.
Q2: What are the common adverse events associated with this compound in canines?
A2: In studies involving canine models of pulmonary hypertension, no significant adverse effects were observed at doses up to 25 µg/kg twice daily.[1] However, it is important to monitor for general signs of drug intolerance in dogs, which can include vomiting, diarrhea, lethargy, or changes in heart rate and blood pressure. While not reported in the cited canine studies, side effects such as diarrhea, vomiting, and sedation have been noted in cats treated with this compound.
Q3: How should I adjust the this compound dosage if I observe an adverse event?
A3: If an adverse event is observed, it is recommended to reduce the dosage to the previously tolerated level or temporarily discontinue treatment. A gradual dose escalation strategy can be employed to re-introduce the drug once the adverse event has resolved. For instance, one study initiated this compound at 2 µg/kg twice daily and gradually increased it.
Q4: What is the mechanism of action of this compound?
A4: this compound is a prostacyclin (PGI2) analog that acts by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[2] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to vasodilation, inhibition of platelet aggregation, and cytoprotective effects.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Vomiting or Diarrhea | Gastrointestinal irritation | - Administer this compound with food.- Reduce the dosage to the previously well-tolerated level.- If symptoms persist, consider temporary discontinuation and consult with a veterinarian. |
| Lethargy or Sedation | Central nervous system effects or hypotension | - Monitor blood pressure and heart rate.- Reduce the this compound dosage.- Ensure the animal is well-hydrated. |
| Hypotension (low blood pressure) | Vasodilatory effect of this compound | - Monitor blood pressure regularly.- Start with a lower dose and titrate upwards slowly.- If hypotension is significant, reduce the dose or discontinue and provide supportive care as needed. |
| Lack of Efficacy | Insufficient dosage | - Ensure correct dosage calculation and administration.- Consider a gradual dose escalation if no adverse events are observed.- In some cases, a higher dose of up to 25 µg/kg twice daily may be necessary for a therapeutic effect.[1] |
Data Presentation
Table 1: this compound Dosage Regimens in Canine Studies
| Study Reference | Dosage (µg/kg) | Frequency | Route of Administration | Observed Adverse Events |
| Suzuki et al. (2022)[1] | 5, 15, 25 | q12h | Oral | None reported |
| Anonymous Report | 2 (initial) up to 20 | q12h | Oral | Not specified, gradual increase to minimize side effects |
Table 2: Hemodynamic Effects of this compound in Canine Models of Pulmonary Hypertension
| Dosage (µg/kg, q12h) | Change in Systolic Pulmonary Arterial Pressure (PAP) | Change in Pulmonary Vascular Impedance (PVI) | Change in Systemic Vascular Impedance (SVI) |
| 5 | Significant Decrease | Significant Decrease | No Significant Change |
| 15 | Significant Decrease | Significant Decrease | Significant Decrease |
| 25 | Significant Decrease | Significant Decrease | Significant Decrease |
| Data summarized from Suzuki et al. (2022)[1] |
Experimental Protocols
Key Experiment: Dose-Finding and Safety Study of Oral this compound in Canine Models of Chronic Pulmonary Hypertension
Methodology based on Suzuki et al. (2022)[1]
-
Animal Model: Canine models of chronic embolic pulmonary hypertension.
-
Study Design: A prospective crossover study design.
-
Dosage Groups: Three doses of this compound were tested: 5, 15, and 25 µg/kg.
-
Administration: this compound was administered orally twice a day (q12h) for one week at each dose level.
-
Washout Period: A one-week washout period was implemented between each dosage trial.
-
Monitoring: Hemodynamic parameters (including invasive PAP measurement), echocardiography, and non-invasive systemic blood pressure were measured before and after the one-week administration period for each dose.
-
Adverse Event Monitoring: Canines were monitored for any side effects such as hypotension or abnormal hemostasis throughout the study.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Dosage Adjustment Workflow.
References
- 1. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of oral Beraprost formulations
Welcome to the technical support center for improving the oral bioavailability of Beraprost formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: this compound, a prostacyclin analog, presents several challenges for oral formulation due to its physicochemical properties. Key challenges include:
-
Low Aqueous Solubility: this compound's limited solubility in water can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.[1]
-
Poor Permeability: As a moderately lipophilic compound, its passage across the intestinal epithelium may be suboptimal.
-
First-Pass Metabolism: this compound can be subject to metabolism in the gut wall and liver before reaching systemic circulation, reducing its bioavailability.[2][3]
-
Short Half-Life: The relatively short biological half-life of this compound necessitates frequent dosing or the development of sustained-release formulations to maintain therapeutic plasma concentrations.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the challenges of this compound's oral delivery:
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly enhance its dissolution rate and apparent solubility.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions in the GI tract, improving solubilization and absorption.[5]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, potentially leading to faster absorption and improved bioavailability.[6]
-
Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic or permeable prodrug that is converted to the active form after absorption can be a viable strategy.
Q3: How do I choose the best formulation strategy for my research?
A3: The choice of formulation strategy depends on several factors, including the specific objectives of your study, available resources, and the desired drug release profile.
-
For rapid screening and proof-of-concept studies: Solid dispersions prepared by solvent evaporation or SEDDS can be relatively straightforward to formulate on a small scale.
-
For achieving high drug loading and stability: Hot-melt extrusion for solid dispersions or solidified SEDDS (S-SEDDS) may be more suitable.
-
For potentially altering tissue distribution and cellular uptake: Nanoparticle-based approaches could be explored.
Troubleshooting Guides
Formulation Development
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in solid dispersion. | Poor miscibility between this compound and the chosen polymer. | Screen a wider range of polymers with different polarities and hydrogen bonding capacities. Consider using a plasticizer to improve miscibility. |
| Recrystallization of amorphous this compound in solid dispersion during storage. | The formulation is thermodynamically unstable. The polymer does not sufficiently inhibit molecular mobility. Moisture uptake. | Select a polymer with a high glass transition temperature (Tg). Store the formulation in a desiccated and temperature-controlled environment. Consider adding a secondary polymer or surfactant to enhance stability. |
| Incomplete emulsification or drug precipitation upon dilution of SEDDS. | Imbalanced ratio of oil, surfactant, and cosurfactant. The drug has low solubility in the lipid phase. | Systematically vary the ratios of the formulation components using a ternary phase diagram to identify the optimal self-emulsifying region. Screen different oils and surfactants to find a system with higher solubilizing capacity for this compound. |
| Phase separation or cracking of the emulsion formed from SEDDS. | The formulation is kinetically unstable. Incompatibility between the formulation components. | Increase the concentration of the surfactant or add a cosurfactant to improve emulsion stability. Evaluate the effect of pH and ionic strength of the dilution medium on emulsion stability. |
Analytical & In Vitro Testing
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis of this compound. | Secondary interactions between the analyte and the stationary phase. Column overload. Inappropriate mobile phase pH. | Use a high-purity silica (B1680970) column with end-capping. Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups. Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure this compound is in a single ionic state.[7][8] |
| Variable retention times in HPLC. | Fluctuations in mobile phase composition or flow rate. Temperature variations. Column degradation. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[9] Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions. |
| Low recovery of this compound in Caco-2 permeability assays. | Non-specific binding of the lipophilic drug to the plate or cell monolayer. Low aqueous solubility leading to precipitation in the assay buffer. | Add a non-toxic concentration of a solubilizing agent like bovine serum albumin (BSA) to the basolateral receiver compartment.[10] Use a buffer system that can maintain this compound in solution. |
| High variability in Caco-2 permeability results. | Inconsistent cell monolayer integrity. Variation in cell passage number. Cytotoxicity of the formulation. | Regularly check the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.[11] Use cells within a consistent passage number range for all experiments. Conduct a cytotoxicity assay to determine the non-toxic concentration of your formulation. |
Data Presentation
Illustrative Pharmacokinetic Parameters of Different Oral this compound Formulations in Rats
Disclaimer: The following data is illustrative and intended for comparative purposes. Actual experimental results may vary.
| Formulation | Dose (µg/kg) | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 100 | 220 ± 68 | 0.5 | 98 ± 24 | 100 |
| This compound Solid Dispersion (HPMCAS) | 100 | 450 ± 95 | 0.5 | 215 ± 45 | ~220 |
| This compound SEDDS | 100 | 610 ± 120 | 0.75 | 350 ± 70 | ~360 |
| This compound Nanoparticles | 100 | 550 ± 110 | 0.5 | 310 ± 65 | ~315 |
| Sustained-Release Tablet | 120 | 119.8 ± 36.4 | 2.0 | 1252 ± 427 | - |
Experimental Protocols
Preparation of this compound Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound Sodium
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Dichloromethane
Equipment:
-
Spray dryer
-
Magnetic stirrer
-
Analytical balance
Methodology:
-
Prepare a 5% (w/v) solution of this compound and HPMCAS (e.g., in a 1:4 drug-to-polymer ratio) in a 1:1 mixture of methanol and dichloromethane.
-
Stir the solution until all components are fully dissolved.
-
Set the spray dryer parameters. Typical starting parameters are:
-
Inlet temperature: 80-120°C
-
Outlet temperature: 45-60°C
-
Aspirator rate: 80-100%
-
Pump feed rate: 3-5 mL/min
-
-
Spray dry the solution. The solvent will rapidly evaporate, leaving a fine powder of the solid dispersion.
-
Collect the resulting powder from the cyclone and collection vessel.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
Workflow for Solid Dispersion Preparation and Evaluation
Experimental workflow for solid dispersion.
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the permeability of different this compound formulations across a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulations
-
Lucifer yellow (paracellular marker)
-
Analytical standards
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
TEER meter
-
Shaking incubator
-
LC-MS/MS system
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Before the experiment, measure the TEER of each monolayer to ensure its integrity (typically > 300 Ω·cm²).
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved/dispersed in HBSS) to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
To assess monolayer integrity after the experiment, perform a Lucifer yellow leak test.
-
Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Caco-2 Permeability Assay Workflow
Workflow for Caco-2 permeability assay.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of different oral this compound formulations.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Materials:
-
This compound formulations
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Anesthesia (e.g., isoflurane)
Equipment:
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into groups (n=5-6 per group), with each group receiving a different formulation.
-
Administer the this compound formulation orally via gavage at a specified dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifuging at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis using appropriate software (e.g., Phoenix WinNonlin) to determine parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
This compound Signaling Pathways
This compound primarily exerts its effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. It can also interact with the prostaglandin (B15479496) E2 receptor subtype 4 (EP4).[12]
This compound signaling pathways.
References
- 1. Comparative pharmacokinetic evaluation of nanoparticle-based vs. conventional pharmaceuticals containing statins in attenuating dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biotransformation of this compound Sodium I : Plasma Level Profile of this compound Sodium in Rat. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics and Biotransformation of this compound Sodium IV : Metabolism of this compound Sodium in Rat | Semantic Scholar [semanticscholar.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. ijsdr.org [ijsdr.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharm-int.com [pharm-int.com]
- 12. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating headache and flushing side effects of Beraprost in studies
Beraprost Clinical Research Technical Support Center
Welcome to the technical support resource for researchers and scientists utilizing this compound in their studies. This guide provides detailed troubleshooting advice, experimental protocols, and data to help manage and mitigate common side effects encountered during clinical and pre-clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a high incidence of headache and flushing in our study subjects shortly after administering this compound. Is this expected, and what is the underlying mechanism?
A1: Yes, headache and flushing are the most commonly reported side effects of this compound and are directly related to its mechanism of action.[1] this compound is a prostacyclin (PGI₂) analogue that potently binds to the prostacyclin receptor (IP receptor) on vascular smooth muscle cells.[2] This binding activates a signaling cascade that leads to vasodilation, which is the intended therapeutic effect for conditions like pulmonary arterial hypertension. However, this systemic vasodilation is also responsible for the associated side effects of headache and flushing.[1] These effects are often dose-dependent and tend to be more pronounced during the initial dosing and dose-titration phases of a study.[3]
This compound Mechanism of Action and Side Effect Pathway
The diagram below illustrates the signaling pathway from this compound administration to the physiological effects and observed side effects.
References
Beraprost Clinical Trial Support Center: Managing Dose-Limiting Side Effects
Welcome to the Beraprost Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to effectively manage dose-limiting side effects encountered during clinical trials with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting side effects of this compound observed in clinical trials?
A1: The most frequently reported dose-limiting side effects of this compound are generally related to its vasodilatory properties. These include headache, flushing, jaw pain, diarrhea, nausea, and leg pain.[1][2] The incidence of these effects is often higher in patients with pulmonary arterial hypertension (PAH) compared to those with peripheral arterial disease.[3][4]
Q2: What is the underlying mechanism of these side effects?
A2: this compound is a prostacyclin analogue that binds to prostacyclin (IP) receptors on vascular smooth muscle cells and platelets.[3] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels cause vasodilation and inhibit platelet aggregation.[3] The vasodilatory effects are responsible for side effects such as headache, flushing, and dizziness. The gastrointestinal side effects like diarrhea and nausea are also common with prostacyclin analogues, though the exact mechanism is not fully elucidated.
Q3: How can we proactively manage and mitigate these side effects during a trial?
A3: A proactive approach involving patient education, dose titration, and symptomatic treatment is crucial.
-
Patient Education: Before initiating treatment, thoroughly educate participants about the potential side effects and the importance of reporting them promptly. This can help manage patient anxiety and improve adherence.
-
Dose Titration: A gradual dose escalation is the most effective strategy to improve tolerability.[5] Starting with a low dose and slowly increasing it allows the body to acclimate to the vasodilatory effects.
-
Administration with Food: Administering this compound with meals can help reduce the peak plasma concentration, which may lessen the intensity of side effects like headache and flushing.[5]
Q4: Are there specific recommendations for managing headache?
A4: Yes. For mild to moderate headaches, simple analgesics can be effective. It is important to have a clear protocol for rescue medication.
-
First-line: Acetaminophen (B1664979) or non-steroidal anti-inflammatory drugs (NSAIDs) can be considered.
-
Monitoring: The frequency and severity of headaches should be systematically tracked, for instance, using the Headache Impact Test (HIT-6).[6][7][8][9][10]
-
Dose Adjustment: If headaches are severe or persistent, a dose reduction of this compound should be considered.
Q5: What is the recommended approach for managing gastrointestinal side effects like diarrhea?
A5: Diarrhea is a common issue that can often be managed with anti-diarrheal medication and dose adjustments.
-
Symptomatic Treatment: Loperamide (B1203769) is a standard first-line treatment for diarrhea. A typical starting dose for adults is 4 mg, followed by 2 mg after each loose stool, not to exceed 16 mg per day.[11][12][13][14][15]
-
Hydration: It is crucial to advise patients to maintain adequate fluid intake to prevent dehydration.
-
Dose Modification: If diarrhea is persistent or severe, reducing the dose of this compound is recommended.
Troubleshooting Guides
Headache Management
Issue: A trial participant reports a new-onset headache after starting this compound or after a dose escalation.
Troubleshooting Steps:
-
Assess Severity and Characteristics:
-
Use a validated scale to grade the severity (e.g., Mild, Moderate, Severe).
-
Document the headache characteristics: location, quality (throbbing, pressing), duration, and any associated symptoms like photophobia or phonophobia.
-
Administer the Headache Impact Test (HIT-6) to quantify the impact on daily activities.[6][7][8][9][10]
-
-
Review Protocol for Rescue Medication:
-
Consult the clinical trial protocol for the approved rescue medications.
-
For mild to moderate headaches (Grade 1-2), administer the protocol-specified first-line analgesic (e.g., acetaminophen 500-1000 mg).
-
For severe headaches (Grade 3), consider the protocol-specified second-line options, which may include NSAIDs or other analgesics.[16][17]
-
-
Evaluate for Dose Adjustment:
-
If the headache is severe, persistent, or significantly impacting the participant's quality of life, a dose reduction of this compound should be considered as per the protocol's dose modification guidelines.
-
A temporary dose reduction with a subsequent attempt at re-escalation may be an option for some participants.
-
Diarrhea Management
Issue: A trial participant develops diarrhea after the initiation or dose increase of this compound.
Troubleshooting Steps:
-
Assess Frequency and Severity:
-
Initiate Symptomatic Treatment:
-
As per the trial protocol, recommend loperamide. The standard dosing is an initial 4 mg dose followed by 2 mg after each subsequent loose stool, with a maximum daily dose of 16 mg.[11][12][13][14][15]
-
Advise the participant to maintain adequate hydration with water and electrolyte-containing fluids.
-
-
Consider Dose Modification:
-
If diarrhea is Grade 2 (moderate) or higher and persists despite symptomatic treatment, a dose reduction of this compound is warranted according to the protocol.
-
If diarrhea is severe (Grade 3), treatment with this compound may need to be temporarily interrupted.
-
Flushing Management
Issue: A participant reports episodes of skin redness and warmth (flushing) after taking this compound.
Troubleshooting Steps:
-
Assess and Document:
-
Patient Counseling and Management:
-
Reassure the participant that flushing is a known side effect of the medication's mechanism of action.
-
Advise taking this compound with food to potentially reduce the intensity of flushing.[5]
-
Suggest wearing light clothing and staying in a cool environment during expected peak drug levels.
-
-
Evaluate for Dose Adjustment:
-
If flushing is severe and distressing to the participant, a dose reduction should be considered as per the trial's guidelines.
-
Data Presentation
Table 1: Incidence of Common Dose-Limiting Side Effects of this compound in Clinical Trials
| Side Effect | Incidence Rate | Notes |
| Headache | 6.2% - 22.5% | Incidence is generally higher in PAH trials.[11] |
| Flushing / Hot Flushes | ≤1.2% - 7.5% | Often occurs during the initial titration phase.[5][11] |
| Diarrhea | ≤1.2% - 7.5% | Can often be managed with loperamide.[11] |
| Nausea | ≤1.2% - 7.5% | Taking the medication with food may help.[11] |
| Jaw Pain | Common, but specific percentages are not consistently reported. | A known side effect of prostacyclin analogues.[1] |
| Leg Pain | Common, but specific percentages are not consistently reported. | May be related to the vasodilatory effects.[1] |
Note: Incidence rates can vary significantly based on the patient population (PAH vs. peripheral arterial disease) and the dosing regimen.
Table 2: Common Terminology Criteria for Adverse Events (CTCAE) v5.0 Grading for Common Side Effects [18][19][20][21][22]
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) | Grade 5 (Death) |
| Headache | Mild pain | Moderate pain; limiting instrumental ADL | Severe pain; limiting self-care ADL | - | - |
| Flushing | Asymptomatic or mild symptoms; intervention not indicated | Moderate symptoms; limiting instrumental ADL | Severe symptoms; limiting self-care ADL | - | - |
| Diarrhea | Increase of <4 stools/day over baseline | Increase of 4-6 stools/day over baseline; limiting instrumental ADL | Increase of ≥7 stools/day over baseline; incontinence; hospitalization indicated; limiting self-care ADL | Life-threatening consequences; urgent intervention indicated | Death |
| Nausea | Loss of appetite without alteration in eating habits | Oral intake decreased without significant weight loss, dehydration or malnutrition | Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated | - | - |
Experimental Protocols
Protocol 1: Assessment of Headache
-
Objective: To standardize the assessment of headache severity and its impact on trial participants.
-
Methodology:
-
Upon a participant reporting a headache, a qualified study staff member will administer the Headache Impact Test (HIT-6).[6][7][8][9][10]
-
The HIT-6 is a 6-item questionnaire that assesses the impact of headache on social functioning, role functioning, vitality, cognitive functioning, and psychological distress.
-
Each item is scored on a 5-point scale (Never=6, Rarely=8, Sometimes=10, Very Often=11, Always=13).
-
The total score ranges from 36 to 78, with higher scores indicating greater impact.
-
Scores are categorized as: ≤49 (little or no impact), 50-55 (some impact), 56-59 (substantial impact), and ≥60 (severe impact).
-
The HIT-6 should be administered at the time of the reported event and at subsequent follow-up visits to monitor changes.
-
Protocol 2: Management of Diarrhea
-
Objective: To provide a standardized approach to the management of this compound-induced diarrhea.
-
Methodology:
-
When a participant reports diarrhea, the number and consistency of stools will be recorded daily in a patient diary.
-
The severity will be graded according to the CTCAE v5.0 criteria (see Table 2).
-
For Grade 1 diarrhea, advise the participant to maintain hydration and monitor symptoms.
-
For Grade 2 or higher diarrhea, initiate rescue medication with loperamide as per the following protocol:
-
If diarrhea persists for more than 48 hours despite loperamide treatment, or if it reaches Grade 3, a dose reduction or temporary discontinuation of this compound should be implemented as per the study protocol's dose modification section.
-
Visualizations
Caption: this compound signaling pathway leading to vasodilation and platelet inhibition.
Caption: Workflow for managing dose-limiting side effects in a clinical trial.
References
- 1. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 2. Effects of this compound sodium, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. resref.com [resref.com]
- 7. mdpi.com [mdpi.com]
- 8. Validation of the Headache Impact Test (HIT-6™) across episodic and chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Content Validity of HIT‐6 as a Measure of Headache Impact in People With Migraine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiotutors.com [physiotutors.com]
- 11. drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Loperamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. litfl.com [litfl.com]
- 17. Acute Migraine Treatment in Emergency Settings [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. evs.nci.nih.gov [evs.nci.nih.gov]
- 20. dctd.cancer.gov [dctd.cancer.gov]
- 21. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 22. dermnetnz.org [dermnetnz.org]
- 23. Flushing ASsessment Tool (FAST): psychometric properties of a new measure assessing flushing symptoms and clinical impact of niacin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Flushing ASsessment Tool (FAST©) | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Long-term stability of Beraprost stock solutions at -20°C
This technical support center provides guidance on the long-term stability of Beraprost stock solutions stored at -20°C, addressing common questions and providing experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound sodium solid and its stock solutions?
A1: this compound sodium as a crystalline solid is stable for at least four years when stored at -20°C.[1] For stock solutions, specific long-term stability data at -20°C is not extensively published. However, based on manufacturer recommendations, stock solutions in organic solvents should be stored under specific conditions. It is generally advised to use stock solutions stored at -20°C within one month.[2][3] For longer-term storage of up to six months, -80°C is recommended.[2][3] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q2: What solvents are suitable for preparing this compound stock solutions?
A2: this compound sodium is soluble in several organic solvents. The choice of solvent can impact the stability and suitability for downstream experiments. Ensure the residual amount of organic solvent is insignificant in biological experiments, as solvents can have physiological effects.[1]
Q3: How can I assess the stability of my this compound stock solution at -20°C?
A3: To rigorously assess the stability of your this compound stock solution, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), should be employed. This involves a forced degradation study to identify potential degradation products and validate that the analytical method can distinguish this compound from these products. A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section.
Q4: What are the known degradation pathways for this compound in solution?
A4: Specific degradation pathways for this compound in solution are not well-documented in publicly available literature. Generally, prostaglandins (B1171923) can be susceptible to hydrolysis and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate the specific degradation pathways for this compound.[4][5]
Data Presentation
Table 1: Solubility and Recommended Storage of this compound Sodium
| Form | Solvent | Solubility (approx.) | Recommended Storage Temperature | Recommended Duration |
| Crystalline Solid | N/A | N/A | -20°C | ≥ 4 years[1] |
| Stock Solution | DMSO | 43 mg/mL[1] | -20°C | Up to 1 month[2][3] |
| -80°C | Up to 6 months[2][3] | |||
| Stock Solution | Ethanol | 20 mg/mL[1] | -20°C | Up to 1 month[2][3] |
| -80°C | Up to 6 months[2][3] | |||
| Stock Solution | Dimethylformamide (DMF) | 77 mg/mL[1] | -20°C | Up to 1 month[2][3] |
| -80°C | Up to 6 months[2][3] | |||
| Aqueous Solution | PBS (pH 7.2) | 19 mg/mL[1] | 4°C | Not more than one day[1] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound Stock Solution at -20°C
This protocol outlines a comprehensive approach to determine the long-term stability of a this compound stock solution.
1. Objective: To quantify the concentration of this compound in a stock solution stored at -20°C over an extended period and to identify any potential degradation products.
2. Materials:
- This compound sodium (crystalline solid)
- HPLC-grade solvent (e.g., DMSO)
- HPLC system with a UV or Mass Spectrometry (MS) detector
- C18 reversed-phase HPLC column
- Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)
- Calibrated laboratory freezer (-20°C ± 5°C)
- Amber glass vials
3. Methodology:
Visualizations
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Caption: this compound's primary signaling cascade via the IP receptor and downstream effects.
References
- 1. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 2. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Beraprost Titration in Pulmonary Hypertension Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the titration of Beraprost in pulmonary hypertension (PH) studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the titration of this compound in experimental settings.
Q1: What is a typical starting dose and titration schedule for this compound in PH studies?
A1: Based on clinical trial data, a common starting dose for immediate-release this compound is 20 mcg administered three to four times daily.[1][2] The dose can be incrementally increased to a target or maximum tolerated dose. For example, one study initiated treatment at 20 mcg four times a day and titrated upwards by 20 mcg weekly to a maximum of 120 mcg four times a day.[3] Another long-term study started with 20 mcg three to four times a day (approximately 1 mcg/kg/day) and increased to 40 mcg three to four times a day (approximately 2 mcg/kg/day) after the first month, with further increases of 20 mcg three to four times a day if clinically required.[2] For modified-release formulations, a dose-escalation study started at 60 µg twice daily and increased weekly by 60 µg twice daily to a maximum of 600 µg twice daily.[4]
Q2: What are the common side effects observed during this compound titration that might limit dose escalation?
A2: The most frequently reported side effects during this compound titration are related to its vasodilatory properties. These include headache, flushing, jaw pain, diarrhea, and nausea.[3][5][6][7][8] These adverse events are common during the initial titration phase and may decrease during the maintenance period.[9] Close monitoring of subjects is crucial to manage these side effects and determine the maximum tolerated dose.
Q3: How should I manage side effects like headache and flushing during titration?
A3: If a subject experiences dose-limiting side effects, it may be necessary to reduce the dose to the previously tolerated level. In some clinical trial protocols, after a period at a lower dose, a further attempt at dose escalation may be made at the discretion of the investigator.[4] It is also important to ensure subjects are well-hydrated, as vasodilation can lead to dizziness and lightheadedness, particularly when changing posture.[5]
Q4: Are there any significant drug-drug interactions to be aware of when using this compound?
A4: Yes, this compound has antiplatelet effects and can increase the risk of bleeding.[1][8] Caution should be exercised when co-administering this compound with other medications that affect blood clotting, such as warfarin, aspirin, clopidogrel, and nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen.[1]
Q5: What is the mechanism of action of this compound in pulmonary hypertension?
A5: this compound is an orally active prostacyclin (PGI2) analogue.[6][10] It acts as an agonist for the prostacyclin receptor (IP receptor), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][11] This increase in cAMP leads to the relaxation of vascular smooth muscle cells, causing vasodilation, and also inhibits platelet aggregation.[6][10] Some studies suggest that this compound may also exert its effects through cross-binding to the prostaglandin (B15479496) E2 receptor 4 (EP4).[12]
Data on this compound Titration Schedules
The following table summarizes different titration schedules for this compound used in pulmonary hypertension studies.
| Study Type | Formulation | Starting Dose | Titration Schedule | Maximum Dose | Reference |
| Double-blind, Placebo-controlled | Immediate-Release | 20 mcg, 4 times daily | Titrated weekly by 20 mcg increments | 120 mcg, 4 times daily | [3] |
| Long-term Treatment | Immediate-Release | 20 mcg, 3-4 times daily | Increased to 40 mcg, 3-4 times daily after one month, with further 20 mcg increases as needed | Not specified | [2] |
| Dose-response Study | Modified-Release | 60 µg, twice daily | Escalated weekly by 60 µg, twice daily | 600 µg, twice daily | [4] |
| Randomized Controlled Trial | Immediate-Release | Not specified | Titrated to maximum tolerated dose | Median dose of 120 mcg, 4 times a day | [13][14] |
| Randomized, Double-blind, Placebo-controlled | Immediate-Release | Not specified | Titrated to maximum tolerated dose | Median dose of 80 mcg, 4 times a day | [9] |
Experimental Protocols
Below is a generalized methodology for a clinical study evaluating the efficacy and safety of this compound in patients with Pulmonary Arterial Hypertension (PAH), based on protocols from various clinical trials.[3][13][14][15]
1. Subject Recruitment and Baseline Assessment:
- Enroll patients with a confirmed diagnosis of PAH (e.g., WHO Functional Class II or III).[13][14]
- Obtain informed consent.[15]
- Conduct baseline assessments including:
- Six-minute walk test (6MWT) to measure exercise capacity.[13][14]
- Borg Dyspnea Index to assess shortness of breath.[9][13]
- Cardiopulmonary hemodynamics via right heart catheterization.[2]
- Quality of life questionnaires.[13][14]
2. Randomization and Blinding:
- Randomize subjects in a double-blind manner to receive either this compound or a placebo.
3. Dosing and Titration:
- Initiate treatment with a low dose of this compound (e.g., 20 mcg, four times daily).[3]
- Titrate the dose upwards at regular intervals (e.g., weekly) in small increments (e.g., 20 mcg per dose).[3]
- The titration should be guided by the subject's tolerance, aiming for the maximum tolerated dose.
- Monitor for and document all adverse events, particularly those known to be associated with prostacyclin analogues (headache, flushing, nausea, etc.).[3]
4. Follow-up and Efficacy Assessments:
- Conduct follow-up visits at predefined intervals (e.g., 3, 6, and 12 months).[13][14]
- At each visit, repeat the baseline assessments (6MWT, Borg Dyspnea Index, etc.) to evaluate the treatment effect.
- Record any changes in concomitant medications.
5. Data Analysis:
- The primary endpoint is often the change in exercise capacity as measured by the 6MWT.[3][9]
- Secondary endpoints may include improvements in dyspnea, hemodynamic parameters, and quality of life.[9][13]
- Analyze the safety and tolerability of the drug by evaluating the incidence and severity of adverse events.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to vasodilation.
Experimental Workflow for a this compound Clinical Trial
Caption: Generalized workflow for a this compound clinical trial.
References
- 1. thekingsleyclinic.com [thekingsleyclinic.com]
- 2. Long term treatment of pulmonary arterial hypertension with this compound, an oral prostacyclin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. What are the side effects of this compound Sodium? [synapse.patsnap.com]
- 6. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Effects of this compound sodium, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on pulmonary hypertension due to left ventricular systolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. currentpediatrics.com [currentpediatrics.com]
- 12. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dose-response Study of the Safety and Efficacy of this compound Sodium Modified Release (BPS-MR) in Patients With Pulmonary Arterial Hypertension (PAH) | DecenTrialz [decentrialz.com]
Addressing variability in Beraprost response in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Beraprost response during animal studies.
Troubleshooting Guide
Variability in the response to this compound in animal models can arise from several factors, from experimental design to the biological characteristics of the animals. This guide provides a structured approach to identifying and addressing these issues.
Issue 1: Higher than Expected Variability in Efficacy Readouts (e.g., Hemodynamic Parameters)
| Potential Cause | Recommended Action |
| Dose-Dependent Effects | This compound exhibits dose-dependent effects on both pulmonary and systemic circulation. An inappropriate dose can lead to inconsistent results. Review dose-ranging studies in the specific animal model and indication. For example, in canine models of chronic pulmonary hypertension, 15 μg/kg of this compound twice daily showed a balanced vasodilatory effect on both pulmonary and systemic vessels, while 5 and 25 μg/kg had a more selective effect on pulmonary vessels.[1] |
| Species and Strain Differences | Susceptibility to prostacyclin analogues can vary significantly between species and even strains of the same species.[1][2] Ensure the chosen animal model is appropriate for the study and consider conducting a pilot study to establish the optimal dose range. |
| Animal Model and Disease State | The underlying disease model and its severity can influence the response to this compound. For instance, the cause of pulmonary hypertension (e.g., embolic vs. other causes) may affect the drug's efficacy.[3] Standardize the method for inducing the disease state to ensure consistency across animals. |
| Route and Frequency of Administration | Oral administration of this compound can lead to variability in absorption and bioavailability. Ensure consistent administration techniques. For chronic studies, twice-daily administration has been used effectively in canine models.[1][4] |
| Anesthesia and Sedation | Anesthetics and sedatives can have confounding effects on cardiovascular parameters. If sedation is necessary for measurements, use a standardized protocol and be aware of the potential interactions with this compound. In one canine study, only one out of eight dogs required sedation for measurements.[1] |
Issue 2: Unexpected Adverse Events or Lack of Tolerability
| Potential Cause | Recommended Action |
| Off-Target Effects at High Doses | While generally well-tolerated at therapeutic doses in animal models, high doses of this compound may lead to side effects. In canine studies, doses up to 25 μg/kg twice daily were administered without observable side effects like hypotension or abnormal hemostasis.[1][2] If adverse events are observed, consider reducing the dose. |
| Individual Animal Sensitivity | As with any drug, individual animals may exhibit hypersensitivity. Monitor animals closely for any signs of distress or adverse reactions, especially at the beginning of the study. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a stable prostacyclin (PGI2) analogue. Its primary mechanism involves binding to the prostacyclin receptor (IP), which is a Gs protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation. Additionally, this compound has been shown to inhibit the transforming growth factor-beta (TGF-β)-Smad signaling pathway, which plays a role in its anti-fibrotic effects.[5]
Q2: How should this compound be administered in animal studies?
A2: this compound is an orally active compound. In canine studies for pulmonary hypertension, it has been administered twice daily (q12h).[1][4] For studies on myocardial fibrosis in rats, long-term administration in the diet has been employed.[6][7] The specific administration protocol should be tailored to the research question and the animal model.
Q3: What are the expected hemodynamic effects of this compound in a canine model of pulmonary hypertension?
A3: In canine models of chronic embolic pulmonary hypertension, oral administration of this compound has been shown to significantly decrease systolic pulmonary arterial pressure (PAP) and pulmonary vascular impedance (PVI) in a dose-dependent manner.[1] At doses of 15 and 25 μg/kg, a significant decrease in systemic vascular impedance (SVI) was also observed.[1]
Q4: Are there known species-specific differences in this compound metabolism?
A4: Yes, there can be species differences in the metabolism and excretion of this compound. For example, in dogs, the majority of orally administered this compound is excreted in the feces, with a smaller portion in the urine.[8] The metabolic pathways can also differ between species, which may influence the drug's efficacy and safety profile.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, this compound has been used in combination with other drugs, such as sildenafil (B151), in canine patients with severe pulmonary hypertension.[9][10] When designing combination therapy studies, it is crucial to consider potential pharmacokinetic and pharmacodynamic interactions.
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound in a Canine Model of Chronic Embolic Pulmonary Hypertension
| Dose (μg/kg, q12h) | Change in Systolic PAP | Change in Mean PAP | Change in PVI | Change in SVI |
| 5 | Significant Decrease | No Significant Change | Significant Decrease | No Significant Change |
| 15 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| 25 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| Source: Adapted from Suzuki et al., 2022.[1] |
Table 2: Effects of Long-Term this compound Administration on Myocardial Fibrosis in Dahl Salt-Sensitive Rats
| Group | Survival Rate (at 11 weeks) | Myocardial Fibrosis |
| High Salt Diet + this compound | 87.5% | Significantly less severe than high salt diet alone |
| High Salt Diet (untreated) | 47.1% | Severe |
| Low Salt Diet (control) | - | Minimal |
| Source: Adapted from Nishikawa et al., 2007.[6][7] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Canine Model of Chronic Embolic Pulmonary Hypertension
-
Animal Model: Beagle dogs.
-
Induction of Pulmonary Hypertension: Chronic embolic pulmonary hypertension is induced by repeated injections of microspheres (150–300 μm in diameter) into the main pulmonary artery until systolic PAP is sustained at >45 mmHg for over 4 weeks without further injections.[1]
-
Dosing and Administration: this compound sodium is administered orally twice a day (q12h) at doses of 5, 15, and 25 μg/kg. A crossover study design with a washout period of 1 week between doses is employed.[1]
-
Hemodynamic Measurements: Invasive PAP measurements (systolic, mean, and diastolic) are performed using a catheter. Echocardiography and non-invasive systemic blood pressure measurements are also conducted before and after 1 week of continuous this compound administration.[1]
-
Data Analysis: Changes in hemodynamic parameters from baseline are analyzed for each dose group.
Protocol 2: Investigation of this compound on Myocardial Fibrosis in Dahl Salt-Sensitive Rats
-
Experimental Groups:
-
Dosing and Administration: this compound is administered long-term as part of the diet.
-
Outcome Measures:
-
Survival rate is monitored throughout the study.
-
Echocardiography is performed to assess cardiac function (e.g., atrial systolic peak velocity/early diastolic peak velocity).
-
At the end of the study (e.g., 17 weeks of age), hearts are excised, and the heart weight index is calculated.
-
Histological analysis is performed to assess the severity of myocardial fibrosis.[6][7]
-
-
Data Analysis: Comparison of survival rates, echocardiographic parameters, and fibrosis scores between the different groups.
Signaling Pathway Diagrams
Caption: this compound's primary signaling pathway leading to vasodilation.
Caption: this compound's inhibitory effect on the TGF-β/Smad fibrotic pathway.
Caption: A generalized experimental workflow for this compound studies.
References
- 1. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 2. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Sodium for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 5. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 6. Effect of Long-term Administration of a Prostacyclin Analogue (this compound Sodium) on Myocardial Fibrosis in Dahl Rats [jstage.jst.go.jp]
- 7. Effect of long-term administration of a prostacyclin analogue (this compound sodium) on myocardial fibrosis in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and biotransformation of this compound sodium. VI. Metabolism and excretion of this compound sodium in dog. | CiNii Research [cir.nii.ac.jp]
- 9. Successful treatment of patent ductus arteriosus and severe pulmonary hypertension using sildenafil and this compound sodium in two dogs [jstage.jst.go.jp]
- 10. Successful treatment of patent ductus arteriosus and severe pulmonary hypertension using sildenafil and this compound sodium in two dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Beraprost Delivery for Consistent In Vivo Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Beraprost for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable and orally active synthetic analogue of prostacyclin (PGI2).[1][2][3] Its primary mechanism of action involves binding to prostacyclin (IP) receptors on the surface of vascular smooth muscle cells and platelets.[1] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels inhibit the influx of calcium ions, resulting in vasodilation (relaxation of blood vessels) and inhibition of platelet aggregation.[1]
Q2: What are the common in vivo applications of this compound in preclinical research?
A2: this compound is widely used in preclinical models to investigate its therapeutic potential for various cardiovascular and renal conditions. Common applications include studying its effects on pulmonary hypertension, peripheral arterial disease, and chronic kidney disease.[4][5][6]
Q3: How should this compound sodium powder be handled and stored?
A3: this compound sodium is typically supplied as a crystalline solid.[7] It is important to handle the powder in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes and to prevent inhalation.[7][8] For long-term storage, the solid powder should be kept at -20°C.[9]
Formulation and Delivery Guide
Q4: How do I prepare a this compound sodium solution for oral gavage in rodents?
A4: this compound sodium is orally active.[1] For oral gavage in rodents, you can prepare a solution using sterile saline or a vehicle mixture. A common vehicle for oral gavage consists of a mixture of DMSO, PEG300, Tween 80, and saline.[9][10]
Experimental Protocol: Preparation of this compound Sodium for Oral Gavage
-
Dissolution: First, dissolve the required amount of this compound sodium powder in a small volume of DMSO. Ensure the concentration of DMSO in the final formulation remains low (typically below 10% for normal mice) to avoid toxicity.[9]
-
Vehicle Addition: To the DMSO solution, add PEG300 and mix thoroughly. Then, add Tween 80 and mix again until the solution is clear. Finally, add sterile saline or phosphate-buffered saline (PBS) to reach the final desired volume and concentration.[9]
-
Example Formulation: A commonly used vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[9]
-
Administration: Administer the solution using an appropriately sized gavage needle for the animal species and weight.[11][12] Administer the solution slowly over 2-3 seconds to prevent regurgitation and aspiration.[11]
Q5: How do I prepare a sterile this compound sodium solution for injection?
A5: For parenteral administration (e.g., intravenous or subcutaneous injection), it is critical to prepare a sterile solution.
Experimental Protocol: Preparation of Sterile this compound Sodium Solution for Injection
-
Solvent Selection: this compound sodium is soluble in aqueous buffers like PBS (pH 7.2).[13]
-
Sterile Preparation:
-
Calculate the required amount of this compound sodium for your desired concentration and volume.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the powder in a sterile, pyrogen-free diluent such as 0.9% Sodium Chloride for Injection or Sterile Water for Injection.[13]
-
Ensure the solution is clear and free of particulates.
-
Filter the final solution through a 0.2 µm sterile filter into a sterile vial.[13]
-
-
pH Adjustment: If necessary, adjust the pH of the solution to be close to physiological pH (7.4) to improve tolerability.[13][14]
-
Stability: Aqueous solutions of this compound sodium are not recommended to be stored for more than one day.[13] Prepare fresh solutions for each experiment.
Troubleshooting Guide
Q6: I am observing high variability in the response to this compound between my experimental animals. What could be the cause?
A6: High inter-animal variability can be a significant challenge. The following workflow can help you troubleshoot this issue.
Q7: I am not observing the expected therapeutic effect of this compound in my in vivo model. What should I do?
A7: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dose Selection: The dose of this compound may be insufficient for the specific animal model and disease state. Review the literature for doses used in similar studies. Dose-response studies may be necessary to determine the optimal dose for your model.[4][15]
-
Route of Administration: While this compound is orally active, the bioavailability can be around 50-70%.[16] For more direct and consistent systemic exposure, consider parenteral routes like intravenous or subcutaneous administration.
-
Formulation Stability: this compound can be unstable in acidic solutions (pH < 2).[17] Ensure your formulation vehicle has an appropriate pH and that the solution is prepared fresh.
-
Disease Model: The specific characteristics of your animal model may influence the response to this compound. Verify that the pathological mechanisms in your model are relevant to the therapeutic targets of this compound.
Q8: What are the common adverse effects of this compound in animal studies, and how can I mitigate them?
A8: Common adverse effects are often extensions of this compound's vasodilatory properties and can include:
-
Hypotension: A drop in systemic blood pressure can occur, especially at higher doses. Monitor blood pressure, and if significant hypotension is observed, consider reducing the dose.
-
Flushing and Headache: These are commonly reported in human clinical trials and may be difficult to assess in animals but can be associated with vasodilation.[1]
-
Gastrointestinal Effects: Diarrhea and nausea have been reported.[1]
To mitigate these effects, start with a lower dose and gradually escalate to the desired therapeutic dose. This allows the animals to acclimate to the vasodilatory effects. Closely monitor the animals for any signs of distress after administration.
Data and Protocols
Table 1: Recommended Starting Doses of this compound in Preclinical Models
| Animal Model | Condition | Route of Administration | Recommended Starting Dose | Reference(s) |
| Rat | Monocrotaline-induced Pulmonary Hypertension | Oral Gavage | 100 µg/kg/day | [18] |
| Dog | Chronic Embolic Pulmonary Hypertension | Oral | 5-25 µg/kg, twice daily | [4] |
| Dog | Vasoconstrictive Pulmonary Hypertension | Intravenous Infusion | 1 µg/kg/min for 15 min | [19] |
Experimental Protocol: Assessment of this compound Efficacy in a Rat Model of Pulmonary Hypertension
This protocol provides a general framework for evaluating the efficacy of this compound in a monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rats.
-
Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous injection of MCT (e.g., 60 mg/kg) to male Wistar rats.[18]
-
House the animals under standard conditions for the duration of the study.
-
-
This compound Administration:
-
Efficacy Assessment (at the end of the treatment period):
-
Hemodynamic Measurements: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Calculate the ratio of RV weight to LV+S weight (RV/LV+S) and the ratio of RV weight to body weight (RV/BW) as indices of right ventricular hypertrophy.[18]
-
Histological Analysis: Perfuse and fix the lungs for histological examination of pulmonary artery remodeling.
-
-
Data Analysis:
-
Compare the measured parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.
-
Signaling Pathway
This compound exerts its effects primarily through the prostacyclin receptor (IP receptor) signaling pathway.
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response Study of the Safety and Efficacy of this compound Sodium Modified Release (BPS-MR) in Patients With Pulmonary Arterial Hypertension (PAH) | DecenTrialz [decentrialz.com]
- 3. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 4. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 5. Effect of this compound on pulmonary hypertension due to left ventricular systolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103242274A - Beroprost sodium compound and preparation method thereof - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. gadconsulting.com [gadconsulting.com]
- 15. Comparative effects of this compound, a stable analogue of prostacyclin, with PGE(1), nitroglycerin and nifedipine on canine model of vasoconstrictive pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [Evidence-based quality management of clinical formulations: determination of expiration date of powdered medicine prepared by grinding tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. Protective effect of this compound sodium, a new chemically stable prostacyclin analogue, against the deterioration of baroreceptor reflex following transient global cerebral ischaemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in translating Beraprost preclinical data to clinical efficacy
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Beraprost. The information addresses common challenges encountered when translating preclinical data to clinical efficacy for the treatment of pulmonary arterial hypertension (PAH).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in preclinical models?
A1: this compound is a stable, orally active prostacyclin (PGI2) analogue.[1][2][3] Its primary mechanism of action involves binding to prostacyclin (IP) receptors, which are G-protein-coupled receptors on vascular endothelial cells and platelets.[1] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels result in the relaxation of vascular smooth muscle cells (vasodilation) and the inhibition of platelet aggregation.[1] Additionally, preclinical studies suggest that this compound may have anti-inflammatory properties and can inhibit the proliferation of vascular smooth muscle cells.[1][3][4] Some research also indicates that this compound may cross-bind to the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4), contributing to its effects.[5]
Q2: Why do the positive results from my rodent models of pulmonary hypertension (PH) not translate to significant long-term efficacy in human clinical trials?
A2: This is a common and significant challenge in PAH drug development.[6][7] Several factors contribute to this discrepancy:
-
Model Limitations : The most commonly used preclinical models, such as monocrotaline (B1676716) (MCT)-induced and chronic hypoxia-induced PH in rodents, do not fully replicate the complexity of human PAH.[8][9] The MCT model, for instance, is often considered an acute inflammatory and toxic injury model, whereas human PAH is a chronic and progressive disease with complex vascular remodeling.[8]
-
Species Differences : There are inherent physiological and genetic differences between rodents and humans that can affect drug metabolism, receptor binding, and overall response.
-
Transient Effects : Clinical trials have shown that while this compound may offer initial improvements in symptoms and exercise capacity, these effects often diminish over time.[10][11] This suggests that the initial vasodilation observed in preclinical models may not be sufficient to halt or reverse the long-term progressive vascular remodeling characteristic of human PAH.
-
Endpoint Discrepancies : Preclinical studies often measure direct hemodynamic and histological changes, which may not directly correlate with the functional endpoints used in clinical trials, such as the 6-minute walk test (6MWT).[12][13]
Q3: My experiments show significant improvements in pulmonary hemodynamics in rats, but human trials report a lack of significant hemodynamic changes. What could be the reason?
A3: The discordance in hemodynamic outcomes is a key issue. In a 12-week, randomized, double-blind, placebo-controlled trial, this compound did not produce statistically significant changes in cardiopulmonary hemodynamics in patients with PAH.[12][13] This is in contrast to preclinical models where hemodynamic improvements are often observed.[14][15] Potential reasons include:
-
Dosage and Half-life : The oral administration and short half-life of this compound (around 1-1.5 hours) may not provide the sustained therapeutic levels needed to induce significant and lasting hemodynamic changes in humans, unlike continuously infused prostacyclins like epoprostenol.[1] Side effects such as headache, flushing, and diarrhea can also limit dose escalation in clinical settings.[12]
-
Disease Severity and Chronicity : Animal models often represent an earlier or more acute phase of the disease. In contrast, patients in clinical trials typically have established and more advanced PAH, which may be less responsive to the mechanisms of action of this compound.
-
Underlying Pathology : Human PAH involves complex vascular remodeling, including the formation of plexiform lesions, which are not fully recapitulated in many animal models.[8] The vasodilatory effect of this compound may not be sufficient to overcome these severe structural changes.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Sustained Efficacy in Preclinical Models
Problem: Initial positive response to this compound in your animal model (e.g., improved hemodynamics) wanes over the course of a longer study.
Possible Causes and Solutions:
-
Drug Metabolism and Clearance: The rapid metabolism and clearance of this compound could lead to fluctuating plasma concentrations.
-
Troubleshooting Step: Consider using a modified-release formulation of this compound if available for research purposes. Studies are exploring such formulations to provide more stable drug levels.[16][17]
-
Troubleshooting Step: Increase the frequency of administration in your protocol, if feasible, to better mimic a sustained therapeutic level.
-
-
Disease Progression in the Model: The chosen animal model might have a progressive pathology that eventually becomes refractory to this compound's mechanism of action.
-
Troubleshooting Step: Characterize the time course of disease progression in your model without treatment to understand when key pathological changes occur.
-
Troubleshooting Step: Consider combination therapy in your preclinical model. For example, combining this compound with a phosphodiesterase type-5 inhibitor like sildenafil (B151) has shown additive effects in rat models.[14][15]
-
Issue 2: High Incidence of Adverse Effects in Animal Models Limiting Dose Escalation
Problem: You are observing adverse effects in your animals (e.g., changes in behavior, gastrointestinal distress) that are consistent with known side effects of this compound, preventing you from testing higher doses.
Possible Causes and Solutions:
-
Dose-Limiting Toxicity: The observed effects are likely due to the vasodilatory and other systemic effects of the drug.
-
Troubleshooting Step: Implement a gradual dose-titration schedule, similar to what is done in clinical trials, to allow the animals to acclimate to the drug.[12]
-
Troubleshooting Step: Carefully monitor for specific side effects and consider providing supportive care if necessary and ethically approved.
-
Troubleshooting Step: Explore alternative routes of administration if oral gavage is causing significant distress. However, be aware that this will change the pharmacokinetic profile.
-
Quantitative Data Summary
Table 1: Key Outcomes from Selected this compound Clinical Trials in PAH
| Trial/Study | Duration | Primary Endpoint | Change in 6-Minute Walk Test (this compound vs. Placebo) | Hemodynamic Effects | Reference |
| ALPHABET | 12 weeks | Change in 6-MWT | +25.1 m (p=0.03) | No statistically significant changes. | [12][13] |
| 12-Month RCT | 12 months | Disease Progression | +31 m at 6 months (p=0.016), but not significant at 9 or 12 months. | Not specified as significantly changed. | [10][11] |
Table 2: Representative Data from a Preclinical Study in MCT-induced PH Rats
| Treatment Group | Right Ventricular Systolic Pressure (mmHg) | Right Ventricle to Body Weight Ratio (RV/BW) | Survival Rate (6 weeks) | Reference |
| Control | ~25 | ~0.5 | 100% | [14][15] |
| MCT + Saline | ~60 | ~1.2 | Not all survived | [14][15] |
| MCT + this compound | Significantly reduced vs. Saline | Significantly reduced vs. Saline | Improved vs. Saline | [14][15] |
| MCT + Sildenafil + this compound | Further significant reduction | Further significant reduction | 100% | [14][15] |
Experimental Protocols
Key Experiment 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
-
Objective: To induce a model of pulmonary hypertension that allows for the evaluation of therapeutic interventions.
-
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered.[18]
-
Disease Development: The animals develop robust pulmonary vascular remodeling, leading to a significant increase in mean pulmonary artery pressure, right ventricular hypertrophy, and eventually right heart failure and death within 4-6 weeks.[18]
-
Treatment: this compound (or vehicle control) is typically administered orally, often starting on the same day as MCT injection or after a certain period to model treatment of established disease. Dosing regimens can vary.
-
Endpoints: After a defined period (e.g., 3-4 weeks), key endpoints are measured. These include:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The ratio of the right ventricular weight to the left ventricle plus septum weight (Fulton index) or to total body weight is calculated.
-
Histology: Lung tissue is examined for vascular remodeling, such as medial wall thickening of the pulmonary arterioles.
-
-
Key Experiment 2: Randomized Controlled Clinical Trial Design (Based on ALPHABET Trial)
-
Objective: To assess the efficacy and safety of oral this compound in patients with PAH.
-
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of PAH (e.g., idiopathic, or associated with collagen vascular disease) and classified as New York Heart Association (NYHA) functional class II or III.[12][13]
-
Study Design: A double-blind, placebo-controlled, randomized trial.
-
Intervention:
-
Patients are randomized to receive either this compound or a matching placebo.
-
This compound is initiated at a low dose (e.g., 20 micrograms four times daily) and titrated weekly based on tolerance to a maximum dose (e.g., 120 micrograms four times daily).[12]
-
-
Primary Endpoint: The primary measure of efficacy is the change in exercise capacity, assessed by the 6-minute walk test (6MWT) from baseline to the end of the treatment period (e.g., 12 weeks).[12][13]
-
Secondary Endpoints: These often include:
-
Visualizations
Caption: this compound signaling pathway leading to vasodilation and anti-platelet effects.
Caption: Typical experimental workflow for evaluating this compound in an MCT-induced PH model.
Caption: Key challenges in translating this compound preclinical data to clinical efficacy.
References
- 1. What is this compound Sodium used for? [synapse.patsnap.com]
- 2. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological and clinical properties of this compound sodium, orally active prostacyclin analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of the antiproliferative effect of this compound, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing treatments for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. fortunejournals.com [fortunejournals.com]
- 10. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Therapy for Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 12. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 13. Effects of this compound sodium, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A combination of oral sildenafil and this compound ameliorates pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Comparison of Pharmacokinetic Profiles of this compound Sustained Release in Japanese, Chinese, and Korean Healthy Adult Males | Semantic Scholar [semanticscholar.org]
- 18. ahajournals.org [ahajournals.org]
Technical Support Center: Enhancing the Therapeutic Window of Beraprost in Experimental Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Beraprost. Our goal is to help you navigate common challenges and optimize your experimental outcomes.
I. Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
In Vivo Experiments
Question: My animals are experiencing significant hypotension and/or a sudden drop in blood pressure after this compound administration. What should I do?
Answer:
Hypotension is a known side effect of this compound due to its vasodilatory properties.[1][2] Here’s a stepwise approach to manage this issue:
-
Immediate Actions:
-
Reduce or Pause Infusion: If administering this compound via continuous infusion, immediately decrease the rate or temporarily halt the infusion.
-
Monitor Vitals: Continuously monitor mean arterial pressure (MAP) and heart rate. In anesthetized animals, a MAP below 60 mmHg is generally considered hypotensive and requires intervention.
-
-
Troubleshooting & Optimization:
-
Dose Adjustment: this compound's effects are dose-dependent. Start with the lower end of the effective dose range reported for your specific animal model and titrate upwards slowly.
-
Route of Administration: Oral administration can lead to less sustained hypotensive effects compared to continuous subcutaneous or intravenous infusion.[3] Consider if the route of administration is appropriate for your experimental goals.
-
Anesthetic Considerations: Inhalant anesthetics like isoflurane (B1672236) can cause vasodilation and myocardial depression, which can be additive with this compound's effects, increasing the risk of hypotension. If possible, reduce the concentration of the inhalant anesthetic.
-
Fluid Support: Administer a bolus of warmed isotonic crystalloids (e.g., 10-20 mL/kg over 15 minutes) to increase intravascular volume.
-
Vasopressor Support (Last Resort): In cases of severe, refractory hypotension, the use of a vasopressor like norepinephrine (B1679862) may be considered, but this should be a last resort as it may counteract the intended therapeutic effects of this compound.
-
Question: I'm observing a higher than expected mortality rate in my animal model. What could be the cause?
Answer:
Unexpected mortality can be multifactorial. Here are some potential causes and troubleshooting steps:
-
Severe Hypotension: As discussed above, severe and prolonged hypotension can be fatal. Ensure you are closely monitoring blood pressure.
-
Off-Target Effects: While this compound is selective for the prostacyclin (IP) receptor, high doses may have off-target effects. Review your dosing regimen and consider a dose-reduction study.
-
Vehicle Toxicity: Ensure the vehicle used to dissolve and administer this compound is well-tolerated by the animal model at the volume you are administering. Conduct a vehicle-only control group to rule this out.
-
Underlying Model-Specific Sensitivities: The underlying pathology of your animal model (e.g., severe pre-existing cardiac dysfunction) may increase sensitivity to the hemodynamic effects of this compound.
Question: The therapeutic effect of this compound seems to diminish over time in my long-term study. Is this expected?
Answer:
Yes, attenuation of the therapeutic effect of this compound over time has been observed in some clinical and preclinical studies.[4] This could be due to receptor desensitization or other compensatory mechanisms. To address this, you might consider:
-
Combination Therapy: Combining this compound with a phosphodiesterase-5 (PDE-5) inhibitor like sildenafil (B151) has been shown to have additive or synergistic effects in ameliorating pulmonary hypertension in rat models.[5] This combination targets two different signaling pathways (cAMP and cGMP) involved in vasodilation.
-
Sustained-Release Formulations: Investigate the use of sustained-release formulations of this compound, which are designed to provide more stable plasma concentrations over time and may help to mitigate the attenuation of the effect.[6][7]
In Vitro Experiments
Question: I am seeing inconsistent results in my cell-based assays (e.g., proliferation, migration, signaling). What are some common causes?
Answer:
Inconsistent in vitro results can be frustrating. Here are some common culprits and solutions:
-
This compound Solution Stability: this compound, while more stable than native prostacyclin, can still degrade in aqueous solutions over time.[1]
-
Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment.
-
Storage: If you must store stock solutions, aliquot and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Light and Temperature Sensitivity: Protect this compound solutions from light and elevated temperatures.[8]
-
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.
-
Serum Starvation: Ensure adequate serum starvation before stimulating with growth factors (e.g., PDGF) and treating with this compound to reduce baseline signaling activity.
-
Cell Density: Seed cells at a consistent density for all experiments, as cell density can affect proliferation rates and signaling responses.
-
-
Assay-Specific Issues:
-
Incubation Times: Optimize incubation times for this compound treatment and subsequent assays. The activation of signaling pathways can be transient.
-
Reagent Quality: Ensure all media, sera, and other reagents are of high quality and not expired.
-
Question: I am not observing the expected anti-proliferative effect of this compound on vascular smooth muscle cells (VSMCs). Why might this be?
Answer:
While this compound has been shown to inhibit VSMC proliferation, the effect can be context-dependent.[9][10]
-
Stimulus: The proliferative stimulus used is important. This compound has been shown to inhibit proliferation induced by stimuli like 12-O-tetradecanoylphorbol 13-acetate (TPA).[9]
-
Concentration: Ensure you are using an effective concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and conditions.
-
Cell Type: Different VSMC subtypes (e.g., from different vascular beds) may respond differently.
-
Migration vs. Proliferation: In some studies, this compound has been shown to inhibit VSMC migration at concentrations that do not affect proliferation.[11] Be sure to assess both endpoints.
II. Data Presentation
Table 1: In Vivo Dose-Response Data for this compound in Animal Models
| Animal Model | Disease Model | Route of Administration | Dose Range | Observed Effects | Reference(s) |
| Rat | Monocrotaline-induced Pulmonary Hypertension | Oral | 30-100 µg/kg/day | Decreased degree of pulmonary hypertension | [12] |
| Rat | Stroke-Prone Spontaneously Hypertensive | Oral | 30-300 µg/kg/day | Unsustained reduction in mean arterial pressure (<4h) | [3] |
| Rat | Stroke-Prone Spontaneously Hypertensive | Subcutaneous Infusion | 0.9-2.8 mg/kg/day | Sustained reduction in systolic blood pressure, reduced renal lesions and stroke | [3] |
| Canine | U-46619-induced Pulmonary Hypertension | Intravenous | Not specified | Selective pulmonary vasodilation | [13] |
| Canine | Chronic Embolic Pulmonary Hypertension | Oral | 5, 15, and 25 µg/kg (twice daily) | Dose-dependent decrease in systolic pulmonary artery pressure | [14] |
| Mouse | Pulmonary Thromboembolism | Oral | Not specified | Not specified | [15] |
Table 2: In Vitro Efficacy of this compound
| Cell Type | Assay | Stimulus | This compound Concentration | Observed Effect | Reference(s) |
| Human Saphenous Vein VSMCs | Migration | PDGF (10 ng/mL) | 1-100 nmol/L | Significant inhibition of migration | [11] |
| Human Saphenous Vein VSMCs | Proliferation (BrdU) | PDGF | 1-100 nmol/L | No significant effect on proliferation | [11] |
| Rat Aortic Smooth Muscle Cells | Proliferation | TPA | Not specified | Elimination of TPA-induced proliferation | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | cAMP levels | - | Concentration-dependent | Increased intracellular cAMP | [16][17] |
| Rat Polymorphonuclear Leukocytes | Chemotaxis | FMLP | Not specified | Inhibition of chemotaxis | [16] |
| Vascular Smooth Muscle Cells | VEGF & PAI-1 expression | - | Not specified | Increased VEGF, decreased PAI-1 expression | [18] |
III. Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo and In Vitro Studies
Materials:
-
This compound sodium salt (powder)
-
Sterile, pyrogen-free water or saline (for in vivo)
-
Dimethyl sulfoxide (B87167) (DMSO) (for in vitro stock solution)
-
Sterile cell culture medium (for in vitro working solution)
Preparation of Stock Solution for In Vitro Use (e.g., 10 mM):
-
Calculate the amount of this compound sodium needed based on its molecular weight (420.47 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound sodium in high-quality, anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Preparation of Working Solution for In Vitro Use:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration immediately before adding to your cells.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Preparation for Oral Gavage in Rodents:
-
This compound sodium is soluble in water.[19]
-
For oral administration, dissolve the required amount of this compound sodium in sterile water or saline.
-
The final volume for oral gavage should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
Preparation for Intravenous Infusion:
-
Dissolve this compound sodium in sterile, pyrogen-free saline to the desired concentration.
-
The solution should be prepared fresh immediately before use.
Protocol 2: Monocrotaline-Induced Pulmonary Hypertension in Rats
Model Induction:
-
Administer a single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (MCT) to male Sprague-Dawley rats (e.g., 60 mg/kg).
-
Allow 3-4 weeks for the development of pulmonary hypertension, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.
This compound Treatment:
-
Prepare this compound for oral gavage as described in Protocol 1.
-
Administer this compound or vehicle control daily by oral gavage at the desired dose (e.g., 30-100 µg/kg/day).[12]
-
Treatment can be initiated on the same day as MCT injection (prophylactic) or after the establishment of pulmonary hypertension (therapeutic).
Efficacy Assessment:
-
At the end of the study period, measure RVSP via right heart catheterization under anesthesia.
-
Euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately to determine the ratio of RV/(LV+S) as an index of right ventricular hypertrophy.
-
Histological analysis of the pulmonary arteries can also be performed to assess vascular remodeling.
Protocol 3: In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay
Cell Culture:
-
Culture human or rodent VSMCs in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Use cells at a low passage number.
Assay Procedure (using a modified Boyden chamber):
-
Seed VSMCs onto the upper surface of a porous membrane (e.g., 8 µm pores) in a Boyden chamber insert in serum-free medium.
-
Add serum-free medium containing a chemoattractant (e.g., 10 ng/mL PDGF) to the lower chamber.
-
Add this compound at various concentrations (e.g., 1-100 nM) or vehicle control to the lower chamber.[11]
-
Incubate for 4-6 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several high-power fields under a microscope.
IV. Mandatory Visualizations
Caption: this compound signaling pathway in vascular cells.
Caption: Troubleshooting workflow for in vivo this compound experiments.
References
- 1. What is this compound Sodium used for? [synapse.patsnap.com]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. Beneficial action of this compound sodium, a prostacyclin analog, in stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A combination of oral sildenafil and this compound ameliorates pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Sustained-Release this compound in Patients With Primary Glomerular Disease or Nephrosclerosis: CASSIOPEIR Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Pharmacokinetic Profiles of this compound Sustained Release in Japanese, Chinese, and Korean Healthy Adult Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of the antiproliferative effect of this compound, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cAMP-producing agonist this compound inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effects of this compound, a stable analogue of prostacyclin, with PGE(1), nitroglycerin and nifedipine on canine model of vasoconstrictive pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound sodium on HPH rats and expression of oxygen-sensitive K>V> channels in pulmonary artery smooth muscle - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 15. Effect of this compound sodium, a stable prostacyclin analogue, on pulmonary thromboembolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostacyclin and this compound sodium as suppressors of activated rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancement by this compound sodium, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of a stable prostacyclin analogue this compound sodium on VEGF and PAI-1 gene expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
Beraprost Versus Iloprost in Preclinical Models of Pulmonary Arterial Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two prostacyclin analogues, Beraprost and Iloprost (B1671730), in established animal models of pulmonary arterial hypertension (PAH). The information presented herein is intended to assist researchers in making informed decisions for future studies in the field of PAH drug development.
Overview of this compound and Iloprost
This compound is a chemically stable and orally active prostacyclin analogue.[1] Iloprost is another stable prostacyclin analogue available for intravenous and inhaled administration.[2] Both compounds mimic the action of endogenous prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, which is deficient in patients with PAH.[2] Their therapeutic effects in PAH are primarily attributed to their ability to relax pulmonary arteries, thereby reducing pulmonary vascular resistance and pressure.
Comparative Efficacy in Animal Models of PAH
Direct head-to-head preclinical studies comparing this compound and Iloprost are limited. This guide, therefore, collates data from separate studies employing two of the most common animal models of PAH: the monocrotaline (B1676716) (MCT)-induced model and the chronic hypoxia-induced model. It is crucial to note that direct cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols.
Monocrotaline (MCT)-Induced PAH Model
The MCT model is widely used due to its simplicity and reproducibility in inducing PAH, characterized by pulmonary vascular remodeling and right ventricular hypertrophy.[3][4]
Table 1: Effects of this compound and Iloprost in the Monocrotaline (MCT)-Induced Rat Model of PAH
| Parameter | This compound | Iloprost | Control (MCT) | Citation |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 35.4 ± 3.2 | ↓ (Reversed) | 60-70 (approx.) | [5][6] |
| Right Ventricular Hypertrophy (RVH) (RV/BW ratio) | 0.85 ± 0.04 | ↓ (Regressed) | 1.1 (approx.) | [5][6] |
| Pulmonary Vascular Remodeling | ↓ (Inhibited medial wall thickness) | ↓ (Reversed muscularization & medial wall thickness) | Increased medial wall thickness and muscularization | [5][6] |
| Survival | 6-week survival: 100% (in combination with sildenafil) | Not reported | 6-week survival: <50% | [5] |
Data is compiled from separate studies and presented for comparative purposes. "↓" indicates a reduction compared to the control group.
Chronic Hypoxia-Induced PAH Model
Chronic exposure to hypoxia in rodents leads to sustained pulmonary vasoconstriction, vascular remodeling, and right ventricular hypertrophy, mimicking key features of human PAH.
Table 2: Effects of this compound and Iloprost in Hypoxia-Induced Animal Models of PAH
| Parameter | This compound (Rat) | Iloprost (Rabbit) | Control (Hypoxia) | Citation |
| Mean Pulmonary Artery Pressure (mPAP) (mmHg) | 17.09 ± 1.20 | ↓ | 23.87 ± 2.23 | [7][8] |
| Right Ventricular Hypertrophy Index (RVHI) (RV/LV+S) | 0.36 ± 0.04 | No effect | 0.46 ± 0.03 | [7][8] |
| Pulmonary Vascular Remodeling | ↓ (% area of medial smooth muscle: 46.58 ± 8.43) | ↓ (Prevented increase in muscularization) | Increased muscularization (% area of medial smooth muscle: 68.52 ± 5.64) | [7][8] |
Data is compiled from separate studies and presented for comparative purposes. "↓" indicates a reduction compared to the control group. Note the different animal species used in the cited studies.
Signaling Pathways and Mechanism of Action
Both this compound and Iloprost are prostacyclin analogues that exert their primary effects through the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes smooth muscle relaxation and vasodilation.[9]
Recent studies suggest that this compound may also have additional mechanisms of action. It has been shown to bind to the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4, which also couples to Gs and increases cAMP.[10][11] Furthermore, this compound has been found to upregulate the expression and activity of oxygen-sensitive Kv channels (Kv1.2, Kv1.5, and Kv2.1) in pulmonary artery smooth muscle cells, which contributes to its vasodilatory effect.[7][11] The signaling pathway for Iloprost is primarily understood through its action on the IP receptor.
Caption: Signaling pathways of this compound and Iloprost in pulmonary artery smooth muscle cells.
Experimental Protocols
This section outlines the general methodologies used in the preclinical studies cited in this guide.
Monocrotaline (MCT)-Induced PAH in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[3][5]
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce PAH.[3][12] The disease develops over a period of 3 to 4 weeks, leading to increased pulmonary artery pressure and right ventricular hypertrophy.[3]
-
Drug Administration:
-
This compound: Administered orally (e.g., via gavage) at doses ranging from 10 to 300 µg/kg/day, starting from the day of or a few days after MCT injection and continuing for the duration of the study (e.g., 3 weeks).[5]
-
Iloprost: Administered via inhalation (nebulization) at doses such as 6 µg/kg/day, typically starting after the establishment of PAH (e.g., 4 weeks post-MCT) and continuing for a specified period (e.g., 2 weeks).[6]
-
-
Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).[5]
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV+S (RV/LV+S) or to the total body weight (RV/BW) is calculated as an index of right ventricular hypertrophy.[11]
-
Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of pulmonary vascular remodeling, including the medial wall thickness of small pulmonary arteries.[5]
Chronic Hypoxia-Induced PAH in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[11]
-
Induction of PAH: Rats are housed in a hypobaric chamber with reduced oxygen levels (e.g., 10% O2) for a period of several weeks (e.g., 27 days) to induce PAH.[11]
-
Drug Administration:
-
This compound: Administered orally (intragastrically) at a dose of 300 µg/kg/day, starting from the second day of hypoxic exposure and continuing for the duration of the hypoxic period.[11]
-
-
Hemodynamic and RVH Assessment: Similar to the MCT model, mean pulmonary artery pressure (mPAP) is measured via catheterization, and the right ventricular hypertrophy index (RVHI) is calculated.[11]
-
Molecular Analysis: Lung tissue can be used to measure the expression of relevant genes and proteins, such as Kv channels, using techniques like real-time PCR and Western blotting.[7]
References
- 1. [Effects of this compound sodium (a PGI2 derivative) on chronic hypoxic pulmonary hypertension in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhaled iloprost for the control of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound sodium on HPH rats and expression of oxygen-sensitive K>V> channels in pulmonary artery smooth muscle - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. Hypoxia-induced pulmonary hypertension: different impact of iloprost, sildenafil, and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Mechanism of this compound effects on pulmonary hypertension: Contribution of cross-binding to PGE2 receptor 4 and modulation of O>2> sensitive voltage-gated K>+> channels - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 11. Frontiers | Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 12. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beraprost and Treprostinil for the Treatment of Pulmonary Arterial Hypertension
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Beraprost and Treprostinil (B120252) in the management of Pulmonary Arterial Hypertension (PAH), supported by experimental data and detailed methodologies.
Pulmonary Arterial Hypertension is a progressive and life-threatening condition characterized by elevated pulmonary vascular resistance, leading to right heart failure and death. Prostacyclin pathway therapies are a cornerstone of PAH management. This guide focuses on a comparative analysis of two key prostacyclin analogues: this compound, the first orally active prostacyclin analogue, and Treprostinil, a versatile analogue available in multiple formulations.
Comparative Efficacy: A Review of Clinical Evidence
The clinical efficacy of this compound and Treprostinil in PAH has been evaluated in numerous clinical trials, with network meta-analyses providing a framework for indirect comparisons.
Exercise Capacity: The 6-Minute Walk Distance (6MWD)
Treprostinil has consistently demonstrated a significant improvement in exercise capacity as measured by the 6-minute walk distance (6MWD). In a pairwise meta-analysis, subcutaneous Treprostinil was associated with a notable increase in 6MWD compared to placebo (standardized mean difference [SMD] = 30.15).[1] Oral Treprostinil has also shown benefits in treatment-naive PAH patients.[2]
This compound has demonstrated a more modest and often transient effect on exercise capacity.[3] Initial studies showed a short-term improvement in 6MWD at 12 weeks, but this effect was not sustained in longer-term follow-up.[4][5] A network meta-analysis found that while both drugs showed a trend towards improving 6MWD, the effect of Treprostinil was generally more pronounced and sustained.[1]
Hemodynamic Parameters
Improvements in cardiopulmonary hemodynamics are a critical goal of PAH therapy. Right heart catheterization is the gold standard for assessing these parameters.
Treprostinil, particularly in its parenteral formulations, has been shown to significantly improve key hemodynamic measures. Intravenous Treprostinil can lead to a reduction in mean pulmonary artery pressure (mPAP) and pulmonary vascular resistance (PVR), and an increase in cardiac index (CI).[1][6] Inhaled Treprostinil has also demonstrated favorable effects on pulmonary hemodynamics.[7]
This compound has shown limited and inconsistent effects on hemodynamic parameters in clinical trials.[3][8] Some studies reported a modest reduction in PVR, while others found no significant changes in hemodynamics compared to placebo.[8][9] A network meta-analysis indicated that Treprostinil generally leads to more substantial hemodynamic improvements than this compound.[10]
Data Presentation: Quantitative Comparison
| Efficacy Endpoint | This compound | Treprostinil | Key Findings | Citations |
| 6-Minute Walk Distance (6MWD) | Modest and transient improvement. | Significant and sustained improvement. | Treprostinil shows a more robust and lasting effect on exercise capacity. | [1][2][3][4][5] |
| Mean Pulmonary Artery Pressure (mPAP) | Minimal to no significant change. | Significant reduction, especially with parenteral formulations. | Treprostinil is more effective at reducing pulmonary artery pressure. | [1][7][8][10] |
| Pulmonary Vascular Resistance (PVR) | Modest and inconsistent reduction. | Significant reduction. | Treprostinil demonstrates a more consistent and potent effect on reducing pulmonary vascular resistance. | [6][9][11] |
| Cardiac Index (CI) | No significant change. | Significant improvement. | Treprostinil is superior in improving cardiac function. | [10] |
| Clinical Worsening | No significant effect on combined clinical events. | Reduced combined clinical events. | Treprostinil has shown a greater impact on preventing disease progression. | [11] |
Mechanism of Action and Signaling Pathways
Both this compound and Treprostinil are prostacyclin analogues that exert their primary therapeutic effect through activation of the prostacyclin (IP) receptor. However, their receptor binding profiles and downstream signaling may differ, contributing to their varied clinical efficacy.
The binding of these drugs to the IP receptor, a G-protein coupled receptor (GPCR), stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation.[7]
Interestingly, prostacyclin analogues can also interact with other prostanoid receptors, which may contribute to their overall pharmacological profile and side effects. Treprostinil has been shown to bind to EP2 and DP1 receptors in addition to the IP receptor.[10] this compound also interacts with other prostaglandin (B15479496) receptors, including EP4.[13]
Caption: Signaling pathway of this compound and Treprostinil via the IP receptor.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the clinical trial data.
6-Minute Walk Test (6MWT)
The 6MWT is a standardized, self-paced test of exercise capacity. The protocol generally adheres to the American Thoracic Society (ATS) guidelines:
-
Patient Preparation: Patients are instructed to rest for at least 10 minutes before the test. Baseline heart rate, blood pressure, and oxygen saturation are recorded.
-
Test Environment: The test is conducted on a flat, enclosed corridor with a hard surface, with a minimum length of 30 meters marked at regular intervals.
-
Instructions: Standardized instructions are given to the patient, encouraging them to walk as far as possible in 6 minutes, without running. They are permitted to slow down, stop, and rest as needed.
-
Monitoring: A trained technician walks slightly behind the patient and does not talk to them during the walk, except to provide standardized phrases of encouragement at specific intervals (e.g., "You are doing well. You have X minutes to go.").
-
Data Collection: The total distance walked in 6 minutes is recorded. Post-test vital signs and the patient's perceived level of dyspnea (using the Borg scale) are also documented.
Caption: Standardized workflow for the 6-Minute Walk Test in PAH clinical trials.
Right Heart Catheterization (RHC)
RHC is an invasive procedure used to directly measure hemodynamic parameters. The general protocol is as follows:
-
Patient Preparation: The patient is typically required to fast for a certain period before the procedure. The procedure is performed in a cardiac catheterization laboratory.
-
Catheter Insertion: A thin, flexible catheter (Swan-Ganz catheter) is inserted into a large vein, usually in the neck, groin, or arm, and advanced through the right atrium, right ventricle, and into the pulmonary artery.
-
Pressure Measurements: As the catheter is advanced, pressure readings are taken from the right atrium (RAP), right ventricle (RVP), and pulmonary artery (PAP). The pulmonary artery wedge pressure (PAWP) is measured by inflating a small balloon at the tip of the catheter, which occludes a small branch of the pulmonary artery.
-
Cardiac Output Measurement: Cardiac output is typically measured using the thermodilution or Fick method.
-
Calculation of Hemodynamic Parameters: From the measured values, other important parameters such as pulmonary vascular resistance (PVR) and cardiac index (CI) are calculated.
Conclusion
Based on the available clinical evidence, Treprostinil demonstrates a more robust and sustained efficacy profile compared to this compound in the treatment of Pulmonary Arterial Hypertension. This is evident in its superior effects on exercise capacity, as measured by the 6-minute walk distance, and its more consistent and significant improvements in key hemodynamic parameters. The versatility of Treprostinil's formulations, allowing for parenteral, inhaled, and oral administration, offers additional flexibility in patient management.
While this compound, as an oral agent, offers a convenient administration route, its clinical benefits appear to be more modest and less durable. For researchers and drug development professionals, the differences in the clinical profiles of these two prostacyclin analogues underscore the importance of subtle variations in receptor interactions and pharmacokinetic properties in determining therapeutic outcomes in PAH. Further research into novel oral prostacyclin analogues with improved efficacy and tolerability remains a key objective in the field.
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP1 and EP2 agonist - UCL Discovery [discovery.ucl.ac.uk]
- 2. atsjournals.org [atsjournals.org]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Six-minute walk test in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pathway of prostacyclin signaling-hanging out with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RHC for PH | Vera Moulton Wall Center for Pulmonary Vascular Disease | Stanford Medicine [med.stanford.edu]
- 9. Right heart catheterisation: best practice and pitfalls in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Remote 6-Minute-Walk Testing in Patients with Pulmonary Hypertension: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nationaljewish.org [nationaljewish.org]
- 13. Frontiers | Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
A Head-to-Head Comparison of Beraprost and Epoprostenol for Pulmonary Arterial Hypertension
An objective analysis for researchers and drug development professionals.
Beraprost and Epoprostenol (B1671539), both prostacyclin analogues, are pivotal in the management of pulmonary arterial hypertension (PAH). While they share a common therapeutic goal of vasodilation and inhibition of platelet aggregation, their distinct pharmacological profiles, routes of administration, and clinical efficacy present a complex landscape for researchers and clinicians. This guide provides a comprehensive head-to-head comparison of these two agents, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
At a Glance: Key Differences
| Feature | This compound | Epoprostenol |
| Administration | Oral | Continuous Intravenous Infusion |
| Half-life | Short (approx. 1-1.5 hours)[1] | Very Short (approx. 6 minutes)[2] |
| Stability | Stable, orally active analogue[3][4] | Unstable at room temperature, requires cooling |
| Clinical Efficacy | Beneficial effects may attenuate over time[5] | Considered the most efficacious treatment for severe PAH[5] |
| Signaling Pathways | Primarily IP receptor-cAMP; potential involvement of TGF-β-Smad and eNOS pathways[1][6] | Primarily IP receptor-cAMP pathway[7][8] |
Mechanism of Action and Signaling Pathways
Both this compound and Epoprostenol exert their primary effects by mimicking endogenous prostacyclin (PGI2). They bind to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, on the surface of vascular smooth muscle cells and platelets.[1][7][8] This binding initiates a cascade of intracellular events.
The Common Prostacyclin Signaling Pathway
Activation of the IP receptor by either this compound or Epoprostenol stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][7][8] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in:
-
Vasodilation: Relaxation of vascular smooth muscle cells, leading to a decrease in pulmonary vascular resistance.
-
Inhibition of Platelet Aggregation: Prevention of blood clot formation.
This compound's Potentially Unique Signaling Pathways
Emerging research suggests that this compound may have additional mechanisms of action beyond the canonical cAMP pathway.
1. TGF-β-Smad Signaling Pathway: In cardiac fibroblasts, this compound has been shown to inhibit the transforming growth factor-beta (TGF-β)-Smad signaling pathway.[1][6] This pathway is implicated in fibrosis and cellular proliferation. By suppressing this pathway, this compound may exert anti-proliferative effects, which could be beneficial in the context of vascular remodeling in PAH.[1]
2. eNOS Activation: Studies have indicated that this compound can increase the expression of endothelial nitric oxide synthase (eNOS).[2] This enzyme is responsible for producing nitric oxide (NO), a potent vasodilator. The proposed mechanism involves the activation of cAMP-responsive elements in the eNOS gene promoter.[2] This suggests a potential cross-talk between the prostacyclin and nitric oxide pathways.
Clinical Efficacy and Head-to-Head Data
Direct, large-scale, head-to-head clinical trials comparing this compound and Epoprostenol are limited. However, a case study of identical twins with primary pulmonary hypertension (PPH) provides a unique direct comparison.
Case Study: Identical Twins with PPH [9]
| Parameter | Twin A (Epoprostenol) | Twin B (this compound initially, then Epoprostenol) |
| Initial Treatment | Epoprostenol | This compound |
| Initial Outcome | Rapid Improvement | Progressive Worsening |
| Subsequent Treatment | - | Switched to Epoprostenol |
| Subsequent Outcome | - | Improvement |
This case study, while not generalizable, suggests the superior efficacy of intravenous Epoprostenol in this specific instance of severe PPH.
A network meta-analysis of prostacyclin analogs for PAH also provides indirect comparative data.[7] This analysis suggested that Epoprostenol was associated with more favorable outcomes in terms of functional class amelioration compared to other prostacyclin analogs, including this compound.[7]
Pharmacokinetics and Administration
The most significant practical difference between this compound and Epoprostenol lies in their pharmacokinetic profiles and routes of administration.
| Parameter | This compound | Epoprostenol |
| Route | Oral[3][4] | Continuous IV Infusion[3][4] |
| Half-life | ~1-1.5 hours[1] | ~6 minutes[2] |
| Dosing Frequency | Multiple times daily | Continuous |
| Patient Convenience | High | Low |
| Risk of Interruption | Lower | High (risk of rebound hypertension) |
Experimental Protocols
Assessment of Pulmonary Hypertension in Animal Models
Monocrotaline (B1676716) (MCT)-Induced PH in Rats: A common preclinical model involves a single subcutaneous or intraperitoneal injection of monocrotaline in rats. This induces pulmonary vascular remodeling and hypertension over several weeks, allowing for the evaluation of therapeutic interventions.
Experimental Workflow:
Clinical Trial Methodologies
6-Minute Walk Test (6MWT): A standardized, submaximal exercise test used to assess functional capacity in PAH patients.
-
Protocol: Patients are instructed to walk as far as possible in a 30-meter, flat, enclosed corridor for 6 minutes. They are allowed to slow down and rest, but the timer continues. The total distance walked is recorded.
Hemodynamic Measurement via Right Heart Catheterization: The gold standard for diagnosing and assessing the severity of PAH.
-
Protocol: A catheter is inserted into a large vein and advanced to the right side of the heart and into the pulmonary artery. Pressures in the right atrium, right ventricle, and pulmonary artery, as well as cardiac output, are measured.
Drug Administration Protocols:
-
This compound: Typically administered orally, with the dose titrated upwards to the maximum tolerated dose. For example, starting at 20-40 micrograms four times daily and increasing as tolerated.[10][11]
-
Epoprostenol: Administered as a continuous intravenous infusion via a central venous catheter and an ambulatory infusion pump. The dose is initiated at a low rate (e.g., 2 ng/kg/min) and gradually increased based on clinical response and side effects.[4][12]
Safety and Tolerability
Both medications share side effects common to prostacyclin analogues, primarily due to their vasodilatory properties. These include:
-
Headache
-
Flushing
-
Jaw pain
-
Diarrhea
-
Nausea
Epoprostenol carries additional risks associated with its continuous intravenous delivery, including catheter-related infections and thrombosis. Abrupt discontinuation of Epoprostenol can lead to a rapid and potentially fatal rebound in pulmonary hypertension.
Conclusion for the Research Professional
Epoprostenol remains the benchmark for efficacy in severe pulmonary arterial hypertension, demonstrating significant improvements in hemodynamics and survival. However, its cumbersome and high-risk intravenous administration presents substantial challenges. This compound offers the significant advantage of oral administration, enhancing patient convenience and reducing the risks associated with intravenous lines. While it has shown benefits in exercise capacity and symptoms, its long-term efficacy may be less robust than that of Epoprostenol.
The potential for this compound to engage in additional signaling pathways, such as the TGF-β-Smad and eNOS pathways, warrants further investigation. A deeper understanding of these mechanisms could open new avenues for therapeutic development, potentially leading to orally active agents with the sustained efficacy of intravenous prostacyclins. Future research should focus on well-designed, head-to-head clinical trials to provide a more definitive comparison of these two important therapies.
References
- 1. Prostacyclin analogue this compound inhibits cardiac fibroblast proliferation depending on prostacyclin receptor activation through a TGF β-Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Epoprostenol in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 8. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identical twins with primary pulmonary hypertension: this compound vs epoprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. drugs.com [drugs.com]
Beraprost vs. Placebo in Pulmonary Arterial Hypertension: A Comparative Guide for Researchers
This guide provides a detailed comparison of beraprost, an oral prostacyclin analogue, and placebo in the treatment of Pulmonary Arterial Hypertension (PAH), based on data from key randomized controlled trials (RCTs). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical efficacy, safety, and experimental methodologies.
Introduction to this compound
This compound is a chemically stable and orally active prostacyclin analogue that exerts its effects through vasodilation, antiplatelet aggregation, and cytoprotection. Its mechanism of action involves binding to prostacyclin receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and a subsequent reduction in intracellular calcium levels. This cascade results in smooth muscle relaxation and vasodilation in the pulmonary vasculature.
Signaling Pathway of this compound
The signaling pathway of this compound is initiated by its binding to the prostacyclin receptor (IP receptor) on the surface of pulmonary artery smooth muscle cells. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately cause vasodilation and inhibit smooth muscle cell proliferation.
Clinical Trial Data: this compound vs. Placebo
Two pivotal randomized controlled trials form the primary basis of comparison: the Arterial Pulmonary Hypertension and this compound European (ALPHABET) trial and a 12-month study by Rubin et al.
Patient Characteristics
The baseline characteristics of the patients enrolled in these trials were comparable between the this compound and placebo groups, primarily consisting of patients with WHO Functional Class II or III PAH.
| Characteristic | ALPHABET Trial[1][2] | Rubin et al. (12-Month Trial)[3][4] |
| Number of Patients | This compound: 67, Placebo: 63 | This compound: 60, Placebo: 56 |
| Mean Age (years) | 45 | 42 |
| Female (%) | 65 | 85 |
| PAH Etiology | Primary PH, CTD-associated, Congenital shunts, etc. | Primary PH, CTD-associated, Congenital shunts |
| WHO Functional Class II/III (%) | Class II: ~50%, Class III: ~50% | Class II or III |
| Baseline 6MWD (meters) | ~370 | Not explicitly stated |
| Baseline Mean Pulmonary Artery Pressure (mmHg) | 60 | ≥25 |
| Baseline Pulmonary Vascular Resistance (Wood units) | 23 | >3 |
Efficacy Outcomes
The 6MWD, a key measure of exercise capacity, showed a modest and, in some cases, transient improvement with this compound compared to placebo.
| Trial | Timepoint | This compound Change from Baseline (m) | Placebo Change from Baseline (m) | Difference (95% CI) | p-value |
| ALPHABET Trial [1][5] | 12 Weeks | Not explicitly stated | Not explicitly stated | 25.1 (1.8 to 48.3) | 0.03 |
| Rubin et al. [3][4] | 3 Months | Not explicitly stated | Not explicitly stated | 22 | 0.010 |
| 6 Months | Not explicitly stated | Not explicitly stated | 31 | 0.016 | |
| 9 Months | Not explicitly stated | Not explicitly stated | Not significant | 0.098 | |
| 12 Months | Not explicitly stated | Not explicitly stated | Not significant | 0.180 |
Neither the ALPHABET trial nor the 12-month study by Rubin et al. found statistically significant improvements in cardiopulmonary hemodynamics with this compound compared to placebo.[1][5] For a comprehensive evaluation, the inclusion of specific baseline and follow-up data for mean pulmonary artery pressure (mPAP), pulmonary vascular resistance (PVR), and cardiac index (CI) would be beneficial, although the original publications did not provide this level of detail in a comparative format.
| Trial | Parameter | This compound (Baseline) | Placebo (Baseline) | This compound (Follow-up) | Placebo (Follow-up) |
| ALPHABET Trial [2] | mPAP (mmHg) | 60 | 60 | No significant change | No significant change |
| PVR (Wood units) | 23 | 23 | No significant change | No significant change | |
| Cardiac Index (L/min/m²) | 2.4 | 2.4 | No significant change | No significant change | |
| Rubin et al. | mPAP, PVR, CI | Not explicitly stated | Not explicitly stated | No significant change | No significant change |
The longer-term study by Rubin et al. evaluated disease progression as a primary endpoint, which was a composite of death, transplantation, epoprostenol (B1671539) rescue, or a >25% decrease in peak oxygen consumption (VO2).[3][4]
| Timepoint | This compound Events (%) | Placebo Events (%) | p-value |
| 3 Months | 0 | 5.4 | 0.109 |
| 6 Months | 1.7 | 19.6 | 0.002 |
| 9 Months | 13.3 | 26.8 | 0.102 |
| 12 Months | 17.9 | 28.8 | 0.254 |
A more detailed breakdown of the individual components of disease progression would provide a clearer picture of the treatment effect.
Experimental Protocols
A standardized approach is crucial for the comparability of data across clinical trials in PAH.
Randomized Controlled Trial Workflow
The typical workflow for an RCT comparing an investigational drug to a placebo in PAH involves several key stages, from patient screening and randomization to follow-up and data analysis.
Key Methodologies
-
6-Minute Walk Test (6MWT): This test is conducted on a flat, hard surface along a straight corridor of a specified length. Patients are instructed to walk as far as possible in six minutes, with standardized encouragement provided by the technician. The total distance walked is recorded.
-
Right Heart Catheterization (RHC): This invasive procedure is the gold standard for diagnosing PAH and assessing hemodynamics. A catheter is inserted into a large vein and advanced to the right side of the heart and into the pulmonary artery to measure pressures (right atrial, right ventricular, pulmonary artery, and pulmonary capillary wedge pressure) and cardiac output. Pulmonary vascular resistance is then calculated.
Safety and Tolerability
Adverse events associated with this compound are primarily related to its vasodilatory effects and are more common during the initial dose titration phase.[1][5] Common side effects include:
-
Headache
-
Flushing
-
Jaw pain
-
Diarrhea
-
Nausea
Conclusion
In randomized controlled trials, this compound has demonstrated a modest and often transient improvement in exercise capacity, as measured by the 6-minute walk distance, in patients with WHO Functional Class II and III PAH.[3][4] However, it has not shown a significant effect on improving cardiopulmonary hemodynamics.[1][5] A temporary reduction in clinical worsening was observed at six months in a longer-term study, but this effect was not sustained.[3][4] The safety profile of this compound is characterized by expected vasodilatory side effects. For researchers and drug development professionals, these findings highlight the challenge of translating improvements in exercise capacity into significant and sustained hemodynamic and long-term clinical benefits with an oral prostacyclin analogue like this compound. Future research may focus on novel formulations or combination therapies to enhance the efficacy of this therapeutic class.
References
- 1. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 2. This compound Therapy for Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 3. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Updated Evidence-Based Treatment Algorithm in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beraprost, PGE1, and Nitroglycerin in Canine Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of beraprost, prostaglandin (B15479496) E1 (PGE1), and nitroglycerin in canine models of pulmonary hypertension (PH). The information presented is collated from preclinical studies to assist researchers in evaluating these vasodilators for potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathways.
Hemodynamic Effects: A Quantitative Comparison
The acute hemodynamic effects of this compound, PGE1, and nitroglycerin were evaluated in a canine model of vasoconstrictive pulmonary hypertension induced by a continuous infusion of U-46619, a thromboxane (B8750289) A₂ mimetic. The following table summarizes the key findings.
| Hemodynamic Parameter | This compound | PGE1 | Nitroglycerin |
| Pulmonary Arterial Pressure (PAP) | Decreased | Increased | Decreased |
| Cardiac Output (CO) | Increased | Increased | No significant change |
| Pulmonary Vascular Resistance (PVR) | Decreased | Decreased | Decreased |
| Systemic Circulation Selectivity | Selective for pulmonary circulation | Poor selectivity | Poor selectivity |
Data compiled from a study by Tamura et al. (2001)[1].
The results indicate that while both this compound and nitroglycerin decrease pulmonary arterial pressure, this compound demonstrates a more selective effect on the pulmonary circulation.[1] In contrast, PGE1 was observed to increase pulmonary arterial pressure in this specific experimental model.[1] All drugs, with the exception of nitroglycerin, led to an increase in cardiac output and a decrease in pulmonary vascular resistance.[1]
Experimental Protocols
The primary experimental model referenced for the quantitative data involved the induction of vasoconstrictive pulmonary hypertension in canines.[1]
Canine Model of Vasoconstrictive Pulmonary Hypertension:
-
Animal Model: Male dogs were used in the study.
-
Induction of Pulmonary Hypertension: A continuous intravenous infusion of U-46619, a stable thromboxane A₂ mimetic, was administered to induce vasoconstrictive pulmonary hypertension.[1] In other experimental models, PH has been induced by methods such as the administration of oleic acid or the creation of chronic embolic PH using microspheres.[2][3][4]
-
Drug Administration: this compound sodium, prostaglandin E1, and nitroglycerin were administered intravenously to assess their acute hemodynamic effects.[1] In some studies, nitroglycerin has also been administered as an inhaled nebulized liquid.[5]
-
Hemodynamic Monitoring: Key parameters such as pulmonary arterial pressure, systemic arterial pressure, and cardiac output were continuously monitored to evaluate the pharmacological response to each drug.[1]
Signaling Pathways
The vasodilatory effects of this compound, PGE1, and nitroglycerin are mediated by distinct signaling pathways.
This compound Signaling Pathway:
This compound is a stable prostacyclin (PGI₂) analogue.[6] Its primary mechanism of action involves binding to the prostacyclin (IP) receptor on vascular smooth muscle cells.[6] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels activate protein kinase A (PKA), which in turn leads to the inhibition of calcium release from intracellular stores and the opening of potassium channels.[6][8] The resulting decrease in intracellular calcium concentration causes smooth muscle relaxation and vasodilation.[6] this compound may also exert some effects through cross-binding to the prostaglandin E2 (PGE2) receptor 4 (EP4).[9]
PGE1 Signaling Pathway:
Prostaglandin E1 (PGE1), also known as alprostadil, exerts its vasodilatory effects primarily through the activation of prostaglandin E receptors (EP), particularly EP2 and EP4.[10] Similar to this compound, the activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[10][11] The subsequent activation of PKA results in the phosphorylation of various downstream targets that ultimately decrease intracellular calcium levels and cause smooth muscle relaxation.[12]
Nitroglycerin Signaling Pathway:
Nitroglycerin is a prodrug that is metabolized to nitric oxide (NO) or a related NO-donating species. This conversion can be mediated by several enzymes, including mitochondrial aldehyde dehydrogenase (ALDH2).[13] NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels activate protein kinase G (PKG), which leads to a cascade of events that decrease intracellular calcium concentrations and result in smooth muscle relaxation and vasodilation. Some evidence also suggests that at low concentrations, nitroglycerin may stimulate endothelial nitric oxide synthase (eNOS) activity.[13][14]
References
- 1. Comparative effects of this compound, a stable analogue of prostacyclin, with PGE(1), nitroglycerin and nifedipine on canine model of vasoconstrictive pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 3. Pulmonary vasodilator effects of nitroglycerin and sodium nitroprusside in canine oleic acid-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 5. Inhalation of nebulized nitroglycerin in dogs with experimental pulmonary hypertension induced by U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound Sodium Combined with Sildenafil and Its Effects on Vascular Endothelial Function and Inflammation in Patients Experiencing Left Heart Failure Complicated with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sodium, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]
- 11. Mechanisms of prostaglandin E1-induced relaxation in penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of prostaglandin E1 on vascular ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroglycerin drives endothelial nitric oxide synthase activation via the phosphatidylinositol 3-kinase/protein kinase B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Beraprost vs. Ticlopidine for Peripheral Arterial Disease: A Comparative Efficacy Guide
In the management of peripheral arterial disease (PAD), particularly in alleviating symptoms of chronic peripheral arterial occlusion (CPAO), both beraprost and ticlopidine (B1205844) have been utilized as therapeutic agents. This guide provides a detailed comparison of their efficacy, supported by clinical trial data, experimental protocols, and an examination of their distinct mechanisms of action.
Efficacy and Safety: A Quantitative Comparison
A key multicenter, single-blind, randomized, controlled study conducted in China provides the most direct comparative data on the efficacy and tolerability of this compound versus ticlopidine in patients with CPAO.[1] The study enrolled 124 patients, with 119 included in the final efficacy analysis.[1]
Key Efficacy Outcomes
| Efficacy Parameter | This compound Group | Ticlopidine Group | Key Findings |
| Improvement in Cool Sensation | Significantly greater improvement at 6 weeks (P<0.05) | Less improvement compared to this compound | This compound showed a superior effect in improving the sensation of coolness in the limbs after 6 weeks of treatment.[1] |
| Intermittent Claudication (Walking Distance) | Baseline: 215 mAfter 3 weeks: 287 m (P<0.001 vs baseline)After 6 weeks: 356 m (P<0.001 vs baseline) | Baseline: 230 mAfter 3 weeks: 258 m (P<0.001 vs baseline)After 6 weeks: 292 m (P<0.05 vs baseline) | Both drugs significantly improved walking distance. The improvement was significantly greater with this compound at 3 weeks (P<0.01).[1] |
| Limb Pain Improvement | Significant reduction at 3 and 6 weeks (P<0.001) | Significant reduction at 3 weeks (P<0.05) and 6 weeks (P<0.01) | Both treatments effectively reduced limb pain at rest.[1] |
| Ankle-Brachial Index (ABI) | Baseline: 0.55After 6 weeks: 0.60 (P<0.001 vs baseline) | Baseline: 0.61After 6 weeks: 0.65 (P<0.01 vs baseline) | Both drugs led to a significant increase in ABI, indicating improved blood flow.[1] |
Adverse Events and Tolerability
| Adverse Event Profile | This compound Group (n=65) | Ticlopidine Group (n=58) | Statistical Significance |
| Patients with any Adverse Event (AE) | 8 (12.3%) | 25 (43.1%) | P<0.001 |
| Patients with Adverse Drug Reactions (ADR) | 4 (6.2%) | 13 (22.4%) | P<0.05 |
| Withdrawals due to AEs | Significantly fewer | Significantly more | P<0.05 |
| Common ADRs | Dizziness (3.1%), Headache (3.1%), Facial flushing (1.5%), Tachycardia (1.5%) | Rash (6.9%), Diarrhea (1.7%), Hematemesis (1.7%) | This compound was associated with a significantly lower incidence of adverse events and better overall tolerability.[1] |
Mechanisms of Action
This compound and ticlopidine exert their therapeutic effects through distinct signaling pathways.
This compound , a stable and orally active prostacyclin (PGI2) analogue, functions as a vasodilator and platelet inhibitor.[2][3] It binds to prostacyclin receptors on vascular smooth muscle and platelets.[2] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels inhibit the release of calcium ions (Ca2+) from intracellular stores, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[2][3]
Ticlopidine is an antiplatelet agent belonging to the thienopyridine class. It is a prodrug that is metabolized to an active form. This active metabolite irreversibly blocks the P2Y12 subtype of the adenosine diphosphate (B83284) (ADP) receptor on the platelet surface. By blocking this receptor, ticlopidine prevents ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa complex, which is a crucial step for fibrinogen binding and subsequent platelet aggregation.
References
- 1. Comparison of this compound and ticlopidine in Chinese patients with chronic peripheral arterial occlusion: a multicenter, single-blind, randomized, controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Prostacyclin Analogs in Pulmonary Arterial Hypertension: A Network Meta-Analysis Perspective with a Focus on Beraprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prostacyclin analogs, including Beraprost, for the treatment of pulmonary arterial hypertension (PAH), drawing on evidence from network meta-analyses. The data presented here is intended to inform research, clinical trial design, and drug development efforts in the field of PAH.
Prostacyclin analogs are a cornerstone in the management of PAH, exerting their therapeutic effects through vasodilation, anti-proliferative, and anti-platelet aggregation mechanisms.[1][2] This guide synthesizes data from multiple network meta-analyses to offer a comparative view of the efficacy and safety of this compound relative to other prostacyclin analogs such as epoprostenol (B1671539), iloprost, treprostinil (B120252), and the prostacyclin receptor agonist, selexipag.
Comparative Efficacy of Prostacyclin Analogs
The efficacy of prostacyclin analogs is often evaluated based on improvements in exercise capacity, hemodynamic parameters, and clinical outcomes. Network meta-analyses allow for indirect comparisons of treatments that have not been directly compared in head-to-head clinical trials.
Exercise Capacity: 6-Minute Walk Distance (6MWD)
Improvement in 6MWD is a key endpoint in PAH clinical trials, reflecting a patient's functional capacity.
| Treatment Comparison | Mean Difference (MD) in 6MWD (meters) | 95% Confidence Interval (CI) | Citation |
| This compound vs. Placebo | 34.04 | 9.18 – 58.91 | [3] |
| Epoprostenol vs. Placebo | 46.94 | 32.36 – 61.52 | [3] |
| Treprostinil vs. Placebo | 14.77 | 6.91 – 22.63 | [3] |
| Selexipag vs. Placebo | - | - | |
| Iloprost vs. Placebo | - | - | |
| Epoprostenol vs. This compound | 44.24 (SMD) | - | [4] |
| Treprostinil vs. This compound | - | - | |
| Iloprost vs. This compound | - | - | |
| Note: Some data is presented as Standardized Mean Difference (SMD) in the source literature. |
One network meta-analysis found that while epoprostenol showed the greatest improvement in 6MWD, this compound also demonstrated a statistically significant improvement compared to placebo.[3] Another analysis suggested that epoprostenol was superior to this compound in improving exercise activity.[4] However, it has been noted that the beneficial effects of this compound on exercise capacity may be more pronounced in the early phases of treatment and can attenuate over time.[5]
Hemodynamic Parameters
Improvements in mean pulmonary arterial pressure (mPAP) and cardiac index are crucial indicators of therapeutic response in PAH.
| Treatment Comparison | Mean Difference (MD) in mPAP (mmHg) | 95% Confidence Interval (CI) | Citation |
| This compound vs. Placebo | - | - | |
| Epoprostenol vs. Placebo | -9.23 | -17.44 – -1.03 | [6] |
| This compound vs. Treprostinil | -3.76 | -5.76 – -1.77 | [7] |
| Epoprostenol vs. This compound | - | - |
| Treatment Comparison | Mean Difference (MD) in Cardiac Index (L/min/m²) | 95% Confidence Interval (CI) | Citation |
| This compound vs. Placebo | 0.20 | 0.11 – 0.29 | [7] |
| Epoprostenol vs. Placebo | 0.56 | 0.49 – 0.63 | [7] |
| Selexipag vs. Placebo | 0.49 | 0.29 – 0.69 | [7] |
| Treprostinil vs. Placebo | 0.42 | 0.25 – 0.59 | [7] |
| Epoprostenol vs. This compound | 0.36 | 0.24 – 0.48 | [7] |
| Selexipag vs. This compound | 0.29 | 0.07 – 0.51 | [7] |
Epoprostenol consistently demonstrates the most significant improvements in hemodynamic parameters.[7] this compound shows a statistically significant improvement in cardiac index compared to placebo, although this effect is less pronounced than that of epoprostenol and selexipag.[7] Notably, this compound was found to be superior to treprostinil in reducing mPAP in one analysis.[7]
Clinical Outcomes
Clinical worsening, improvement in WHO Functional Class (FC), and mortality are critical long-term outcomes.
| Outcome | This compound vs. Placebo (Risk Ratio/Odds Ratio) | 95% Confidence Interval (CI) | Citation |
| Clinical Worsening | 0.70 (RR) | 0.57 – 0.86 | [6] |
| WHO FC Improvement | 1.58 (RR) | 1.21 – 2.05 | [6] |
| All-Cause Mortality | 0.45 (RR) | 0.21 – 0.95 | [7] |
This compound has been shown to reduce the risk of clinical worsening and improve the WHO Functional Class compared to placebo.[6] One network meta-analysis also indicated that this compound demonstrated a superiority over conventional therapy in reducing all-cause mortality.[7] In contrast, another analysis found no significant difference in all-cause mortality between prostacyclin analogs and control groups.[6]
Comparative Safety and Tolerability
The safety profile of prostacyclin analogs is a key consideration in their clinical use, with adverse events sometimes leading to treatment discontinuation.
| Outcome | This compound vs. Iloprost (Odds Ratio) | 95% Confidence Interval (CI) | Citation |
| Discontinuation | 10.07 | 1.47 – 160.65 | [4][8] |
| Adverse Event | This compound vs. Placebo (Odds Ratio) | 95% Confidence Interval (CI) | Citation |
| Nausea | 3.4 | 1.7 – 6.7 | [9] |
| Fatigue | 3.6 | 1.1 – 11.8 | [9] |
Patients taking this compound were more likely to withdraw from studies compared to those on iloprost.[4][8] Common adverse events associated with this compound include headache, diarrhea, and nausea.[9][10] Specifically, meta-analyses have shown a significantly higher odds of nausea and fatigue in patients treated with this compound compared to placebo.[9]
Experimental Protocols
The data presented in this guide are derived from network meta-analyses of randomized controlled trials (RCTs). The general methodology for these analyses is as follows:
Search Strategy: A systematic search of databases such as PubMed, Embase, and the Cochrane Library is conducted to identify all relevant RCTs. Search terms typically include "pulmonary arterial hypertension," "prostacyclin analogs," and the names of specific drugs like "this compound," "iloprost," etc.[8][11]
Inclusion Criteria: Studies included are typically RCTs that compare a prostacyclin analog with a placebo or another prostacyclin analog in patients with PAH.[5] The diagnosis of PAH is usually confirmed by right heart catheterization.[5]
Data Extraction: Key data extracted from the included studies include patient characteristics, study design, and outcomes such as 6MWD, hemodynamic parameters (mPAP, cardiac index), WHO Functional Class, clinical worsening events, mortality, and adverse events.[3]
Statistical Analysis: A network meta-analysis is performed using either a frequentist or Bayesian framework. For continuous outcomes like 6MWD and hemodynamic parameters, mean differences (MD) or standardized mean differences (SMD) are calculated.[4] For dichotomous outcomes such as clinical worsening and mortality, odds ratios (ORs) or risk ratios (RRs) are calculated.[4] The results are presented with 95% confidence intervals (CIs).
Visualizing the Landscape
Prostacyclin Signaling Pathway
Prostacyclin analogs exert their effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels result in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation.[2] Some research also suggests that this compound's mechanism may involve the TGF-β-Smad signaling pathway.[12][13]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis [frontiersin.org]
- 7. Frontiers | Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis [frontiersin.org]
- 8. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jptcp.com [jptcp.com]
- 11. mednexus.org [mednexus.org]
- 12. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 13. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Beraprost's Impact on 6-Minute Walk Distance: A Comparative Analysis for Researchers
For drug development professionals and researchers focused on therapies for pulmonary arterial hypertension (PAH), the 6-minute walk distance (6MWD) remains a critical endpoint for assessing exercise capacity and the efficacy of new treatments. This guide provides a detailed comparison of Beraprost, an oral prostacyclin analogue, and its effect on 6MWD, supported by data from key clinical trials.
This compound vs. Placebo: A Review of Clinical Evidence
Multiple randomized controlled trials have evaluated the efficacy of this compound in improving 6MWD in patients with PAH, primarily against a placebo. The following table summarizes the key quantitative data from these studies.
| Study (Year) | Patient Population | N (this compound/Placebo) | Treatment Duration | Baseline 6MWD (meters, mean ± SD) | Change from Baseline in 6MWD (meters, mean) | Placebo-Corrected Difference in 6MWD (meters) [95% CI] | p-value |
| Galiè et al. (2002) | PAH (NYHA FC II/III) | 65 / 65 | 12 weeks | This compound: 362 ± 98Placebo: 383 ± 101 | This compound: +15Placebo: -9 | 25.1 [1.8 to 48.3] | 0.036 |
| Barst et al. (2002) | PAH (WHO FC II/III) | 58 / 58 | 3 months | Not explicitly stated | This compound: +22 (from baseline) | Not explicitly stated | 0.010 |
| Barst et al. (2002) | PAH (WHO FC II/III) | 58 / 58 | 6 months | Not explicitly stated | This compound: +31 (from baseline) | Not explicitly stated | 0.016 |
| Kunieda et al. | Japanese PAH patients | Not specified | 12 weeks | Not explicitly stated | This compound: +33.4 | 33.4 [13.4 to 53.5] | <0.01 |
Note: The study by Barst et al. (2002) showed that the beneficial effect of this compound on 6MWD was not sustained at 9 and 12 months of follow-up.[1]
Indirect Comparisons with Other Prostacyclin Analogs
A network meta-analysis provides indirect comparisons of the efficacy of different prostacyclin analogs on 6MWD. While direct head-to-head trials are limited, this analysis suggests that intravenous epoprostenol (B1671539) may lead to a greater improvement in 6MWD compared to oral this compound.[2] It is important to note that the route of administration and the severity of the patient population can significantly influence these outcomes.
Combination Therapy: this compound with Other PAH Treatments
Studies have also explored the use of this compound in combination with other PAH therapies, such as endothelin receptor antagonists (e.g., bosentan) and phosphodiesterase-5 inhibitors (e.g., sildenafil). In a study involving patients with primary pulmonary hypertension already receiving nonparenteral prostanoids (inhaled iloprost (B1671730) or oral this compound), the addition of bosentan (B193191) resulted in a significant increase in the 6-minute walk distance by an average of 58 meters after 3 months.[3] Similarly, combination therapy of this compound with sildenafil (B151) has been shown to be more effective in improving pulmonary hemodynamics compared to monotherapy with either drug alone.[4][5]
Experimental Protocols: A Representative Workflow
The following diagram illustrates a typical experimental workflow for a randomized, placebo-controlled clinical trial evaluating the effect of this compound on 6MWD in PAH patients.
Key Methodological Considerations for the 6-Minute Walk Test:
-
Standardization: The test should be conducted indoors on a flat, straight, and unobstructed corridor.[6]
-
Patient Instructions: Precise and standardized wording should be used for patient instructions and encouragement.[6]
-
Oxygen Supplementation: If required, the method of oxygen supplementation should be consistent for each test.[6]
-
Contraindications and Stopping Criteria: These should be clearly defined and strictly followed.[6]
This compound Signaling Pathway
This compound exerts its therapeutic effects primarily through the prostacyclin signaling pathway, which leads to vasodilation and inhibition of platelet aggregation. The following diagram illustrates the key steps in this pathway.
This compound, a stable prostacyclin (PGI2) analog, binds to the prostacyclin receptor (IP receptor) on the surface of smooth muscle cells.[5][7] This G-protein coupled receptor then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates myosin light chain kinase, resulting in the relaxation of smooth muscle cells and subsequent vasodilation.[8] Some research also suggests that this compound may have additional effects through interaction with the EP4 receptor and by modulating the TGF-β/Smad signaling pathway, which may contribute to its anti-proliferative properties.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosentan treatment in patients with primary pulmonary hypertension receiving nonparenteral prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A combination of oral sildenafil and this compound ameliorates pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound and Sildenafil in the treatment of pulmonary hypertension [lcxxgen.whuhzzs.com]
- 6. heartscience.ub.ac.id [heartscience.ub.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thorax.bmj.com [thorax.bmj.com]
A Comparative Analysis of Beraprost Clinical Trial Outcomes in Pulmonary Arterial Hypertension and Sepsis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial outcomes for Beraprost and its alternatives in the treatment of Pulmonary Arterial Hypertension (PAH). Additionally, it examines the efficacy of Polymyxin B hemoperfusion (Toraymyxin), a treatment related to this compound's developer, in the context of sepsis and septic shock. The information is presented to aid in research, scientific evaluation, and drug development endeavors.
This compound in Pulmonary Arterial Hypertension: A Comparative Overview
This compound is an oral prostacyclin analogue that induces vasodilation and inhibits platelet aggregation. Its efficacy in PAH has been evaluated in several clinical trials, with the 6-minute walk distance (6MWD) being a primary endpoint for functional improvement.
Signaling Pathway of this compound
This compound primarily acts on the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This cascade results in the relaxation of vascular smooth muscle cells and subsequent vasodilation. Studies also suggest cross-binding to prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) and modulation of O2-sensitive voltage-gated K+ channels contribute to its effects.[1][2]
References
Beraprost vs. Selexipag: A Comparative Guide for Pulmonary Hypertension Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of beraprost and selexipag (B1681723), two oral prostacyclin pathway agents used in the treatment of pulmonary hypertension (PH). The information presented is intended to support research, scientific understanding, and drug development efforts in this therapeutic area.
Introduction
Pulmonary hypertension is a progressive disease characterized by elevated pressure in the pulmonary arteries, leading to right heart failure and premature death. Both this compound, a prostacyclin analogue, and selexipag, a selective prostacyclin IP receptor agonist, target the prostacyclin pathway to induce vasodilation and inhibit platelet aggregation, thereby alleviating the symptoms and progression of PH. While both are orally administered, their distinct pharmacological profiles, clinical efficacy, and safety data warrant a detailed comparison.
Mechanism of Action
This compound and selexipag both exert their therapeutic effects by stimulating the prostacyclin pathway, which is often downregulated in patients with pulmonary hypertension. However, their specific mechanisms of action exhibit notable differences.
This compound is an orally active prostacyclin analogue that binds to prostacyclin (IP) receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This increase in cAMP results in the relaxation of vascular smooth muscle cells, causing vasodilation, and also inhibits platelet aggregation.[1][2] Some evidence suggests that this compound may also exert effects through cross-binding to the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4), potentially contributing to its overall therapeutic effect.
Selexipag is a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.[3] It is a prodrug that is hydrolyzed to its active metabolite, ACT-333679, which has a high affinity and selectivity for the IP receptor.[3] By selectively targeting the IP receptor, selexipag is designed to elicit the beneficial effects of prostacyclin, such as vasodilation and anti-proliferative effects on pulmonary artery smooth muscle cells, while potentially minimizing off-target effects associated with less selective prostacyclin analogues.[3][4]
Signaling Pathway Diagram
Clinical Efficacy
The clinical efficacy of this compound and selexipag has been evaluated in several key clinical trials. A notable difference lies in the primary endpoints and duration of these studies, with selexipag's pivotal trial being a long-term, event-driven study.
Key Clinical Trial Data
| Feature | This compound | Selexipag |
| Pivotal Trial(s) | ALPHABET[5][6], 12-Month RCT[7][8] | GRIPHON[9][10][11] |
| Trial Duration | 12 weeks (ALPHABET), 12 months | Median 1.4 years |
| Primary Endpoint | Change in 6-Minute Walk Distance (6MWD) (ALPHABET)[5] | Composite of morbidity or mortality[9] |
| Effect on Primary Endpoint | ALPHABET: Significant improvement in 6MWD at 12 weeks (mean difference vs. placebo: +25.1 m)[5]. 12-Month RCT: Less disease progression at 6 months, but not sustained at 12 months[7][8]. | GRIPHON: 40% reduction in the risk of the primary composite endpoint of morbidity or mortality versus placebo[9]. |
| Effect on 6MWD | ALPHABET: +25.1 m vs. placebo at 12 weeks[5]. 12-Month RCT: Improved at 3 and 6 months, but not at 9 or 12 months[7][8]. | GRIPHON: Median difference of +12 m vs. placebo in change from baseline at week 26[3]. |
| Hemodynamic Effects | ALPHABET: No significant effect on hemodynamics at 12 weeks[5]. Other studies showed a decrease in pulmonary vascular resistance[12]. | Phase II: 30.3% reduction in pulmonary vascular resistance vs. placebo at 17 weeks[13]. |
Japanese EXCEL Study
A prospective, multicenter, open-label study in Japan (the EXCEL study) evaluated the safety and efficacy of switching 25 patients with PAH from this compound to selexipag.[14][15] The study found the transition to be safe and well-tolerated. While there were no statistically significant improvements in hemodynamic parameters or 6MWD for the overall group, a subset of "responders" (36% of patients) showed improvements in all measured hemodynamic parameters.[14][15] These responders were more likely to have been on higher doses of this compound and tolerated higher doses of selexipag.[14]
Safety and Tolerability
The safety profiles of both this compound and selexipag are characterized by typical prostacyclin-related adverse events.
| Adverse Event | This compound | Selexipag |
| Common Adverse Events | Headache, flushing, jaw pain, diarrhea, nausea, leg pain[5] | Headache, diarrhea, nausea, jaw pain, myalgia, vomiting, pain in extremity, flushing[16] |
| Discontinuation due to Adverse Events | Common, limited dose titration in trials[5] | In the GRIPHON study, 14.3% of patients in the selexipag group discontinued (B1498344) treatment due to adverse events, compared to 7.1% in the placebo group. |
Experimental Protocols
Detailed experimental protocols for the key assessments in the clinical trials are crucial for the interpretation and replication of findings.
6-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of exercise capacity.
-
Objective: To measure the distance a patient can walk on a flat, hard surface in 6 minutes.[2]
-
Procedure:
-
The test is conducted on a 30-meter, unobstructed corridor.
-
Patients are instructed to walk as far as possible in 6 minutes, turning around at the ends of the corridor. They are permitted to slow down and rest, but should resume walking as soon as they are able.
-
Standardized encouragement is given at specific intervals.
-
Heart rate, oxygen saturation, and perceived exertion (using the Borg scale) are typically monitored before and after the test.
-
The total distance walked is recorded.[2]
-
Right Heart Catheterization (RHC)
RHC is the gold standard for the diagnosis and hemodynamic assessment of pulmonary hypertension.[4][17]
-
Objective: To directly measure pressures in the right atrium, right ventricle, and pulmonary artery, and to determine cardiac output and calculate pulmonary vascular resistance.
-
Procedure:
-
A thin, flexible catheter (Swan-Ganz catheter) is inserted into a large vein (typically in the neck, groin, or arm) and advanced through the right atrium and right ventricle into the pulmonary artery.[15]
-
Pressure measurements are taken at each location.
-
Pulmonary capillary wedge pressure is measured by inflating a small balloon at the tip of the catheter, which occludes a small pulmonary artery branch and reflects left atrial pressure.
-
Cardiac output can be measured by thermodilution or the Fick method.
-
Pulmonary vascular resistance is calculated using the measured pressures and cardiac output.[18]
-
Experimental Workflow Diagram
Conclusion
Both this compound and selexipag are valuable oral treatment options for pulmonary hypertension that target the prostacyclin pathway. Selexipag, a selective IP receptor agonist, has demonstrated a significant reduction in the risk of morbidity and mortality in a large, long-term clinical trial, establishing its role in delaying disease progression. This compound has shown short-term improvements in exercise capacity, though its long-term benefits are less established. The choice between these agents may depend on patient-specific factors, treatment goals, and tolerability. Further head-to-head comparative studies would be beneficial to delineate their relative efficacy and safety profiles more definitively.
References
- 1. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Six-minute walk test in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 6. The Role of Intravenous Selexipag in Managing PAH and Bridging Gaps in Oral Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Prostacyclin Pathway with Selexipag in Patients with Pulmonary Arterial Hypertension Receiving Double Combination Therapy: Insights from the Randomized Controlled GRIPHON Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Hemodynamic and hormonal effects of this compound sodium, an orally active prostacyclin analogue, in patients with secondary precapillary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selexipag: an oral, selective prostacyclin receptor agonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Right heart catheterization procedures in patients with suspicion of pulmonary hypertension – experiences of a tertiary center [termedia.pl]
- 16. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. mdpi.com [mdpi.com]
Assessing the Long-Term Efficacy of Beraprost in Pulmonary Arterial Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Beraprost, an oral prostacyclin analogue, with other key therapeutic agents in the management of Pulmonary Arterial Hypertension (PAH). The information is intended to support research, scientific evaluation, and drug development efforts in this critical area. This analysis is based on a review of pivotal clinical trial data and long-term extension studies.
Executive Summary
This compound, one of the earliest oral prostacyclin analogues, has demonstrated modest short-term benefits in exercise capacity for PAH patients. However, its long-term efficacy appears to be less sustained compared to newer agents.[1][2][3] While it remains a treatment option in some regions due to its oral administration and cost-effectiveness, its role in the current treatment landscape is nuanced. This guide presents a comparative analysis of this compound against other established PAH therapies, including other prostacyclin pathway agents, endothelin receptor antagonists (ERAs), and phosphodiesterase-5 (PDE-5) inhibitors, to provide a clear perspective on their relative long-term performance.
Comparative Efficacy of PAH Therapies
The following tables summarize the long-term efficacy data from key clinical trials for this compound and its main comparators.
Table 1: Long-Term Efficacy of Prostacyclin Pathway Agents
| Drug (Trial) | Duration | Key Efficacy Endpoints |
| This compound (ALPHABET) | 12 months | - Initial improvement in 6-Minute Walk Distance (6MWD) at 3 and 6 months, but this effect was not sustained at 9 and 12 months.[1][2] - No significant long-term improvement in hemodynamics.[4] |
| Oral Treprostinil (B120252) (FREEDOM-EV OLE) | Up to 5 years | - Kaplan-Meier survival estimates at 1, 3, and 5 years were 96%, 88%, and 79%, respectively.[5] - Sustained improvement in 6MWD in patients who remained on therapy.[6] |
| Inhaled Treprostinil (TRIUMPH OLE) | Up to 24 months | - Survival rates for patients remaining on therapy were 97%, 94%, and 91% at 12, 18, and 24 months, respectively.[7] - Median change in 6MWD from baseline was maintained at 24 months.[7] |
| Selexipag (B1681723) (GRIPHON OLE) | Up to 10 years | - Kaplan-Meier survival estimates at 1, 3, 5, and 7 years were 92.0%, 79.3%, 71.2%, and 63.0%, respectively.[8][9] A 10-year survival rate of 60% has also been reported.[10] - Significantly reduced risk of disease progression (morbidity/mortality) compared to placebo.[8] |
Table 2: Long-Term Efficacy of Endothelin Receptor Antagonists (ERAs)
| Drug (Trial) | Duration | Key Efficacy Endpoints |
| Macitentan (B1675890) (SERAPHIN OLE) | Up to 9 years | - Kaplan-Meier survival estimates at 1, 5, 7, and 9 years were 95.0%, 73.3%, 62.6%, and 52.7%, respectively.[11][12] - Significantly reduced the risk of morbidity and mortality events by 45% compared with placebo in the initial study.[11] |
Table 3: Long-Term Efficacy of Phosphodiesterase-5 (PDE-5) Inhibitors
| Drug (Trial) | Duration | Key Efficacy Endpoints |
| Sildenafil (B151) (SUPER-2) | 3 years | - Three-year estimated survival rate was 79%.[13] - At 3 years, 46% of patients maintained or improved their 6MWD.[13] |
| Tadalafil (PHIRST-2) | 52 weeks | - Improvements in 6MWD observed at the end of the initial 16-week study were maintained at 52 weeks.[14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the pivotal clinical trials of each drug class.
This compound: ALPHABET Study Protocol
The Arterial Pulmonary Hypertension and this compound European Trial (ALPHABET) was a randomized, double-blind, placebo-controlled study.[4][15]
-
Patient Population: 130 patients with PAH (NYHA Functional Class II or III).[4][15]
-
Intervention: Patients were randomized to receive either this compound or a placebo. The dose of this compound was initiated at 20 µg four times daily and titrated up to a maximum of 120 µg four times daily, as tolerated.[4]
-
Primary Endpoint: Change in 6-minute walk distance (6MWD) at 12 weeks.[4]
-
Secondary Endpoints: Changes in Borg Dyspnea Index, hemodynamic parameters, and NYHA Functional Class.[4]
Selexipag: GRIPHON Study Protocol
The GRIPHON study was a multicenter, double-blind, placebo-controlled, event-driven Phase 3 trial.[8]
-
Patient Population: 1156 patients with PAH.[8]
-
Intervention: Patients were randomized to receive either selexipag or placebo, in addition to their background PAH therapy. The dose of selexipag was individually titrated.
-
Primary Endpoint: A composite of morbidity or mortality, including death, or a complication related to PAH (disease progression, worsening of PAH requiring hospitalization, initiation of parenteral prostanoid therapy or lung transplantation, or atrial septostomy).[8]
Macitentan: SERAPHIN Study Protocol
The SERAPHIN study was a large-scale, long-term, event-driven, randomized, double-blind, placebo-controlled Phase 3 trial.[11][16]
-
Patient Population: 742 patients with symptomatic PAH.[16][17]
-
Intervention: Patients were randomized to receive placebo, macitentan 3 mg once daily, or macitentan 10 mg once daily.[16]
-
Primary Endpoint: A composite endpoint of time to first morbidity or mortality event related to PAH.[16]
Sildenafil: SUPER-1 Study Protocol
The Sildenafil Use in Pulmonary Arterial Hypertension (SUPER-1) study was a double-blind, placebo-controlled trial.[13]
-
Patient Population: 277 patients with symptomatic PAH.[13]
-
Intervention: Patients were randomized to receive placebo or sildenafil at a dose of 20 mg, 40 mg, or 80 mg three times daily for 12 weeks.[18]
-
Primary Endpoint: Change from baseline in 6MWD.[18]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is fundamental to drug development and a mechanistic comprehension of therapeutic efficacy.
Prostacyclin Signaling Pathway
Prostacyclin and its analogues, like this compound and Treprostinil, exert their effects by binding to the prostacyclin receptor (IP receptor) on the surface of smooth muscle cells in the pulmonary arteries.[19][20][21] This binding activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[20][21] Elevated cAMP levels lead to the activation of protein kinase A, resulting in vasodilation and inhibition of smooth muscle cell proliferation.[22]
Endothelin Receptor Antagonist (ERA) Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen that is upregulated in PAH. ERAs, such as Macitentan, block the binding of ET-1 to its receptors (ET-A and ET-B) on smooth muscle cells, thereby preventing vasoconstriction and cellular proliferation.[21]
Phosphodiesterase-5 (PDE-5) Inhibitor Signaling Pathway
Nitric oxide (NO), a key vasodilator, is often deficient in PAH.[21][23] NO stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), which mediates vasodilation.[21] PDE-5 is an enzyme that degrades cGMP. PDE-5 inhibitors, like Sildenafil and Tadalafil, prevent the breakdown of cGMP, thereby enhancing NO-mediated vasodilation.[21]
References
- 1. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Therapy for Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 5. researchgate.net [researchgate.net]
- 6. Long-term study of oral treprostinil to treat pulmonary arterial hypertension: dosing, tolerability, and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term effects of inhaled treprostinil in patients with pulmonary arterial hypertension: the Treprostinil Sodium Inhalation Used in the Management of Pulmonary Arterial Hypertension (TRIUMPH) study open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Survival, Safety and Tolerability with Selexipag in Patients with Pulmonary Arterial Hypertension: Results from GRIPHON and its Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Restricted [jnjmedicalconnect.com]
- 11. Long-Term Safety, Tolerability and Survival in Patients with Pulmonary Arterial Hypertension Treated with Macitentan: Results from the SERAPHIN Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term treatment with sildenafil citrate in pulmonary arterial hypertension: the SUPER-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. SERAPHIN Trial | OPSUMIT® (macitentan) HCP [opsumithcp.com]
- 17. thorax.bmj.com [thorax.bmj.com]
- 18. researchgate.net [researchgate.net]
- 19. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PAH Pathways | Prostacyclin, Endothelin, Nitric Oxide & Activin Signaling [pahinitiative.com]
Beraprost's Effect on Cardiac Index: A Comparative Guide for Researchers
This guide provides a detailed comparison of Beraprost's effect on cardiac index relative to other prostanoids, including Iloprost (B1671730), Treprostinil, and Epoprostenol (B1671539). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data and detailed methodologies.
Prostanoid Signaling Pathway
Prostanoids, including this compound, exert their primary effects through the prostacyclin (IP) receptor, a Gs protein-coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to vasodilation and inhibition of platelet aggregation. While this is the principal pathway, some prostanoids may engage other signaling cascades. For instance, this compound has been noted to influence the TGF-β-Smad pathway, and Treprostinil may also involve PPARγ signaling. Iloprost is recognized as being less selective, with the ability to bind to prostaglandin (B15479496) E2 receptors.
Caption: General Prostanoid Signaling Pathway.
Comparative Hemodynamic Effects on Cardiac Index
The following table summarizes the quantitative data on the effects of this compound and other prostanoids on the cardiac index, primarily drawn from a network meta-analysis and supported by individual clinical trial data.
| Prostanoid | Change in Cardiac Index (L/min/m²) | Key Clinical Study (Reference) | Patient Population |
| This compound | No significant change | ALPHABET Trial[1] | Pulmonary Arterial Hypertension (PAH) |
| +27% (short-term) / +78% (long-term) | Saji et al. (1996)[2] | Primary Pulmonary Hypertension | |
| Iloprost | +0.2 | Galiè et al. (2002)[3] | COPD with Pulmonary Hypertension |
| Increase from 3.2 to 3.5 | Galiè et al. (2002)[3] | Severe COPD with Pulmonary Hypertension | |
| Increase from 2.6 to 2.8 | Sablotzki et al. (2002)[4] | Severe Chronic Cardiac Failure | |
| Treprostinil | +11.3% (vs. -6.4% placebo) | FREEDOM-EV Trial[5] | Pulmonary Arterial Hypertension (PAH) |
| Acutely improves during exertion | Nathan et al. (2021)[3] | Interstitial Lung Disease with PAH | |
| Epoprostenol | +0.56 (95% CI: 0.49–0.63) | Network Meta-Analysis[6] | Pulmonary Arterial Hypertension (PAH) |
| Increase from 1.81 to 2.61 | FIRST Trial[7] | Severe Congestive Heart Failure |
Experimental Protocols
The methodologies for the key clinical trials cited are summarized below. For complete details, referral to the full-text publications is recommended.
General Hemodynamic Assessment: Right Heart Catheterization
In the majority of the cited studies, hemodynamic parameters, including cardiac index, were assessed using right heart catheterization. This invasive procedure allows for direct measurement of pressures within the right atrium, right ventricle, and pulmonary artery, as well as the pulmonary capillary wedge pressure. Cardiac output is typically determined by thermodilution or the Fick method, and the cardiac index is then calculated by dividing the cardiac output by the body surface area.
Caption: General Experimental Workflow.
ALPHABET Trial (this compound)
-
Objective: To assess the safety and efficacy of this compound in patients with NYHA functional class II and III Pulmonary Arterial Hypertension (PAH).[1]
-
Study Design: A randomized, double-blind, placebo-controlled trial involving 130 patients.[1]
-
Intervention: Patients received an initial dose of 20 micrograms of this compound four times daily, which was titrated weekly as tolerated to a maximum of 120 micrograms four times daily for 12 weeks.[1]
-
Primary Endpoint: Change in exercise capacity measured by the 6-minute walk test.[1]
-
Secondary Endpoints: Changes in the Borg Dyspnea Index and hemodynamic parameters.[1]
-
Key Finding on Cardiac Index: No statistically significant effect on hemodynamics, including cardiac index, was observed at 12 weeks.[1]
FIRST Trial (Epoprostenol)
-
Objective: To evaluate the effects of Epoprostenol on patients with severe left ventricular failure.[7]
-
Study Design: A randomized controlled trial of 471 patients with class IIIB/IV congestive heart failure.[7]
-
Intervention: Patients were randomly assigned to receive a continuous intravenous infusion of Epoprostenol or standard care. The median dose of Epoprostenol was 4.0 ng/kg/min.[7]
-
Primary Endpoint: Survival.[7]
-
Key Finding on Cardiac Index: Epoprostenol treatment resulted in a significant increase in cardiac index from a baseline of 1.81 L/min/m² to 2.61 L/min/m².[7]
FREEDOM-EV Trial (Oral Treprostinil)
-
Objective: To evaluate the effect of oral Treprostinil on exercise capacity and disease progression in patients with PAH.[5]
-
Study Design: A Phase III, international, placebo-controlled, double-blind, event-driven study in 690 participants with PAH already receiving a single oral PAH therapy. A sub-study of 61 participants underwent hemodynamic assessment.[5]
-
Intervention: Oral Treprostinil administered three times daily.[5]
-
Hemodynamic Assessment: Right heart catheterization was performed at baseline and at week 24.[5]
-
Key Finding on Cardiac Output: A significant increase in cardiac output was observed in the oral Treprostinil group compared to the placebo group (geometric mean increase of 11.3% vs. a decrease of 6.4%, respectively).[5]
Study in COPD with Pulmonary Hypertension (Inhaled Iloprost)
-
Objective: To assess the efficacy and safety of inhaled Iloprost in patients with PH associated with COPD.[3]
-
Study Design: A study of 67 patients diagnosed with COPD-PH via right heart catheterization.[3]
-
Intervention: A single 20 µg dose of Iloprost was administered via a nebulizer.[3]
-
Hemodynamic Assessment: Hemodynamic parameters were measured at baseline and 10 minutes after Iloprost inhalation.[3]
-
Key Finding on Cardiac Index: Inhalation of Iloprost led to an increase in cardiac index of 0.2 L/min/m². In patients with severe COPD-PH, the cardiac index increased from a baseline of 3.2 L/min/m² to 3.5 L/min/m².[3]
Summary and Conclusion
The available evidence suggests that while this compound is an orally active prostacyclin analog with demonstrated benefits in certain patient populations, its effect on cardiac index appears to be less pronounced and consistent compared to other prostanoids like Epoprostenol, Iloprost, and Treprostinil. A network meta-analysis indicates that intravenous Epoprostenol has the most significant positive impact on cardiac index in patients with pulmonary arterial hypertension.[6] Both inhaled Iloprost and oral Treprostinil have also been shown to improve cardiac output or index in specific clinical settings.[3][5] In contrast, a major randomized controlled trial of this compound in PAH did not demonstrate a significant change in hemodynamic parameters, including cardiac index, over a 12-week period.[1] However, smaller, and longer-term studies have suggested a potential for this compound to increase cardiac index.[2]
These findings highlight the differences in the hemodynamic profiles of various prostanoids, which may be attributed to factors such as the route of administration, drug potency, and receptor selectivity. For researchers and drug development professionals, these comparisons underscore the importance of selecting the appropriate prostanoid and delivery method based on the desired hemodynamic effect and the specific patient population being targeted. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the long-term hemodynamic effects of this compound against other prostanoids.
References
- 1. Inhaled iloprost for severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Acute Iloprost Inhalation Improves Right Ventricle Function in Pulmonary Artery Hypertension: A Cardiac Magnetic Resonance Study [frontiersin.org]
- 5. A comparison of continuous intravenous epoprostenol (prostacyclin) with conventional therapy for primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic and hormonal effects of this compound sodium, an orally active prostacyclin analogue, in patients with secondary precapillary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in pulmonary hemodynamics during intravenous epoprostenol (prostacyclin): A study of 15 patients with moderate to severe portopulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Beraprost's hemodynamic improvement in different animal models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Beraprost's hemodynamic performance across various animal models of cardiovascular diseases. The information presented is supported by experimental data to aid in the evaluation and planning of preclinical studies.
This compound, a stable and orally active prostacyclin (PGI₂) analog, has demonstrated significant hemodynamic improvements in animal models of pulmonary hypertension and has shown potential in models of peripheral artery disease. Its primary mechanism of action involves vasodilation and inhibition of platelet aggregation.[1] This guide synthesizes key findings on its efficacy, offering a comparative look at its effects in different species and disease models.
Hemodynamic Effects of this compound: A Comparative Summary
The following tables summarize the quantitative data on the hemodynamic improvements observed with this compound administration in different animal models.
Pulmonary Hypertension Models
Canine Models:
| Parameter | Model | This compound Dose | Key Findings | Reference |
| Systolic Pulmonary Arterial Pressure (sPAP) | Chronic Embolic Pulmonary Hypertension | 5, 15, and 25 μg/kg (twice daily) | Significant decrease at all doses.[2][3] | [2][3] |
| Mean Pulmonary Arterial Pressure (mPAP) | Chronic Embolic Pulmonary Hypertension | 15 and 25 μg/kg (twice daily) | Significant decrease.[3] | [3] |
| Pulmonary Vascular Impedance (PVI) | Chronic Embolic Pulmonary Hypertension | 5, 15, and 25 μg/kg (twice daily) | Significant decrease at all doses.[3] | [3] |
| Systemic Vascular Impedance (SVI) | Chronic Embolic Pulmonary Hypertension | 15 and 25 μg/kg (twice daily) | Significant decrease.[2][3] | [2][3] |
| Cardiac Output | Experimentally Induced Mitral Regurgitation | 15 µg/kg | Increased left-ventricular cardiac output.[4] | [4] |
Rat Models:
| Parameter | Model | This compound Dose | Key Findings | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Monocrotaline-Induced Pulmonary Hypertension | Not specified | Significantly attenuated increase. | [5] |
| Pulmonary Artery Pressure (PAP) | Chronic Hypoxic Pulmonary Hypertension | 20 micrograms/kg (intravenous) | Acutely decreased by 17.7%. | [4] |
Peripheral Artery Disease Models
Rat Models:
| Parameter | Model | This compound Dose | Key Findings | Reference |
| Femoral/Carotid Arterial Blood Pressure Ratio | Bilateral Femoral Artery Ligation | 50 microg/kg (twice daily) | Significant increase, indicating improved blood flow.[6] | [6] |
| Walking Time | Bilateral Femoral Artery Ligation | 50 microg/kg (twice daily) | Significant prolongation.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (typically 40-60 mg/kg) is administered to induce pulmonary hypertension.[5]
-
This compound Administration: this compound can be administered orally, for example, twice daily for a specified period (e.g., 3 weeks), starting from the day of or after monocrotaline injection.[5]
-
Hemodynamic Assessment: After the treatment period, rats are anesthetized. A catheter is inserted into the right jugular vein and advanced into the right ventricle to measure the right ventricular systolic pressure (RVSP) using a pressure transducer. Other parameters like mean pulmonary arterial pressure (mPAP) can also be measured.
-
Data Analysis: Hemodynamic parameters are compared between the this compound-treated group, a vehicle-treated control group, and a healthy control group.
Chronic Embolic Pulmonary Hypertension in Dogs
-
Animal Model: Beagle dogs are a frequently used model.
-
Induction: Chronic pulmonary hypertension is induced by repeated intravenous injections of microspheres to create pulmonary emboli.
-
This compound Administration: this compound sodium is administered orally, typically twice a day, at varying doses (e.g., 5, 15, and 25 μg/kg).[2]
-
Hemodynamic Assessment: Invasive measurements of pulmonary arterial pressure (PAP) are performed before and after the treatment period. This involves inserting a catheter into the pulmonary artery. Systemic blood pressure and cardiac output are also measured.[2][7]
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared across different dose groups.
Femoral Artery Ligation in Rats
-
Animal Model: Wistar rats are a suitable model.
-
Induction: The bilateral femoral arteries are ligated to induce peripheral ischemia.[6]
-
This compound Administration: Oral administration of this compound sodium (e.g., 50 microg/kg, twice daily) is initiated after the ligation.[6]
-
Functional Assessment: Walking disturbance is evaluated using a rotarod treadmill.[6]
-
Hemodynamic Assessment: The ratio of femoral arterial blood pressure to carotid arterial blood pressure is measured to assess blood flow improvement to the ischemic limb.[6]
-
Data Analysis: The walking time and blood pressure ratio are compared between the this compound-treated group and a control group.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved in this compound's action and its preclinical evaluation, the following diagrams are provided.
This compound Signaling Pathway
Preclinical Evaluation Workflow
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of walking disturbance by this compound sodium in rat femoral artery occlusion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
Beraprost's Impact on Mean Pulmonary Artery Pressure: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Beraprost's effect on mean pulmonary artery pressure (mPAP) in the context of pulmonary arterial hypertension (PAH). This compound, an oral prostacyclin analogue, is evaluated against other key therapeutic agents in its class and those with different mechanisms of action. This document synthesizes data from multiple clinical trials and meta-analyses to offer a clear perspective on its relative efficacy, supported by detailed experimental protocols and signaling pathway visualizations.
Quantitative Comparison of Mean Pulmonary Artery Pressure Reduction
The following table summarizes the comparative efficacy of various prostacyclin pathway-targeting therapies on mean pulmonary artery pressure (mPAP), with data primarily derived from a network meta-analysis of randomized controlled trials. This allows for a quantitative comparison of this compound against its alternatives.
| Treatment Comparison | Mean Difference in mPAP (mmHg) | 95% Confidence Interval | Citation(s) |
| This compound vs. Placebo | -2.00 | -2.91 to -1.09 | [1] |
| Epoprostenol (B1671539) vs. Placebo | -6.29 | -6.99 to -5.59 | [1] |
| Iloprost (B1671730) vs. Placebo | -5.56 | -7.54 to -3.58 | [1] |
| Epoprostenol vs. This compound | -4.29 | -5.43 to -3.14 | [1] |
| This compound vs. Treprostinil (B120252) | -3.76 | -5.76 to -1.77 | [1] |
| Epoprostenol vs. Selexipag | -5.73 | -7.69 to -3.77 | [1] |
| Epoprostenol vs. Treprostinil | -8.05 | -9.96 to -6.15 | [1] |
Note: A negative mean difference indicates a greater reduction in mPAP compared to the comparator.
Signaling Pathways in Pulmonary Arterial Hypertension Therapy
The therapeutic agents discussed in this guide primarily target the prostacyclin signaling pathway, which plays a crucial role in vasodilation and inhibition of platelet aggregation. The following diagrams illustrate the mechanism of action of this compound and its comparators.
Experimental Protocols
The methodologies employed in clinical trials evaluating therapies for PAH share common elements, particularly in the assessment of hemodynamic parameters like mPAP. Below is a generalized protocol for a randomized, double-blind, placebo-controlled trial, followed by specifics for each drug class.
Inclusion Criteria (General):
-
Diagnosis of PAH (WHO Group 1) confirmed by right heart catheterization (RHC).
-
mPAP ≥ 25 mmHg at rest.
-
Pulmonary artery wedge pressure (PAWP) ≤ 15 mmHg.
-
Pulmonary vascular resistance (PVR) > 3 Wood units.
-
WHO Functional Class II or III.
Exclusion Criteria (General):
-
Significant left-sided heart disease or severe obstructive lung disease.
-
Certain comorbidities that could interfere with the study's outcome.
Primary and Secondary Endpoints:
-
Primary: Often the change in 6-minute walk distance (6MWD) from baseline.
-
Secondary: Include changes in hemodynamic parameters such as mPAP, PVR, and cardiac index, as well as changes in WHO Functional Class and time to clinical worsening.
This compound Sodium
-
Dosage and Administration: Orally administered. Dosing often starts low and is titrated up to the maximum tolerated dose, for instance, a median dose of 80-120 µg four times a day.[2][3]
-
mPAP Measurement: Assessed via right heart catheterization at baseline and at the end of the treatment period.[4]
Epoprostenol
-
Dosage and Administration: Continuous intravenous infusion, initiated at a low dose and gradually increased based on patient tolerance and clinical response.[5]
-
Trial Duration: Often 8 to 12 weeks in initial randomized controlled trials.[6][7]
Iloprost
-
Dosage and Administration: Typically administered via inhalation, 6 to 9 times daily.[9]
-
Trial Duration: 12-week trial durations are common.
-
mPAP Measurement: Hemodynamic assessments, including mPAP, are performed at baseline and at the end of the treatment period, often with acute measurements post-inhalation.[9][10][11]
Treprostinil
-
Dosage and Administration: Can be administered intravenously, subcutaneously, orally, or via inhalation, with dose titration based on clinical response and tolerability.[12][13]
-
Trial Duration: Varies, with studies ranging from 12 weeks to longer-term.[12][14]
-
mPAP Measurement: Right heart catheterization is used to measure mPAP at baseline and follow-up visits.[12][14]
Selexipag
-
Dosage and Administration: An oral prostacyclin IP receptor agonist, initiated at a low dose (e.g., 200 µg twice daily) and titrated weekly to the maximum tolerated dose.[15]
-
Trial Duration: The pivotal GRIPHON study had a median treatment duration of over a year.[15]
-
mPAP Measurement: Hemodynamic substudies within larger trials assess mPAP changes via RHC.[16]
Discussion of Comparative Efficacy
The available data from network meta-analyses suggest that while this compound does lead to a statistically significant reduction in mPAP compared to placebo, other prostacyclin analogs like epoprostenol and iloprost demonstrate a more pronounced effect.[1] Epoprostenol, administered intravenously, consistently shows the largest reduction in mPAP among the compared prostacyclin pathway agents.[1]
The oral administration of this compound offers a significant advantage in terms of patient convenience over the infused therapies of epoprostenol and treprostinil, and the frequently inhaled iloprost. However, this convenience may come at the cost of a less potent hemodynamic effect.
It is important to note that some studies on this compound have not shown statistically significant changes in cardiopulmonary hemodynamics, even when improvements in exercise capacity were observed.[17] This highlights the complexity of evaluating treatment efficacy in PAH, where clinical outcomes and hemodynamic measures may not always correlate perfectly.
Conclusion
This compound is an effective oral treatment for pulmonary arterial hypertension that has been shown to reduce mean pulmonary artery pressure. However, comparative analyses indicate that other prostacyclin analogs, particularly intravenous epoprostenol, may offer a greater magnitude of mPAP reduction. The choice of therapy will ultimately depend on a comprehensive evaluation of the patient's clinical status, the desired hemodynamic effect, and the trade-offs between efficacy and the convenience of the administration route. Further head-to-head clinical trials are needed to more definitively establish the comparative efficacy of these agents on mPAP and other important clinical endpoints.
References
- 1. Mechanism of this compound effects on pulmonary hypertension: Contribution of cross-binding to PGE2 receptor 4 and modulation of O>2> sensitive voltage-gated K>+> channels - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 2. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 3. This compound Therapy for Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veletri.com [veletri.com]
- 7. Epoprostenol and pulmonary arterial hypertension: 20 years of clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Inhaled iloprost induces long‐term beneficial hemodynamic changes in patients with pulmonary arterial hypertension receiving combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trial.medpath.com [trial.medpath.com]
Safety Operating Guide
Safe Disposal of Beraprost: A Procedural Guide
The proper disposal of Beraprost, a potent prostaglandin (B15479496) analog, is critical to ensure personnel safety and environmental protection. As a compound classified as acutely toxic and fatal if swallowed, adherence to strict disposal protocols is mandatory.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is essential to take appropriate safety precautions. Mishandling of this compound can lead to hazardous exposure.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[4]
-
Protective Clothing: A lab coat or fire/flame-resistant and impervious clothing is necessary to prevent skin contact.[1][4]
-
Eye Protection: Wear tightly fitting safety goggles or glasses.[4][5]
-
Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH-approved respirator or work in a fume hood to ensure adequate ventilation.[2]
2. Handling Environment:
-
Handle this compound in a well-ventilated area.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Keep the compound away from ignition sources and use non-sparking tools, as a preventative measure against fire or explosion.[1]
II. This compound Waste Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[2][6] Do not discharge this compound into sewer systems, drains, or dispose of it with household garbage.[1][7]
Step 1: Containment of Waste
-
Unused or Expired this compound: Keep the chemical in its original or a suitable, closed, and properly labeled container for disposal.[1]
-
Spilled this compound:
Step 2: Selection of Disposal Method The primary recommended methods for the disposal of this compound are:
-
Licensed Chemical Destruction Plant: The material can be disposed of by removal to a licensed chemical destruction plant.[1]
-
Controlled Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and flue gas scrubber.[1][4]
It is imperative to offer excess and expired materials to a licensed hazardous material disposal company to ensure compliance and proper handling.[4]
Step 3: Disposal of Contaminated Packaging Properly decontaminating or disposing of the packaging that held this compound is a critical final step.
-
Rinsing: Containers can be triply rinsed with an appropriate solvent.[1] The rinsate should be collected and treated as hazardous waste.
-
Recycling/Reconditioning: After triple-rinsing, containers may be offered for recycling or reconditioning.[1]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then be disposed of in a sanitary landfill, where permitted by local regulations.[1]
-
Incineration: Combustible packaging materials may be disposed of via controlled incineration.[1]
Experimental Protocols
The disposal procedures outlined above are based on established safety data sheets and do not involve experimental protocols. The methodologies are standard practices for the disposal of hazardous pharmaceutical compounds.
Quantitative Data Summary
The safety data sheets for this compound provide procedural guidelines for disposal rather than specific quantitative data for disposal parameters (e.g., concentration thresholds). Therefore, a quantitative data table is not applicable. Adherence to the procedural steps outlined is the primary requirement for safe disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial preparation to final waste management.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Beraprost
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Beraprost. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification and Personal Protective Equipment (PPE)
This compound sodium is classified as acutely toxic and is fatal if swallowed.[1][2] It may also cause irritation to the skin, eyes, and respiratory system.[2][3] Therefore, strict adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Task | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Protective Clothing |
| Routine Handling (weighing, dissolution) | Use in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.[1][2] | Compatible chemical-resistant gloves (e.g., latex disposable gloves). Gloves must be inspected prior to use.[1][3] | Tightly fitting safety goggles with side-shields.[1][4] | NIOSH-approved respirator if exposure limits are exceeded or irritation is experienced.[1][2] | Laboratory coat.[2][3] |
| Spill Cleanup | Ensure adequate ventilation. Evacuate personnel to safe areas.[1] | Heavy rubber gloves.[2] | Safety goggles with side-shields.[2][4] | NIOSH-approved self-contained breathing apparatus or respirator, as conditions warrant.[2] | Impervious and fire/flame-resistant clothing. Rubber boots.[1][2] |
| Waste Disposal | Handled within a designated and well-ventilated area. | Chemical-resistant gloves. | Safety goggles with side-shields. | As needed, based on the potential for aerosol formation. | Laboratory coat. |
Operational Plan for Handling this compound Powder
Adherence to the following step-by-step procedure is critical to minimize exposure and ensure safety when handling this compound powder.
Preparation:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood, to control airborne particles.[2]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing tools, solvents, and waste containers, are within reach to avoid leaving the designated area.
-
PPE Inspection: Don the appropriate PPE as specified in the table above. Inspect gloves for any signs of damage before use.[1]
Handling Procedure:
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust or aerosols.[1]
-
Weighing: If weighing the powder, do so within the fume hood. Use non-sparking tools.[1]
-
Dissolution: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing. This compound sodium is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[5]
-
No Personal Items: Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[1][2] Remove and properly store or dispose of contaminated PPE.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Excess Material: Collect any excess or expired this compound powder in a suitable, closed, and clearly labeled container for disposal.[1][6]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated waste. Place these items in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal in a sanitary landfill, if permissible by local regulations.[1]
Disposal Method:
-
Licensed Disposal Company: The primary method for disposal is to transfer the chemical waste to a licensed chemical destruction plant or hazardous material disposal company.[1][6]
-
Incineration: Controlled incineration with flue gas scrubbing is a suitable method for destruction.[1]
-
Prohibited Disposal: Do not discharge this compound waste into sewer systems, drains, or water courses.[1][7]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2][6] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor if symptoms occur.[1][2][6] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Consult a doctor.[1][2][6] |
Accidental Release Measures
In the event of a spill, follow the workflow below. The primary objectives are to contain the spill, prevent further leakage, and ensure the safety of all personnel.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
